molecular formula C9H7NO4 B019240 4-Nitrocinnamic acid CAS No. 619-89-6

4-Nitrocinnamic acid

Cat. No.: B019240
CAS No.: 619-89-6
M. Wt: 193.16 g/mol
InChI Key: XMMRNCHTDONGRJ-ZZXKWVIFSA-N
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Description

4-Nitrocinnamic acid, also known as this compound, is a useful research compound. Its molecular formula is C9H7NO4 and its molecular weight is 193.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 638142. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(4-nitrophenyl)prop-2-enoic acid
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InChI

InChI=1S/C9H7NO4/c11-9(12)6-3-7-1-4-8(5-2-7)10(13)14/h1-6H,(H,11,12)/b6-3+
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InChI Key

XMMRNCHTDONGRJ-ZZXKWVIFSA-N
Source PubChem
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Canonical SMILES

C1=CC(=CC=C1C=CC(=O)O)[N+](=O)[O-]
Source PubChem
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Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)O)[N+](=O)[O-]
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H7NO4
Source PubChem
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DSSTOX Substance ID

DTXSID1060710, DTXSID301043547
Record name 2-Propenoic acid, 3-(4-nitrophenyl)-
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Record name (2E)-3-(4-nitrophenyl)prop-2-enoic acid
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Molecular Weight

193.16 g/mol
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Physical Description

Yellow powder; [Alfa Aesar MSDS]
Record name p-Nitrocinnamic acid
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CAS No.

882-06-4, 619-89-6
Record name trans-4-Nitrocinnamic acid
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Record name 2-Propenoic acid, 3-(4-nitrophenyl)-
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Record name (2E)-3-(4-nitrophenyl)prop-2-enoic acid
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Foundational & Exploratory

Technical Guide: Melting Point of para-Nitrocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting point of para-nitrocinnamic acid (p-NA), a compound of interest in organic synthesis and pharmaceutical research. The document details its physicochemical properties, presents a standardized protocol for melting point determination, and discusses the factors influencing its characteristic thermal behavior.

Physicochemical Properties of para-Nitrocinnamic Acid

para-Nitrocinnamic acid, systematically named (2E)-3-(4-nitrophenyl)prop-2-enoic acid, is a yellow crystalline solid.[1][2] It is a derivative of cinnamic acid and is often used as an intermediate in the synthesis of various organic compounds.[3] Its key physical and chemical properties are summarized in the table below.

PropertyValueSource(s)
Systematic Name (E)-3-(4-nitrophenyl)prop-2-enoic acid[2]
Synonyms p-Nitrocinnamic acid, 4-Nitrocinnamic acid[4][5]
CAS Number 619-89-6[3][4]
Molecular Formula C₉H₇NO₄[4][5]
Molecular Weight 193.16 g/mol [2]
Appearance Light yellow crystal / Beige powder[2][3][6]
Melting Point (°C) 289 (decomposes)[7]
286 (decomposes)[8]
285-288[3]
200-202[1][3]
pKa 3.41[6]
Solubility Insoluble in water[1][3]

Note: The variability in the reported melting point may be attributed to the presence of different isomers (predominantly trans) or variations in experimental conditions and purity.[9]

Experimental Determination of Melting Point

The melting point of a crystalline solid is a critical parameter for its identification and purity assessment. The following protocol outlines a standard method for determining the melting point of para-nitrocinnamic acid using a capillary melting point apparatus.

Materials and Equipment
  • para-Nitrocinnamic acid sample (high purity)

  • Capillary tubes (open at one end)

  • Mortar and pestle or spatula

  • Melting point apparatus (e.g., Melt-Temp)

  • Thermometer (calibrated)

  • Long glass tube for packing

Detailed Protocol
  • Sample Preparation :

    • Place a small amount of the para-nitrocinnamic acid sample on a clean, dry surface like a watch glass.

    • Using a spatula or mortar and pestle, carefully pulverize the crystals into a fine, uniform powder.[10] This ensures efficient and even heat transfer.

  • Capillary Tube Loading :

    • Invert an open-ended capillary tube and press the open end into the powdered sample. A small amount of the powder will be forced into the tube.

    • Invert the tube and gently tap the sealed end on a hard surface to move the powder to the bottom.

    • To achieve dense packing, drop the capillary tube, sealed end down, through a long glass tube (approx. 1 meter) onto a hard surface.[10] Repeat this process 3-4 times.

    • The final packed sample height should be between 2-4 mm to ensure an accurate melting point range.[10]

  • Melting Point Measurement :

    • Place the loaded capillary tube into the sample holder of the melting point apparatus.

    • Set the apparatus to heat at a moderate rate (e.g., 10-20°C per minute) for an initial rapid determination.

    • Observe the sample and record the approximate melting range.

    • Allow the apparatus to cool. Prepare a new sample.

    • For an accurate measurement, begin heating rapidly to about 20°C below the approximate melting point found in the previous step.

    • Reduce the heating rate to 1-2°C per minute as you approach the expected melting point.

    • Record the temperature at which the first drop of liquid appears (T₁).

    • Continue heating slowly and record the temperature at which the entire sample has melted into a clear liquid (T₂).

    • The melting point is reported as the range T₁ - T₂. For pure para-nitrocinnamic acid, this range should be narrow (1-2°C).

  • Safety Precautions :

    • Wear appropriate personal protective equipment (PPE), including safety goggles and gloves.

    • para-Nitrocinnamic acid may cause skin and eye irritation.[2][3] Avoid inhalation of the powder and direct contact with skin and eyes.[3] Handle the compound in a well-ventilated area or fume hood.

Experimental Workflow Visualization

The following diagram illustrates the key stages in the experimental workflow for determining the melting point of para-nitrocinnamic acid.

MeltingPointWorkflow cluster_prep Preparation Phase cluster_measure Analysis Phase cluster_record Reporting Phase prep Sample Preparation load Capillary Loading measure Measurement record Data Recording pulverize Pulverize Sample pack Pack into Capillary (2-4 mm height) pulverize->pack insert Insert into Apparatus pack->insert Transfer heat Heat Slowly (1-2°C / min) insert->heat observe Observe Melting heat->observe t1 Record T1 (First Liquid Drop) observe->t1 Identify Start t2 Record T2 (Fully Melted) observe->t2 Identify End report Report Range (T1 - T2) t1->report Calculate t2->report Calculate

Caption: Workflow for Melting Point Determination.

Conclusion

The melting point of para-nitrocinnamic acid is a key identifier of its purity and isomeric form, with the trans isomer typically exhibiting a high melting point around 289°C with decomposition.[7] Discrepancies in reported values highlight the importance of using standardized, carefully executed experimental protocols, such as the one detailed in this guide. Accurate determination of this physical property is essential for researchers in synthetic chemistry and drug development to ensure material quality and consistency in their work.

References

physical and chemical properties of 4-Nitrocinnamic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Nitrocinnamic Acid: Physicochemical Properties and Experimental Protocols

Introduction

This compound, a derivative of cinnamic acid, is a yellow crystalline organic compound with the chemical formula C₉H₇NO₄.[1] It is characterized by a benzene (B151609) ring substituted with a nitro group and a propenoic acid group.[1] This compound and its isomers are of significant interest to researchers in organic synthesis, pharmaceuticals, and materials science due to their versatile chemical reactivity and biological activities.[1][2] this compound serves as a precursor in the synthesis of various organic molecules, including pharmaceuticals and dyes.[1] Furthermore, it has demonstrated biological activities such as tyrosinase inhibition, as well as antimicrobial and antioxidant properties.[1][3] Its photosensitive nature also lends it to applications in the development of photo-crosslinkable polymers and in the field of organic electronics.[2][3]

Physical Properties

This compound typically appears as yellow needle-like crystals or a yellow crystalline powder.[1][3] It is stable at room temperature when stored in a closed container in a dry, well-ventilated area.[1] A summary of its key physical properties is presented in the table below.

PropertyValue
Molecular Formula C₉H₇NO₄[4]
Molecular Weight 193.16 g/mol [4]
Melting Point 289 °C (decomposes); other reported values include 200-202 °C[4][5][6], 286 °C (decomposes)[7], and 248-250 °C
Boiling Point 346.0 ± 17.0 °C at 760 mmHg (estimated)[5]; 329.36°C (rough estimate)[4][6]
Solubility Insoluble in water[3][4][5][8]. Soluble in Dimethyl Sulfoxide (DMSO), ethanol (B145695), and acetone.[2][4] Slightly soluble in hot water.[2]
pKa 4.07 ± 0.10 (Predicted)[4][6]
Appearance Yellow needle-like crystals or powder[1][3]

Chemical Properties

The chemical reactivity of this compound is dictated by its three main functional groups: the nitro group, the carboxylic acid, and the alkene.

  • Reduction of the Nitro Group : The nitro group can be reduced to an amino group, which is a key transformation in the synthesis of more complex molecules. Common reagents for this reduction include catalytic hydrogenation with palladium on carbon (Pd/C) or Raney nickel, as well as reducing agents like iron (Fe) or tin(II) chloride (SnCl₂) in acidic media.[9]

  • Reactions of the Carboxylic Acid : The carboxylic acid group can undergo typical reactions such as esterification, conversion to an acid chloride, and salt formation. For instance, it can be converted to 4-nitrocinnamoyl chloride using thionyl chloride.[10]

  • Reactions of the Alkene : The carbon-carbon double bond can participate in addition reactions and is also responsible for the molecule's photosensitivity, undergoing [2+2] photocycloaddition upon UV irradiation.[10]

Spectral Data

The structure of this compound has been characterized using various spectroscopic techniques.

Spectral Data TypeKey Features
¹H NMR Spectral data is available for this compound.[11]
¹³C NMR In DMSO-d6, characteristic peaks are observed at δ(ppm): 167.0, 147.9, 145.9, 141.2, 129.1, 127.1, 123.6.[12]
Infrared (IR) Spectroscopy An IR spectrum from an oil mull shows characteristic absorptions for the functional groups present.[7]
Mass Spectrometry Mass spectrometry data is available, confirming the molecular weight of the compound.[13]
UV-Vis Spectroscopy The compound exhibits UV-visible absorption, which is expected due to the conjugated system.[14]

Experimental Protocols

Synthesis of this compound via Knoevenagel Condensation

This protocol describes the synthesis of this compound from 4-nitrobenzaldehyde (B150856) and malonic acid.[15]

  • Reaction Setup : In a 50 mL round-bottom flask, combine 0.01 mol (1.51 g) of 4-nitrobenzaldehyde and an equimolar amount of malonic acid (1.04 g).

  • Solvent Addition : Add 30 mL of absolute ethanol as the solvent.

  • Reflux and Catalyst Addition : Stir the mixture and heat to reflux at 85°C. Once all solids have dissolved, add approximately 3 mL of pyridine (B92270) to the reaction solution.

  • Reaction Time : Continue to stir and reflux the mixture for about 8 hours. A light yellow solid will precipitate out of the solution.

  • Isolation of Crude Product : After the reaction is complete, cool the mixture and collect the crude this compound product by suction filtration.[15]

G cluster_0 Synthesis of this compound reagents 4-Nitrobenzaldehyde + Malonic Acid + Ethanol (Solvent) reflux1 Heat to Reflux (85°C) reagents->reflux1 catalyst Add Pyridine (Catalyst) reflux1->catalyst reflux2 Reflux for 8 hours catalyst->reflux2 precipitation Cool and Precipitate Product reflux2->precipitation filtration Suction Filtration precipitation->filtration crude_product Crude this compound filtration->crude_product

Caption: Workflow for the synthesis of this compound.

Purification by Recrystallization

This protocol details the purification of the crude this compound.[15]

  • Washing : Rinse the crude product (filter cake) with distilled water 3-5 times and then dry it.

  • Dissolution : Dissolve the dried crude product in water and add dilute NaOH solution dropwise to adjust the pH to 7. Filter the resulting solution.

  • Precipitation : Add concentrated hydrochloric acid dropwise to the filtrate until the pH is approximately 3. A precipitate will form.

  • Isolation : Filter the mixture to collect the precipitated solid and dry the filter cake.

  • Recrystallization : Dissolve the dried solid in a minimal amount of hot ethanol. Allow the solution to cool slowly to form high-purity crystals of this compound.[15]

  • Final Product : Collect the crystals by filtration and dry them. The expected yield is approximately 73%, with a melting point of 198-201°C for the product obtained via this specific method.[15]

Biological Activity and Signaling Pathways

This compound has been identified as a photosensitive compound with inhibitory effects on the enzyme tyrosinase.[3][16] Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis. The inhibition of this enzyme is of interest in the fields of medicine and cosmetics for conditions related to hyperpigmentation. The inhibitory mechanism is believed to involve the this compound molecule blocking the active site of tyrosinase, thereby preventing the substrate (like L-tyrosine) from binding and being converted to melanin.[15][16]

G cluster_pathway Tyrosinase Inhibition Pathway Tyrosinase Tyrosinase (Enzyme) Melanin Melanin (Product) Tyrosinase->Melanin Catalyzes conversion Substrate L-Tyrosine (Substrate) Substrate->Tyrosinase Binds to active site NCA This compound (Inhibitor) NCA->Tyrosinase Blocks active site

Caption: Inhibition of tyrosinase by this compound.

References

4-Nitrocinnamic Acid: A Technical Health and Safety Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of the health and safety information for 4-Nitrocinnamic acid (CAS No: 619-89-6), tailored for researchers, scientists, and professionals in drug development. It covers hazard classifications, protective measures, emergency procedures, and physical and chemical properties, with an emphasis on clear data presentation and procedural logic.

Hazard Identification and Classification

This compound is classified as a hazardous substance, primarily causing skin, eye, and respiratory irritation.[1][2][3][4] While one supplier's safety data sheet (SDS) has listed it as not a hazardous substance or mixture, the majority of available data indicates otherwise. Researchers should handle this chemical with appropriate caution, adhering to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

GHS Classification

The consensus GHS classification for this compound is as follows:

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation[1][2][3][5]
Eye Irritation2A / 2H319: Causes serious eye irritation[1][2][3][5]
Specific Target Organ Toxicity - Single Exposure3H335: May cause respiratory irritation[1][3]
Germ Cell Mutagenicity2H341: Suspected of causing genetic defects[4]

The corresponding GHS pictogram is an exclamation mark. The signal word is "Warning".[1][2][5]

GHS_Classification cluster_product This compound cluster_hazards GHS Hazard Classes cluster_statements Hazard Statements Product This compound (CAS: 619-89-6) Skin_Irrit Skin Irritation (Category 2) Product->Skin_Irrit is classified as Eye_Irrit Serious Eye Irritation (Category 2/2A) Product->Eye_Irrit is classified as STOT_SE STOT - Single Exposure (Category 3) Product->STOT_SE is classified as Germ_Cell_Mut Germ Cell Mutagenicity (Category 2) Product->Germ_Cell_Mut is classified as H315 H315: Causes skin irritation Skin_Irrit->H315 H319 H319: Causes serious eye irritation Eye_Irrit->H319 H335 H335: May cause respiratory irritation STOT_SE->H335 H341 H341: Suspected of causing genetic defects Germ_Cell_Mut->H341

Caption: GHS Hazard Classification for this compound.

NFPA 704 Rating

The National Fire Protection Association (NFPA) 704 diamond provides a quick visual representation of the hazards. Ratings for this compound have been reported as:

CategoryRatingDescriptionSource
Health2Intense or continued but not chronic exposure could cause temporary incapacitation or possible residual injury.[5]
Flammability0Materials that will not burn under typical fire conditions.[5]
Instability0Normally stable, even under fire exposure conditions, and is not reactive with water.[5]
Special Hazards-No special hazards.

Note: Another source provides a rating of 0 for Health, Flammability, and Instability.[1]

Toxicological Information

Known Effects:

  • Acute Effects: Inflammation of the eye is characterized by redness, watering, and itching. Skin inflammation is characterized by itching, scaling, reddening, or, occasionally, blistering.[1] Inhalation may cause irritation to the lungs and respiratory system.[1]

  • Carcinogenicity: This product is not classified as a carcinogen by IARC, ACGIH, NTP, or OSHA.[5]

Experimental Protocols

The safety data sheets reviewed for this guide summarize health and safety information but do not provide detailed experimental protocols for the toxicological studies conducted. The GHS classifications are based on standardized criteria, but the underlying raw data and methodologies are not included in these documents.

Handling, Storage, and Personal Protection

Proper handling and storage procedures are critical to minimize risk.

Safe Handling
  • Avoid contact with skin, eyes, and personal clothing.[1]

  • Wash hands thoroughly after handling.[1][2]

  • Use only in a well-ventilated area or outdoors.[1][3]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][3]

  • Minimize dust generation and accumulation.[1][6]

  • Wear appropriate personal protective equipment (PPE).[1][2]

Storage
  • Store in a tightly closed container.[1][2][7]

  • Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[1][2][6][7]

  • Keep away from sources of ignition.[1]

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear safety glasses with side-shields or chemical safety goggles.[2][6]

  • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and protective clothing to prevent skin exposure.[1][2][6]

  • Respiratory Protection: A dust respirator (such as a NIOSH-approved N95) is required when dusts are generated.[2][8]

First-Aid Measures

In case of exposure, follow these first-aid measures and seek medical attention.

First_Aid_Workflow cluster_exposure Exposure Event cluster_routes Route of Exposure cluster_actions Immediate First-Aid Actions cluster_medical Medical Attention Exposure Exposure to This compound Inhalation Inhalation Exposure->Inhalation Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Ingestion Ingestion Exposure->Ingestion Move_Fresh_Air Move to fresh air. Give artificial respiration if not breathing. Inhalation->Move_Fresh_Air Flush_Skin Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Skin->Flush_Skin Flush_Eyes Immediately flush eyes with plenty of water for at least 15 minutes. Remove contact lenses if present. Eye->Flush_Eyes Rinse_Mouth Do NOT induce vomiting. Rinse mouth and drink water. Ingestion->Rinse_Mouth Medical_Attention Seek Immediate Medical Attention Move_Fresh_Air->Medical_Attention and Flush_Skin->Medical_Attention and Flush_Eyes->Medical_Attention and Rinse_Mouth->Medical_Attention and

Caption: First-Aid Procedures for this compound Exposure.

Detailed First-Aid Procedures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Obtain medical aid.[1][6]

  • Skin Contact: Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Obtain medical aid immediately.[1]

  • Eye Contact: Immediately flush open eyes with running water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Obtain medical aid immediately.[1][2][5]

  • Ingestion: If swallowed, never give anything by mouth to an unconscious person. Rinse mouth with water and drink plenty of water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[5][6]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

PropertyValueSource(s)
Molecular Formula C₉H₇NO₄[7][9][10]
Molecular Weight 193.16 g/mol [8][9][10][11]
Appearance Yellow crystalline powder/solid[5][7][11]
Melting Point 289 °C (decomposes)[8][12]
Boiling Point 346.0 ± 17.0 °C at 760 mmHg[9]
Solubility Insoluble in cold water; slightly soluble in hot water; soluble in organic solvents like ethanol (B145695) and acetone.[12][13][14]
Stability Stable under recommended storage conditions.[1][6][7]
Incompatible Materials Strong oxidizing agents, strong bases.[1][6]
Hazardous Decomposition Products Carbon oxides, Nitrogen oxides (NOx).[1][5][6]

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Personal Precautions: Wear appropriate personal protective equipment (see Section 4.3). Keep unprotected personnel away and ensure adequate ventilation.[1][6]

  • Environmental Precautions: Prevent the product from entering drains, other waterways, or soil.[1][5]

  • Containment and Cleaning: Vacuum, sweep up, or absorb with inert material and place it into a suitable, closed container for disposal.[1][5] Avoid generating dust.[6]

Disposal Considerations

Dispose of this compound and its containers in accordance with all applicable federal, state, and local regulations. Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste.[1] Do not reuse empty containers.[1]

References

The Ubiquitous Presence of Cinnamic Acid Derivatives in Nature: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamic acid and its derivatives are a diverse class of phenolic compounds synthesized by plants through the shikimate and phenylpropanoid pathways. These molecules are integral to plant physiology, contributing to structural support, defense mechanisms, and protection against environmental stressors. Beyond their botanical roles, cinnamic acid derivatives have garnered significant attention from the scientific community for their wide array of pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. This in-depth technical guide provides a comprehensive overview of the natural occurrence of cinnamic acid derivatives, detailing their biosynthesis, distribution in the plant kingdom, and the analytical methodologies used for their study. Quantitative data on their presence in various natural sources are presented in structured tables for comparative analysis. Detailed experimental protocols for extraction and quantification are provided, and key biosynthetic and experimental workflows are visualized using diagrams to facilitate a deeper understanding of their scientific importance.

Introduction

Cinnamic acid, an organic acid with the formula C₆H₅CH=CHCOOH, was first isolated from cinnamon oil, from which it derives its name[1]. It exists in both cis and trans isomeric forms, with the trans-isomer being the more stable and common form found in nature. Cinnamic acid and its extensive family of derivatives are widespread throughout the plant kingdom, found in fruits, vegetables, grains, and spices[1][2]. Notable dietary sources include cinnamon, coffee, tea, apples, citrus fruits, and whole grains[1][2].

The core structure of cinnamic acid is modified through enzymatic reactions like hydroxylation and methoxylation of the phenyl ring, giving rise to a vast array of derivatives. These derivatives play crucial roles in plant physiology, including providing structural integrity to cell walls as precursors to lignin, defending against pathogens and herbivores, and protecting against UV radiation[2][3]. In recent years, these compounds have been extensively studied for their potential therapeutic applications in human health.

Biosynthesis of Cinnamic Acid Derivatives

The biosynthesis of cinnamic acid derivatives begins with the shikimate pathway, a seven-step metabolic route that converts simple carbohydrate precursors into the aromatic amino acids phenylalanine, tyrosine, and tryptophan[4][5]. Phenylalanine serves as the primary precursor for the phenylpropanoid pathway, which leads to the synthesis of cinnamic acid and its derivatives[3][6].

The Shikimate Pathway

The shikimate pathway is essential for the production of aromatic amino acids in plants, bacteria, fungi, and algae, but is absent in mammals, making these amino acids essential dietary components for humans[4]. The pathway starts with the condensation of phosphoenolpyruvate (B93156) (from glycolysis) and erythrose 4-phosphate (from the pentose (B10789219) phosphate (B84403) pathway) and proceeds through a series of enzymatic reactions to produce chorismate, the branch-point intermediate for the synthesis of the three aromatic amino acids[4].

Shikimate_Pathway cluster_0 cluster_1 PEP Phosphoenolpyruvate DAHP DAHP E4P Erythrose 4-phosphate DHQ 3-Dehydroquinate DAHP->DHQ DHS 3-Dehydroshikimate DHQ->DHS Shikimate Shikimate DHS->Shikimate S3P Shikimate 3-phosphate Shikimate->S3P EPSP EPSP S3P->EPSP Chorismate Chorismate EPSP->Chorismate AAs Aromatic Amino Acids (Phenylalanine, Tyrosine, Tryptophan) Chorismate->AAs Enzyme1 DAHP synthase Enzyme1->DAHP Enzyme2 DHQ synthase Enzyme2->DHQ Enzyme3 DHQ dehydratase Enzyme3->DHS Enzyme4 Shikimate dehydrogenase Enzyme4->Shikimate Enzyme5 Shikimate kinase Enzyme5->S3P Enzyme6 EPSP synthase Enzyme6->EPSP Enzyme7 Chorismate synthase Enzyme7->Chorismate

Figure 1: The Shikimate Pathway for Aromatic Amino Acid Biosynthesis.
The Phenylpropanoid Pathway

The phenylpropanoid pathway commences with the deamination of L-phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to form trans-cinnamic acid[4][6]. This is a pivotal step that channels primary metabolites into the vast network of secondary metabolism. Cinnamic acid is then hydroxylated by cinnamate (B1238496) 4-hydroxylase (C4H) to produce p-coumaric acid. From p-coumaric acid, a series of hydroxylation, methylation, and ligation reactions, catalyzed by enzymes such as 4-coumarate-CoA ligase (4CL), lead to the formation of a wide range of cinnamic acid derivatives, including caffeic acid, ferulic acid, and sinapic acid[4]. These derivatives can then be further converted into more complex molecules like flavonoids, lignans, and stilbenes.

Phenylpropanoid_Pathway Phe L-Phenylalanine Cinnamic Cinnamic Acid Phe->Cinnamic PAL pCoumaric p-Coumaric Acid Cinnamic->pCoumaric C4H pCoumaroyl p-Coumaroyl-CoA pCoumaric->pCoumaroyl 4CL Caffeic Caffeic Acid pCoumaric->Caffeic C3'H Flavonoids Flavonoids pCoumaroyl->Flavonoids Lignans Lignans pCoumaroyl->Lignans Ferulic Ferulic Acid Caffeic->Ferulic COMT Sinapic Sinapic Acid Ferulic->Sinapic F5H, COMT PAL PAL C4H C4H CL4 4CL C3H C3'H COMT COMT F5H F5H

Figure 2: The Phenylpropanoid Pathway leading to Cinnamic Acid Derivatives.

Natural Occurrence and Quantitative Data

Cinnamic acid derivatives are ubiquitously distributed in the plant kingdom. Their concentrations can vary significantly depending on the plant species, variety, part of the plant, developmental stage, and environmental conditions. The following tables summarize the quantitative data for some of the most common cinnamic acid derivatives found in various natural sources.

Table 1: Ferulic Acid Content in Various Food Sources
Food SourceFerulic Acid Content (mg/100g)Reference(s)
Popcorn313 (average)[1]
Bamboo Shoots243.6 (average)[1]
Rye54 (average in whole grain)[1]
Oat Flakes25-52 (average)[1]
Sweet Corn42 (average)[1]
Wheat BranHigh concentrations[7][8]
Rice BranHigh concentrations[7]
Flaxseed410 (as glucoside)[8]
CoffeePresent[7][9]
Table 2: Caffeic Acid Content in Various Food Sources
Food SourceCaffeic Acid Content (mg/100g)Reference(s)
Coffee (commercial)7.57 - 14.04[10][11]
Monsooned Malabar Coffee20[10]
Monsooned Robusta Coffee40[10]
Green Coffee Beans1400 - 3000 (total phenolic compounds as GAE)[12]
Roasted Coffee Beans200 - 1900 (as chlorogenic acid)[12]
Apricots, Cherries, Plums, Peaches5 - 50 (as chlorogenic acid)[13]
Potatoes3.4 - 14 (as chlorogenic acid)[13]
Apples12 - 31 (mg/100mL juice, as chlorogenic acid)[13]
Table 3: Sinapic Acid Content in Various Food Sources
Food SourceSinapic Acid ContentReference(s)
SunflowersHigh concentration[14]
OlivesHigh concentration[14]
Garden OnionsHigh concentration[14]
Hard WheatsLower concentration[14]
RapeseedLower concentration[14]
GarlicLower concentration[14]
Rapeseed Meal (non-industrial)up to 14 mg/g (after hydrolysis)[15]
Rapeseed Meal (industrial)up to 10.5 mg/g (after hydrolysis)[15]
Mustard Branup to 8.7 mg/g (as sinapine)[15]
Strawberriesup to 450.30 µg/g (as sinapine)[15]
Ryea few µg/g[15]
Table 4: p-Coumaric Acid Content in Various Food Sources
Food Sourcep-Coumaric Acid Content (mg/100g FW)Reference(s)
Eggplant (Purple)0.08[16]
Olive (Black)1.43[16]
Olive (Green)5.90[16]
Blackberry0.27 (as 4-O-glucoside)[17]
Blackcurrant0.51 (as 4-O-glucoside)[17]
Apple4.1 - 18.8[13]
Grape11.7 - 38[13]
Cherry51[13]
Orange17.8 - 18.1[13]
Kiwi fruit2.5[13]
Blueberries6.4[13]
Cereals (general)Widely distributed, especially in pericarp[4]

Experimental Protocols

The accurate quantification of cinnamic acid derivatives from complex plant matrices requires robust and optimized experimental protocols. This section details common methodologies for extraction, purification, and analysis.

Extraction of Cinnamic Acid Derivatives

The choice of extraction method and solvent is critical for the efficient recovery of phenolic compounds.

4.1.1. Microwave-Assisted Extraction (MAE)

MAE utilizes microwave energy to heat the solvent and sample, leading to faster extraction times and often higher yields compared to conventional methods[18].

  • Protocol:

    • Sample Preparation: Grind the dried plant material to a fine powder.

    • Extraction: Place a known amount of the powdered sample (e.g., 0.5 g) into a microwave extraction vessel. Add a suitable solvent (e.g., 80% methanol (B129727) or ethanol) at a specific solvent-to-solid ratio (e.g., 20:1 mL/g)[17].

    • Microwave Parameters: Set the microwave power (e.g., 300-600 W) and extraction time (e.g., 5-10 minutes)[17].

    • Cooling and Filtration: After extraction, allow the vessel to cool to room temperature. Filter the extract through a 0.45 µm syringe filter to remove particulate matter.

    • Storage: Store the extract at -20°C until analysis.

4.1.2. Ultrasound-Assisted Extraction (UAE)

UAE employs ultrasonic waves to create cavitation bubbles in the solvent, which collapse near the sample surface, enhancing solvent penetration and mass transfer.

  • Protocol:

    • Sample Preparation: Prepare the plant material as described for MAE.

    • Extraction: Suspend a known amount of the sample in a suitable solvent in a flask.

    • Ultrasonication: Place the flask in an ultrasonic bath and sonicate for a specified time (e.g., 15-30 minutes) at a controlled temperature.

    • Filtration and Storage: Filter the extract and store as described for MAE.

Purification of Extracts: Solid-Phase Extraction (SPE)

Plant extracts often contain interfering compounds such as sugars, organic acids, and pigments. SPE is a common technique for cleaning up and concentrating the analytes of interest before chromatographic analysis[2].

  • Protocol (using a C18 cartridge):

    • Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol followed by acidified water (e.g., water with 0.1% formic acid) through it.

    • Sample Loading: Load the aqueous plant extract onto the conditioned cartridge. The phenolic compounds will be retained on the stationary phase, while polar interferences like sugars will pass through.

    • Washing: Wash the cartridge with acidified water to remove any remaining polar impurities.

    • Elution: Elute the retained cinnamic acid derivatives with a suitable organic solvent, such as methanol or acetonitrile.

    • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a known volume of the mobile phase for HPLC analysis.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique for the separation and quantification of phenolic compounds due to its high resolution, sensitivity, and reproducibility[5].

  • Protocol:

    • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a diode array detector (DAD) or UV-Vis detector.

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

    • Mobile Phase: A gradient elution is typically employed using two solvents:

      • Solvent A: Water with a small percentage of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.

      • Solvent B: Acetonitrile or methanol. A typical gradient might start with a low percentage of Solvent B, which is gradually increased over the run time to elute compounds with increasing hydrophobicity.

    • Flow Rate: A flow rate of 1.0 mL/min is common.

    • Detection: Monitor the absorbance at specific wavelengths corresponding to the absorbance maxima of the target cinnamic acid derivatives (e.g., ~280 nm and ~320 nm).

    • Quantification: Prepare a series of standard solutions of the cinnamic acid derivatives of interest at known concentrations. Generate a calibration curve by plotting the peak area against the concentration for each standard. Quantify the compounds in the sample extracts by comparing their peak areas to the calibration curve.

Visualization of Workflows

Experimental Workflow for Analysis of Cinnamic Acid Derivatives

The following diagram illustrates a typical workflow for the extraction, purification, and analysis of cinnamic acid derivatives from a plant sample.

Experimental_Workflow Start Plant Material (e.g., leaves, fruits) Grinding Drying and Grinding Start->Grinding Extraction Extraction (MAE or UAE) Grinding->Extraction Filtration Filtration Extraction->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract SPE Solid-Phase Extraction (SPE) (Purification & Concentration) CrudeExtract->SPE PurifiedExtract Purified Extract SPE->PurifiedExtract HPLC HPLC-DAD Analysis PurifiedExtract->HPLC DataAnalysis Data Analysis (Quantification) HPLC->DataAnalysis

Figure 3: General Experimental Workflow for Cinnamic Acid Derivative Analysis.

Conclusion

Cinnamic acid and its derivatives represent a vast and structurally diverse class of natural products with significant biological activities and widespread occurrence in the plant kingdom. This technical guide has provided a comprehensive overview of their biosynthesis via the shikimate and phenylpropanoid pathways, their quantitative distribution in various food sources, and detailed experimental protocols for their extraction and analysis. The presented data and methodologies offer a valuable resource for researchers, scientists, and drug development professionals working in the fields of natural product chemistry, pharmacology, and food science. A thorough understanding of the natural occurrence and analytical techniques for these compounds is crucial for harnessing their potential for human health and developing new therapeutic agents.

References

An In-depth Technical Guide to Nitrocinnamic Acid Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nitrocinnamic acids are a group of organic compounds that have garnered significant interest in the fields of medicinal chemistry, materials science, and organic synthesis. As derivatives of cinnamic acid, they possess a versatile chemical scaffold characterized by a phenyl ring substituted with a nitro group and an acrylic acid side chain. The position of the nitro group on the phenyl ring gives rise to three distinct isomers: ortho-(2-), meta-(3-), and para-(4-). The electronic and steric differences imparted by the nitro group's location significantly influence the physicochemical properties and biological activities of these isomers, making them valuable synthons for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the core aspects of nitrocinnamic acid isomers, including their physicochemical properties, synthesis methodologies, and known biological activities, with a focus on their potential in drug discovery and development.

Physicochemical Properties

The physicochemical properties of nitrocinnamic acid isomers are crucial for understanding their reactivity, solubility, and bioavailability. The electron-withdrawing nature of the nitro group, combined with its position on the aromatic ring, modulates the acidity, polarity, and crystal packing of these molecules. A summary of the key quantitative data for the ortho, meta, and para isomers is presented below for comparative analysis.

Propertyortho-Nitrocinnamic Acidmeta-Nitrocinnamic Acidpara-Nitrocinnamic Acid
Molecular Formula C₉H₇NO₄C₉H₇NO₄C₉H₇NO₄
Molecular Weight 193.16 g/mol 193.16 g/mol 193.16 g/mol
Melting Point (°C) 243-245[1]200-202[2][3]289 (decomposes)[4][5]
Boiling Point (°C) 329.36 (estimate)[1]329.36 (estimate)[2]329.36 (estimate)[6][7]
pKa 4.08 ± 0.10 (Predicted)[1]4.12[2][3]3.41[4]
Water Solubility Insoluble[1]Slightly solubleVery soluble[4]
Appearance Bright yellow crystals[1]Pale yellow solidYellow needle-like crystals[7]

Experimental Protocols: Synthesis of Nitrocinnamic Acid Isomers

The synthesis of nitrocinnamic acid isomers is most commonly achieved through classic organic reactions such as the Perkin reaction and the Knoevenagel condensation. These methods involve the condensation of a nitrated benzaldehyde (B42025) with a suitable active methylene (B1212753) compound.

General Experimental Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of nitrocinnamic acid isomers.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Starting Materials (Nitrobenzaldehyde, Acetic Anhydride/Malonic Acid) reaction Condensation Reaction (Perkin or Knoevenagel) start->reaction workup Reaction Workup (Precipitation, Filtration) reaction->workup recrystallization Recrystallization (e.g., from Ethanol or Benzene) workup->recrystallization melting_point Melting Point Determination recrystallization->melting_point spectroscopy Spectroscopic Analysis (NMR, IR, MS) recrystallization->spectroscopy G cluster_cell Bacterial Cell membrane Cell Membrane leakage Leakage of Cytoplasmic Components membrane->leakage cytoplasm Cytoplasm nitrocinnamic_acid Nitrocinnamic Acid disruption Membrane Disruption nitrocinnamic_acid->disruption disruption->membrane death Bacterial Cell Death leakage->death G tyrosinase Tyrosinase l_dopa L-DOPA tyrosinase->l_dopa Hydroxylation dopaquinone Dopaquinone tyrosinase->dopaquinone Oxidation l_tyrosine L-Tyrosine l_tyrosine->tyrosinase Substrate l_dopa->tyrosinase Substrate melanin Melanin dopaquinone->melanin nitrocinnamic_acid Nitrocinnamic Acid nitrocinnamic_acid->tyrosinase Inhibition G cluster_cell Cancer Cell nfkb_pathway NF-κB Pathway proliferation Cell Proliferation nfkb_pathway->proliferation Promotes mapk_pathway MAPK Pathway mapk_pathway->proliferation Promotes apoptosis Apoptosis nitrocinnamic_acid Nitrocinnamic Acid nitrocinnamic_acid->nfkb_pathway Inhibition nitrocinnamic_acid->mapk_pathway Inhibition nitrocinnamic_acid->apoptosis Induction

References

An In-depth Technical Guide on the Discovery and History of 4-Nitrocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrocinnamic acid, a derivative of cinnamic acid, is a crystalline solid that has garnered significant interest in various scientific fields, including organic synthesis and materials science. Its bifunctional nature, possessing both a carboxylic acid and a nitro group, makes it a versatile precursor for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the discovery, history, and key experimental protocols related to this compound, tailored for researchers, scientists, and professionals in drug development.

Historical Context: The Dawn of Synthetic Organic Chemistry

The story of this compound is intrinsically linked to two pivotal developments in 19th-century organic chemistry: the synthesis of cinnamic acid and the advent of aromatic nitration.

The journey began with the discovery and synthesis of cinnamic acid. In 1868, the English chemist William Henry Perkin developed the Perkin reaction, a method for the synthesis of α,β-unsaturated aromatic acids by the aldol (B89426) condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of an alkali salt of the acid. This reaction was a significant breakthrough, enabling the synthesis of cinnamic acid from benzaldehyde (B42025).

Parallel to these developments, the nitration of aromatic compounds was established as a fundamental transformation in organic synthesis. As early as 1834, nitrobenzene (B124822) was prepared by treating benzene (B151609) with fuming nitric acid. The introduction of "mixed acid," a combination of nitric and sulfuric acids, further refined this process, making the nitration of a wide range of aromatic compounds a routine laboratory procedure.

While a definitive first synthesis of this compound is not readily found in seminal historical literature, its preparation was a logical extension of these established methodologies. The ability to both synthesize the cinnamic acid backbone and introduce a nitro group onto an aromatic ring strongly suggests that this compound was likely first synthesized in the latter half of the 19th century by chemists exploring the derivatization of these newly accessible aromatic compounds. The synthesis would have involved either the nitration of cinnamic acid itself or the use of a nitrated benzaldehyde as a starting material in a condensation reaction.

Synthesis of this compound: Key Methodologies

Several methods have been employed for the synthesis of this compound. The two most prominent and historically significant are the Perkin reaction, starting with 4-nitrobenzaldehyde (B150856), and the Knoevenagel condensation.

Perkin Reaction

The Perkin reaction provides a direct route to this compound by reacting 4-nitrobenzaldehyde with acetic anhydride and an alkali acetate (B1210297).

Experimental Protocol: Perkin Reaction for this compound

  • Materials:

    • 4-Nitrobenzaldehyde

    • Acetic anhydride

    • Anhydrous sodium acetate

    • Hydrochloric acid (concentrated)

    • Ethanol (B145695) (for recrystallization)

    • Distilled water

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, combine 4-nitrobenzaldehyde (1 equivalent), acetic anhydride (1.5 equivalents), and anhydrous sodium acetate (1 equivalent).

    • Heat the mixture in an oil bath at 180°C for 5-8 hours.

    • Allow the reaction mixture to cool slightly and then pour it into a beaker containing a large volume of water.

    • Boil the mixture for 15-20 minutes to hydrolyze any unreacted acetic anhydride.

    • If unreacted 4-nitrobenzaldehyde is present as an oil, it can be removed by steam distillation.

    • Filter the hot solution to remove any resinous byproducts.

    • Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 2, which will cause the this compound to precipitate.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the crude product by vacuum filtration and wash with cold water.

    • Recrystallize the crude product from ethanol or an ethanol-water mixture to obtain pure this compound.

Knoevenagel Condensation

The Knoevenagel condensation offers an alternative and often milder route to this compound. This reaction involves the condensation of 4-nitrobenzaldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid, in the presence of a weak base like pyridine (B92270) or piperidine (B6355638).

Experimental Protocol: Knoevenagel Condensation for this compound

  • Materials:

    • 4-Nitrobenzaldehyde

    • Malonic acid

    • Pyridine

    • Piperidine (catalytic amount)

    • Hydrochloric acid (dilute)

    • Ethanol (for recrystallization)

    • Distilled water

  • Procedure:

    • In a round-bottom flask, dissolve 4-nitrobenzaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in pyridine.

    • Add a catalytic amount of piperidine to the solution.

    • Heat the reaction mixture at reflux for 2-4 hours.

    • After cooling, pour the reaction mixture into a beaker containing dilute hydrochloric acid. This will neutralize the pyridine and precipitate the crude product.

    • Collect the solid by vacuum filtration and wash thoroughly with water.

    • Recrystallize the crude this compound from ethanol to yield the pure product.

Quantitative Data

The physical and chemical properties of this compound are well-characterized. The following tables summarize key quantitative data for easy reference and comparison.

PropertyValue
Molecular Formula C₉H₇NO₄
Molecular Weight 193.16 g/mol
Appearance White to yellow crystalline powder
Melting Point 286-289 °C (decomposes)
Solubility Insoluble in water; soluble in DMSO
CAS Number 619-89-6
Spectroscopic DataKey Features
¹H NMR (DMSO-d₆) δ ~8.2 (d, 2H, Ar-H ortho to NO₂), ~7.9 (d, 2H, Ar-H meta to NO₂), ~7.7 (d, 1H, vinylic H), ~6.7 (d, 1H, vinylic H)
¹³C NMR (DMSO-d₆) δ ~167 (C=O), ~148 (C-NO₂), ~141 (vinylic CH), ~129 (Ar-CH), ~124 (Ar-CH), ~123 (vinylic CH)
Infrared (IR, KBr) ~3100-2500 cm⁻¹ (O-H stretch, carboxylic acid), ~1690 cm⁻¹ (C=O stretch), ~1630 cm⁻¹ (C=C stretch), ~1520 cm⁻¹ and ~1340 cm⁻¹ (N-O stretches, nitro group)

Visualizations

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the reaction mechanisms and a general experimental workflow.

Perkin_Reaction cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product p_nitrobenzaldehyde 4-Nitrobenzaldehyde aldol_adduct Aldol Adduct p_nitrobenzaldehyde->aldol_adduct acetic_anhydride Acetic Anhydride enolate Enolate of Acetic Anhydride acetic_anhydride->enolate Deprotonation by Base sodium_acetate Sodium Acetate (Base) enolate->aldol_adduct Nucleophilic Attack dehydrated_intermediate Dehydrated Intermediate aldol_adduct->dehydrated_intermediate Dehydration p_nitrocinnamic_acid This compound dehydrated_intermediate->p_nitrocinnamic_acid Hydrolysis

Caption: Mechanism of the Perkin reaction for the synthesis of this compound.

Knoevenagel_Condensation cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product p_nitrobenzaldehyde 4-Nitrobenzaldehyde condensation_product Condensation Product p_nitrobenzaldehyde->condensation_product malonic_acid Malonic Acid enolate Enolate of Malonic Acid malonic_acid->enolate Deprotonation base Base (e.g., Pyridine) enolate->condensation_product Nucleophilic Addition p_nitrocinnamic_acid This compound condensation_product->p_nitrocinnamic_acid Dehydration & Decarboxylation

Caption: Mechanism of the Knoevenagel condensation for this compound synthesis.

Experimental_Workflow start Start: Combine Reactants reaction Reaction under Heating start->reaction workup Work-up (Hydrolysis/Neutralization) reaction->workup precipitation Precipitation of Crude Product workup->precipitation filtration Isolation by Filtration precipitation->filtration purification Purification (Recrystallization) filtration->purification characterization Characterization (MP, NMR, IR) purification->characterization end End: Pure this compound characterization->end

Caption: General experimental workflow for the synthesis of this compound.

A Preliminary Investigation into the Applications of 4-Nitrocinnamic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Nitrocinnamic acid (4-NCA), a derivative of cinnamic acid, is a versatile organic compound with a growing number of applications across various scientific and industrial fields. This document provides a preliminary technical overview of the primary applications of 4-NCA, with a focus on its roles in chemical synthesis, materials science, and pharmacology. This guide consolidates available quantitative data, details key experimental protocols, and visualizes complex pathways and workflows to serve as a foundational resource for researchers and professionals in related disciplines.

Chemical Properties and Synthesis

This compound is a yellow crystalline solid that is sparingly soluble in water but soluble in organic solvents.[1] It is commonly synthesized via the Knoevenagel condensation or Perkin's condensation methods.

Experimental Protocol: Synthesis of this compound (Knoevenagel Condensation)

This protocol describes the synthesis of this compound from p-nitrobenzaldehyde and malonic acid.[2]

Materials:

  • p-Nitrobenzaldehyde (0.01 mol, 1.51 g)

  • Malonic acid (0.01 mol, 1.04 g)

  • Absolute ethanol (B145695) (30 mL)

  • Pyridine (B92270) (3 mL)

  • 50 mL round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle

  • Filtration apparatus

  • Distilled water

  • Dilute NaOH solution

  • Concentrated HCl

Procedure:

  • Combine p-nitrobenzaldehyde and an equimolar amount of malonic acid in a 50 mL round-bottom flask.

  • Add 30 mL of absolute ethanol as a solvent.

  • Stir the mixture and reflux at 85°C until all solids have dissolved.

  • Add approximately 3 mL of pyridine to the reaction solution and continue to stir and reflux for about 8 hours. A light yellow solid will precipitate.

  • Cool the mixture and collect the crude product by suction filtration.

  • Wash the filter cake with distilled water 3-5 times and then dry.

  • Dissolve the dried filter cake in water and add dilute NaOH solution dropwise to adjust the pH to 7.

  • Filter the solution to remove any insoluble impurities.

  • Add concentrated hydrochloric acid dropwise to the filtrate until the pH is approximately 3 to precipitate the purified this compound.

  • Collect the precipitate by filtration and dry.

  • Recrystallize the product from ethanol to obtain high-purity this compound crystals.[2]

Expected Yield: Approximately 73%.[2]

Applications in Chemical Synthesis

This compound serves as a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.[1] A notable application is in the preparation of metal complexes with potential biological activities.

Synthesis of this compound Metal Complexes

These complexes have demonstrated urease inhibitory activity.[2]

Experimental Protocol:

  • Dissolve this compound in a sodium hydroxide (B78521) solution.

  • Add an aqueous solution of a transition metal sulfate (B86663) (e.g., copper, cobalt, cadmium, nickel, or zinc sulfate) to precipitate the this compound metal salt.

  • Mix the obtained metal salt with a diamine ammonia (B1221849) aqueous solution.

  • Add methanol (B129727) as a solvent and allow the mixture to stand at room temperature until the methanol evaporates, yielding the this compound metal complex.[2]

cluster_synthesis Synthesis of this compound cluster_applications Applications p_nitro p-Nitrobenzaldehyde ethanol_pyridine Ethanol, Pyridine Reflux, 85°C p_nitro->ethanol_pyridine malonic Malonic Acid malonic->ethanol_pyridine crude_4nca Crude 4-NCA ethanol_pyridine->crude_4nca purification Purification (NaOH, HCl, Recrystallization) crude_4nca->purification pure_4nca Pure this compound purification->pure_4nca metal_complex Metal Complexes pure_4nca->metal_complex Reaction with Transition Metals hydrogel Photoreactive Hydrogels pure_4nca->hydrogel Grafting onto Pullulan

Synthesis and Applications of this compound.

Applications in Materials Science

This compound and its derivatives are utilized in the development of advanced materials, including photoresists and hydrogels.

Photoresist Formulations

Photoresists are light-sensitive materials used in photolithography to create patterned coatings on surfaces, a critical process in the manufacturing of microelectronics.[3] Positive photoresists are typically composed of a film-forming resin (like novolac), a photosensitive component (such as naphthoquinone diazide), and a solvent.[4] The photosensitive component acts as an inhibitor, reducing the alkali-solubility of the resin.[5] Upon exposure to UV light, this component is converted into an indene (B144670) carboxylic acid derivative, which increases the solubility of the exposed regions in a developer solution.[5][6] While specific formulations containing this compound are proprietary, its photoreactive nature makes it a candidate for inclusion as a photosensitive component or a modifier in such formulations.

General Protocol for Photoresist Application:

  • Substrate Preparation: Clean and dry the substrate (e.g., a silicon wafer).

  • Coating: Apply the photoresist formulation to the substrate, typically by spin coating, to achieve a uniform thin film.

  • Soft Bake: Heat the coated substrate to evaporate the solvent from the photoresist film.

  • Exposure: Expose the photoresist film to UV light through a photomask, which transfers the desired pattern to the resist.

  • Post-Exposure Bake (for chemically amplified resists): Heat the substrate to catalyze the photoreaction.

  • Development: Immerse the substrate in a developer solution to remove the soluble portions of the photoresist.

  • Hard Bake: Heat the substrate to cure the final resist pattern.

Photoreactive Pullulan-Based Hydrogels

This compound can be used as a photoreactive group to create biocompatible and biodegradable pullulan-based hydrogels. These hydrogels can be formed in situ under mild conditions, making them suitable for biomedical applications such as embedding protein biomacromolecules.[2]

Experimental Protocol: Preparation of Pullulan-4-Nitrocinnamic Acid Grafts for Hydrogel Formation

This protocol outlines the in-situ embedding of protein biomacromolecules using a pullulan-4-Nitrocinnamic acid graft.[2]

  • Prepare a pullulan-4-Nitrocinnamic acid graft solution with a mass percentage concentration of 5% to 20%.

  • Prepare a protein biomacromolecule solution with a mass percentage concentration of 4% to 8%.

  • Uniformly mix the two solutions.

  • Pour the mixture into a mold.

  • Illuminate the mixture under ultraviolet light to induce gelation, resulting in a pullulan hydrogel with the embedded protein biomacromolecules.[2]

Pharmacological Applications

This compound and its derivatives have demonstrated a range of pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.

Antimicrobial Activity

This compound has shown inhibitory effects against various microorganisms.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Selected Microorganisms

MicroorganismMIC Range (mg/mL)Reference
Staphylococcus aureus0.75–160[2]

Further research is needed to establish specific MIC values for other bacterial and fungal species.

Anticancer Activity

Cinnamic acid and its derivatives are known to possess anticancer properties, which are often attributed to the induction of apoptosis and cell cycle arrest in cancer cells.[7][8] The anticancer mechanism of cinnamic acid derivatives can involve the modulation of various signaling pathways.

Anticancer Mechanism:

The anticancer effects of cinnamic acid derivatives are multifaceted. They can induce apoptosis (programmed cell death) through both intrinsic (mitochondrial) and extrinsic pathways.[9] This often involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[10] Furthermore, these compounds can cause cell cycle arrest at different phases (G1, S, G2/M), preventing cancer cell proliferation.[11][12] This is often achieved by modulating the expression of cyclins and cyclin-dependent kinases (CDKs).[13] Some derivatives have also been shown to inhibit histone deacetylases (HDACs), which can lead to changes in gene expression that favor an anti-tumor response.[14] The NF-κB signaling pathway, which is often constitutively active in cancer cells and promotes survival and proliferation, is another potential target.[15][16] Inhibition of this pathway can sensitize cancer cells to apoptosis.

cluster_pathway Anticancer Signaling Pathways of 4-NCA Derivatives cluster_apoptosis Apoptosis Details cluster_cellcycle Cell Cycle Arrest Details four_nca This compound Derivatives nfkb Inhibition of NF-κB Signaling four_nca->nfkb apoptosis Induction of Apoptosis four_nca->apoptosis cell_cycle Cell Cycle Arrest four_nca->cell_cycle cancer_inhibition Inhibition of Cancer Cell Growth nfkb->cancer_inhibition apoptosis->cancer_inhibition bax ↑ Bax apoptosis->bax bcl2 ↓ Bcl-2 apoptosis->bcl2 cell_cycle->cancer_inhibition cyclins_cdks ↓ Cyclins/CDKs cell_cycle->cyclins_cdks p21_p27_p53 ↑ p21, p27, p53 cell_cycle->p21_p27_p53 caspases Caspase Activation bax->caspases bcl2->caspases cluster_workflow Enzyme Inhibition Assay Workflow prepare_reagents Prepare Reagents (Buffer, Substrate, Enzyme) reaction_setup Set up Reaction Mixtures (with and without 4-NCA) prepare_reagents->reaction_setup prepare_inhibitor Prepare 4-NCA Solutions (Serial Dilutions) prepare_inhibitor->reaction_setup incubation Incubate at Controlled Temperature reaction_setup->incubation measurement Measure Absorbance (Spectrophotometry) incubation->measurement data_analysis Data Analysis (% Inhibition, IC50) measurement->data_analysis

References

An In-depth Technical Guide to the Core Reactions of 4-Nitrocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Nitrocinnamic acid, a derivative of cinnamic acid, is a versatile building block in organic synthesis, serving as a precursor for a wide array of derivatives with potential applications in pharmaceuticals and materials science.[1][2] Its chemical structure, featuring a carboxylic acid, an α,β-unsaturated double bond, and an aromatic nitro group, allows for a variety of chemical transformations. This guide provides a comprehensive overview of the fundamental reactions involving this compound, including its synthesis, and key transformations such as reduction of the nitro group, hydrogenation of the alkene, esterification of the carboxyl group, and potential cyclization reactions of its derivatives. Detailed experimental protocols, quantitative data, and visual diagrams of reaction pathways and workflows are presented to facilitate its application in research and development.

Synthesis of this compound

The synthesis of this compound is commonly achieved through condensation reactions of 4-nitrobenzaldehyde (B150856) with a suitable active methylene (B1212753) compound. The two primary methods employed are the Knoevenagel Condensation and the Perkin Reaction.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.[3] For the synthesis of this compound, 4-nitrobenzaldehyde is reacted with malonic acid.[4]

Reaction Scheme:

G cluster_0 Knoevenagel Condensation 4-Nitrobenzaldehyde 4-Nitrobenzaldehyde This compound This compound 4-Nitrobenzaldehyde->this compound Malonic Acid, Base

Caption: Knoevenagel condensation for this compound synthesis.

Experimental Protocol: Knoevenagel Condensation [5][6]

  • Materials: 4-nitrobenzaldehyde, malonic acid, pyridine (B92270), piperidine (B6355638), ethanol (B145695), hydrochloric acid.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 4-nitrobenzaldehyde (0.2 mol) and malonic acid (0.3 mol) in pyridine (80 mL) at room temperature.[5]

    • Add piperidine (approximately 30 drops) to the solution as a catalyst.[5]

    • Heat the mixture with stirring in an oil bath at approximately 100°C for 4 hours.[5]

    • After the reaction is complete, allow the solution to cool slightly and pour it slowly into a beaker containing dilute hydrochloric acid (250 mL HCl in 250 g of water) to precipitate the product.[5]

    • Collect the crude this compound by vacuum filtration, wash with cold water, and dry.

    • The crude product can be purified by recrystallization from ethanol to yield a pale-yellow solid.[6]

Perkin Reaction

The Perkin reaction is an organic reaction that yields an α,β-unsaturated aromatic acid through the aldol (B89426) condensation of an aromatic aldehyde and an acid anhydride (B1165640), in the presence of an alkali salt of the acid.[7]

Reaction Scheme:

G cluster_1 Perkin Reaction 4-Nitrobenzaldehyde 4-Nitrobenzaldehyde This compound This compound 4-Nitrobenzaldehyde->this compound Acetic Anhydride, Sodium Acetate (B1210297)

Caption: Perkin Reaction for this compound synthesis.

Experimental Protocol: Perkin Reaction [8][9]

  • Materials: 4-nitrobenzaldehyde, acetic anhydride, anhydrous sodium acetate.

  • Procedure:

    • In a dry 250 mL round-bottom flask, combine 4-nitrobenzaldehyde (21 g), acetic anhydride (30 g), and finely powdered anhydrous sodium acetate (10.5 g).[8]

    • Attach a reflux condenser and heat the mixture in an oil bath at 160°C for 1 hour, then increase the temperature to 170-180°C and continue heating for an additional 3 hours.[8]

    • Allow the reaction mixture to cool to 80-100°C and pour it into 100 mL of cold water in a beaker.

    • The crude product is then subjected to steam distillation to remove any unreacted benzaldehyde.[8]

    • The remaining aqueous solution is treated with activated charcoal and filtered hot.

    • The filtrate is acidified with concentrated hydrochloric acid to a pH of 2, leading to the precipitation of this compound.[8]

    • The precipitate is collected by filtration, washed with cold water, and dried. Purification can be achieved by recrystallization from a mixture of ethanol and water.[8]

Table 1: Synthesis of this compound - Comparative Data

MethodReagentsCatalystSolventReaction Time (h)Temperature (°C)Yield (%)Reference
Knoevenagel4-Nitrobenzaldehyde, Malonic AcidPiperidinePyridine4100~75-85[5][6]
Perkin4-Nitrobenzaldehyde, Acetic AnhydrideSodium AcetateNone4160-180~70-80[8]

Core Reactions of this compound

Reduction of the Nitro Group

The selective reduction of the nitro group in this compound to form 4-aminocinnamic acid is a crucial transformation, as the resulting amino group can be further functionalized. This reduction can be achieved using various methods, including catalytic hydrogenation and chemical reducing agents, while aiming to preserve the carbon-carbon double bond and the carboxylic acid functionality.[1][10]

Reaction Scheme:

G cluster_2 Reduction of Nitro Group This compound This compound 4-Aminocinnamic acid 4-Aminocinnamic acid This compound->4-Aminocinnamic acid Reducing Agent

Caption: Reduction of this compound to 4-Aminocinnamic acid.

Experimental Protocol 1: Catalytic Hydrogenation [1]

  • Materials: this compound, 10% Palladium on Carbon (Pd/C), Ethanol, Hydrogen gas.

  • Procedure:

    • In a hydrogenation vessel, dissolve this compound (1 equivalent) in ethanol.

    • Carefully add 10% Pd/C (typically 5-10 mol% of the substrate).

    • Seal the vessel and purge with nitrogen gas to remove air.

    • Introduce hydrogen gas (1 atm, from a balloon or cylinder) into the vessel.

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

    • Upon completion, purge the vessel with nitrogen gas to remove excess hydrogen.

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst and wash the pad with additional ethanol.

    • Combine the filtrates and remove the solvent under reduced pressure to yield 4-aminocinnamic acid.

Experimental Protocol 2: Reduction with Tin(II) Chloride [10]

  • Materials: this compound, Tin(II) chloride dihydrate (SnCl₂·2H₂O), Absolute Ethanol, 5% aqueous Sodium Bicarbonate (NaHCO₃), Ethyl Acetate.

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1 equivalent) in absolute ethanol.

    • Add SnCl₂·2H₂O (5 equivalents) to the solution.

    • Heat the reaction mixture at reflux (approximately 70-80 °C) under a nitrogen atmosphere.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Allow the reaction mixture to cool to room temperature and pour it into ice.

    • Carefully add 5% aqueous NaHCO₃ solution with stirring until the pH is slightly basic (pH 7-8) to precipitate tin salts.

    • Extract the aqueous layer with ethyl acetate (3 times).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-aminocinnamic acid.

Table 2: Reduction of the Nitro Group in this compound

Reducing AgentSolventReaction Time (h)Temperature (°C)Yield (%)Reference
H₂, 10% Pd/CEthanol4-8Room TemperatureHigh[1]
SnCl₂·2H₂OEthanolVariable70-80Good to High[10]
NaBH₄/Ni(OAc)₂·4H₂OWet CH₃CN0.3-1Room TemperatureHigh[11]
Hydrogenation of the Carbon-Carbon Double Bond

The α,β-unsaturated double bond in this compound can be selectively hydrogenated to yield 4-nitro-3-phenylpropanoic acid. This reaction is typically carried out using catalytic hydrogenation.

Reaction Scheme:

G cluster_3 Hydrogenation of Double Bond This compound This compound 4-Nitro-3-phenylpropanoic acid 4-Nitro-3-phenylpropanoic acid This compound->4-Nitro-3-phenylpropanoic acid H₂, Catalyst

Caption: Hydrogenation of the double bond in this compound.

Experimental Protocol: Catalytic Hydrogenation of the Double Bond [12][13]

  • Materials: this compound, 5% Pd/C, Ethanol, Hydrogen gas.

  • Procedure:

    • Dissolve this compound in ethanol in a high-pressure hydrogenation vessel.

    • Add 5% Pd/C catalyst.

    • Pressurize the vessel with hydrogen gas (e.g., 6.89 MPa).

    • Heat the mixture to a specified temperature (e.g., 493 K) and stir.

    • Monitor the reaction until the uptake of hydrogen ceases.

    • After cooling and depressurizing, filter the catalyst.

    • Evaporate the solvent to obtain the crude product, which can be purified by recrystallization.

Table 3: Hydrogenation of the Carbon-Carbon Double Bond

CatalystSolventH₂ Pressure (MPa)Temperature (K)ProductSelectivityReference
5% Pd/CEthanol6.894933-(4-Nitrophenyl)propanoic acidHigh for C=C reduction[12]
Ru-Sn/Al₂O₃Ethanol6.89493Cinnamyl alcoholLow (15%)[12][14]

Note: Selectivity can be an issue, with some catalysts also reducing the carboxylic acid or the nitro group.

Esterification of the Carboxylic Acid

The carboxylic acid group of this compound can be readily esterified with various alcohols, most commonly through Fischer esterification, which is an acid-catalyzed reaction.[15][16]

Reaction Scheme:

G cluster_4 Fischer Esterification This compound This compound 4-Nitrocinnamate Ester 4-Nitrocinnamate Ester This compound->4-Nitrocinnamate Ester Alcohol, Acid Catalyst

Caption: Fischer esterification of this compound.

Experimental Protocol: Fischer Esterification [15]

  • Materials: this compound, desired alcohol (e.g., methanol, ethanol), concentrated sulfuric acid or p-toluenesulfonic acid (pTSA).

  • Procedure:

    • In a round-bottom flask, combine this compound (10 mmol) and the desired alcohol (e.g., 25 mL).

    • While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1 mL) or pTSA.

    • Attach a reflux condenser and heat the mixture to a gentle reflux. The reaction time can vary from 1 to 4 hours and can be monitored by TLC.

    • After cooling, pour the mixture into a separatory funnel containing cold water.

    • Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether).

    • Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude ester.

    • Purification can be performed by column chromatography or recrystallization.

Table 4: Esterification of Cinnamic Acid Derivatives

AlcoholCatalystMethodReaction Time (h)Yield (%)Reference
VariousH₂SO₄Reflux1-4Good to High[15]
MethanolpTSAMicrowave0.03High[15]

Note: Yields are representative for cinnamic acid derivatives and may vary for this compound.

Cyclization Reactions of this compound Derivatives

Following the reduction of the nitro group to an amine, the resulting 4-aminocinnamic acid and its derivatives can undergo intramolecular cyclization reactions to form heterocyclic compounds, such as quinolones, which are important scaffolds in medicinal chemistry.[2][15]

Logical Workflow for Quinolone Synthesis:

G A This compound B 4-Aminocinnamic acid A->B Reduction of Nitro Group C Quinolone Derivative B->C Intramolecular Cyclization

Caption: Synthetic pathway from this compound to Quinolone derivatives.

One common strategy for quinolone synthesis is the Gould-Jacobs reaction, which involves the reaction of an aniline (B41778) with an ethoxymethylenemalonic ester followed by thermal cyclization and subsequent hydrolysis and decarboxylation. A variation of this approach can be envisioned starting from 4-aminocinnamic acid derivatives.

Experimental Protocol: General Concept for Quinolone Synthesis

  • Starting Material: A derivative of 4-aminocinnamic acid (e.g., the corresponding ester).

  • General Procedure:

    • The amino group of the 4-aminocinnamate derivative is reacted with a suitable three-carbon component, such as an α,β-unsaturated ketone or ester, via a Michael addition.

    • The resulting intermediate undergoes an intramolecular cyclization, often promoted by a base or heat, to form the quinolone ring system.

    • Further transformations, such as saponification of an ester group, may be necessary to obtain the final desired quinolone-4-carboxylic acid derivative.

Involvement in Signaling Pathways

While specific studies focusing exclusively on this compound are limited, derivatives of cinnamic acid have been shown to modulate key signaling pathways implicated in inflammation and cellular stress responses, such as the NF-κB and Nrf2 pathways.[17][18][19][20][21][22]

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of inflammatory responses, cell survival, and proliferation.[20][22] Some phytochemicals can inhibit the NF-κB pathway by preventing the degradation of its inhibitor, IκB, thereby blocking the nuclear translocation of NF-κB and the subsequent transcription of pro-inflammatory genes.[20]

Simplified NF-κB Signaling Pathway:

G cluster_0 Cytoplasm cluster_1 Nucleus IKK IKK IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB NFkB NF-κB NFkB->IkB_NFkB DNA DNA NFkB->DNA Translocates and Binds IkB_NFkB->NFkB Degradation of IκB Transcription Gene Transcription DNA->Transcription Stimuli Inflammatory Stimuli Stimuli->IKK Activates Cinnamic_Derivative Cinnamic Acid Derivative Cinnamic_Derivative->IKK Inhibits

Caption: Potential inhibition of the NF-κB pathway by Cinnamic acid derivatives.

Nrf2 Signaling Pathway

The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a primary cellular defense mechanism against oxidative stress.[18][19][21] Activators of this pathway promote the translocation of Nrf2 to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding antioxidant and detoxification enzymes.[21]

Simplified Nrf2 Signaling Pathway:

G cluster_0 Cytoplasm cluster_1 Nucleus Keap1 Keap1 Keap1_Nrf2 Keap1-Nrf2 Complex Keap1->Keap1_Nrf2 Nrf2 Nrf2 Nrf2->Keap1_Nrf2 ARE ARE Nrf2->ARE Translocates and Binds Keap1_Nrf2->Nrf2 Release of Nrf2 Transcription Gene Transcription ARE->Transcription Oxidative_Stress Oxidative Stress Oxidative_Stress->Keap1_Nrf2 Induces Dissociation Cinnamic_Derivative Cinnamic Acid Derivative Cinnamic_Derivative->Keap1_Nrf2 Promotes Dissociation

Caption: Potential activation of the Nrf2 pathway by Cinnamic acid derivatives.

Conclusion

This compound is a readily accessible and highly versatile synthetic intermediate. The presence of three distinct functional groups—the nitro group, the alkene, and the carboxylic acid—provides a rich platform for a multitude of chemical modifications. The reactions detailed in this guide, including reduction, hydrogenation, esterification, and subsequent cyclization, open avenues for the synthesis of a diverse library of compounds. These derivatives are of significant interest to researchers in drug discovery and materials science, particularly for the development of novel therapeutic agents and functional materials. The provided protocols and data serve as a foundational resource for the effective utilization of this compound in various research and development endeavors.

References

The Nitro Group's Influence on Cinnamic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Synthesis, Physicochemical Properties, and Biological Activity of Nitro-Substituted Cinnamic Acids

The introduction of a nitro group (NO₂) onto the phenyl ring of cinnamic acid profoundly alters its electronic properties, reactivity, and biological activity. This technical guide provides a comprehensive overview of the effects of the nitro group at the ortho, meta, and para positions of cinnamic acid, offering valuable insights for researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Properties

The position of the electron-withdrawing nitro group significantly impacts the physicochemical properties of cinnamic acid. A summary of these properties for the ortho-, meta-, and para-isomers is presented below for comparative analysis.

Table 1: Physicochemical Properties of Nitro-Cinnamic Acid Isomers

Propertyo-Nitrocinnamic Acidm-Nitrocinnamic Acidp-Nitrocinnamic AcidCinnamic Acid (for reference)
Molecular Formula C₉H₇NO₄C₉H₇NO₄C₉H₇NO₄C₉H₈O₂
Molecular Weight 193.16 g/mol 193.16 g/mol 193.16 g/mol 148.16 g/mol
Melting Point (°C) 240196-197286133
pKa 3.883.983.444.44[1]
Appearance Yellowish needlesPale yellow crystalsYellow powderWhite crystalline solid

Table 2: Spectroscopic Data of Nitro-Cinnamic Acid Isomers

Isomer¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)UV-Vis (λmax, nm)
o-Nitrocinnamic Acid 8.06 (d, 1H), 7.92 (d, 1H), 7.85 (d, 1H), 7.76 (t, 1H), 7.65 (t, 1H), 6.51 (d, 1H)[2]166.8, 148.2, 138.8, 133.8, 130.7, 129.3, 124.6, 124.2, 123.4[2]~1690 (C=O), ~1630 (C=C), ~1520 & ~1340 (NO₂)~250, ~300
m-Nitrocinnamic Acid 8.49 (s, 1H), 8.21 (dd, 1H), 8.16 (dd, 1H), 7.71 (d, 1H), 7.69 (d, 1H), 6.72 (d, 1H)[2]167.1, 148.2, 141.1, 136.0, 133.9, 130.2, 124.5, 123.9, 122.2[2]~1700 (C=O), ~1640 (C=C), ~1530 & ~1350 (NO₂)~265
p-Nitrocinnamic Acid 8.21 (d, 2H), 7.93 (d, 2H), 7.66 (d, 1H), 6.70 (d, 1H)[2]167.0, 147.9, 145.9, 141.2, 129.1, 127.1, 123.6[2]~1695 (C=O), ~1635 (C=C), ~1515 & ~1345 (NO₂)[3][4]~310[2]

The Electronic and Directing Effects of the Nitro Group

The nitro group is a strong electron-withdrawing group, exerting its influence through both the inductive (-I) and resonance (-M) effects. This deactivates the aromatic ring towards electrophilic aromatic substitution, making the reaction slower compared to unsubstituted cinnamic acid.

The position of the nitro group dictates the regioselectivity of further electrophilic substitution. The vinyl group (-CH=CH-COOH) of cinnamic acid is generally considered an ortho-, para-director, although it is deactivating. However, the powerful electron-withdrawing nature of the nitro group often dominates the directing effects.

cluster_inductive Inductive Effect (-I) cluster_resonance Resonance Effect (-M) cluster_directing Directing Effects in Electrophilic Aromatic Substitution Inductive Nitro group withdraws electron density through the sigma bond framework. Meta Nitro group strongly deactivates the ortho and para positions, directing incoming electrophiles to the meta position. Inductive->Meta Resonance Delocalization of pi-electrons from the ring into the nitro group. Resonance->Meta Ortho_Para Vinyl group directs incoming electrophiles to ortho and para positions. Ortho_Para->Meta Nitro group's effect is dominant

Caption: Logical relationship of the nitro group's electronic effects.

Hammett Constants

The electronic effect of the nitro group can be quantified using Hammett constants (σ). These constants provide a measure of the electron-donating or electron-withdrawing nature of a substituent. For the nitro group, the values are:

  • σ_meta_ (σ_m_): +0.71

  • σ_para_ (σ_p_): +0.78

The positive values indicate a strong electron-withdrawing effect. The slightly higher value for the para position reflects the contribution of both inductive and resonance effects, while the meta position is primarily influenced by the inductive effect. These values are crucial for predicting the reactivity and acidity of nitro-cinnamic acid derivatives.

Synthesis and Experimental Protocols

Nitro-cinnamic acids are typically synthesized through condensation reactions, such as the Perkin or Knoevenagel condensations, using the corresponding nitrobenzaldehyde as a starting material.

General Synthetic Routes

cluster_perkin Perkin Condensation cluster_knoevenagel Knoevenagel Condensation Nitrobenzaldehyde_P Nitrobenzaldehyde AceticAnhydride Acetic Anhydride (B1165640) Nitrobenzaldehyde_P->AceticAnhydride Reacts with NitrocinnamicAcid_P Nitrocinnamic Acid AceticAnhydride->NitrocinnamicAcid_P Forms SodiumAcetate Sodium Acetate (B1210297) (base) SodiumAcetate->AceticAnhydride Catalyzes Nitrobenzaldehyde_K Nitrobenzaldehyde MalonicAcid Malonic Acid Nitrobenzaldehyde_K->MalonicAcid Reacts with NitrocinnamicAcid_K Nitrocinnamic Acid MalonicAcid->NitrocinnamicAcid_K Forms Base Base (e.g., Pyridine, Piperidine) Base->MalonicAcid Catalyzes

Caption: Overview of synthetic routes to nitrocinnamic acids.

Detailed Experimental Protocol: Synthesis of m-Nitrocinnamic Acid via Perkin Condensation[5]

Materials:

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser, combine m-nitrobenzaldehyde (0.33 mol), freshly fused sodium acetate (0.48 mol), and acetic anhydride (0.68 mol).

  • Heat the mixture in an oil bath at 180°C for 13 hours.

  • Allow the reaction mixture to cool slightly and then pour it into 200-300 mL of water.

  • Filter the resulting solid by suction and wash it several times with water.

  • Dissolve the crude product in a solution of aqueous ammonia (20 mL in 200 mL of water).

  • Filter the solution to remove any insoluble material.

  • Pour the filtrate into a dilute solution of sulfuric acid (15 mL of concentrated H₂SO₄ in 200 mL of water) to precipitate the m-nitrocinnamic acid.

  • Filter the precipitate and redissolve it in aqueous ammonia, then re-precipitate with dilute sulfuric acid.

  • Wash the final precipitate with water and dry it as much as possible by suction.

  • Recrystallize the product from boiling 95% ethanol to yield pale yellow crystals of m-nitrocinnamic acid.

Characterization:

  • Melting Point: Determine the melting point of the recrystallized product. The literature value is 196-197°C.

  • ¹H NMR, ¹³C NMR, IR, and UV-Vis Spectroscopy: Obtain the respective spectra and compare them with the data provided in Table 2.

A similar procedure can be adapted for the synthesis of o- and p-nitrocinnamic acid using the corresponding o- and p-nitrobenzaldehyde.

Reaction Mechanisms

Electrophilic Nitration of Cinnamic Acid

While nitro-cinnamic acids are typically synthesized from nitrobenzaldehydes, the direct nitration of cinnamic acid can also occur. The reaction proceeds via an electrophilic aromatic substitution mechanism.

G Start Cinnamic Acid SigmaComplex Sigma Complex (Carbocation intermediate) Start->SigmaComplex Electrophilic attack by NO2+ Nitronium Nitronium ion (NO2+) Generated from HNO3/H2SO4 Deprotonation Deprotonation SigmaComplex->Deprotonation Product o- and p-Nitrocinnamic Acid Deprotonation->Product Restoration of aromaticity

Caption: Electrophilic nitration of cinnamic acid workflow.

The presence of the deactivating but ortho-, para-directing vinyl group leads to the formation of a mixture of ortho- and para-nitrocinnamic acid.

Biological Activity and Drug Development Potential

Cinnamic acid and its derivatives are known for their wide range of pharmacological properties. The introduction of a nitro group can significantly enhance or modify these activities.

Table 3: Reported Biological Activities of Nitro-Cinnamic Acid Derivatives

DerivativeBiological ActivityTarget/MechanismIC₅₀/ActivityReference
p-Nitrocinnamic acid Xanthine (B1682287) Oxidase InhibitionNoncompetitive inhibition23.02 µM[5]
p-Nitrocinnamic acid Tyrosinase InhibitionChelates copper ion in the active sitePotent inhibitor[6]
Nitro-cinnamic acid esters AntimicrobialDisruption of cell membraneVaries with ester[7]

The potent enzyme inhibitory and antimicrobial activities of nitro-cinnamic acid derivatives make them promising lead compounds in drug discovery. Their mechanism of action often involves specific interactions with enzyme active sites or disruption of microbial cell integrity.

Signaling Pathway: Xanthine Oxidase Inhibition

4-Nitrocinnamic acid has been identified as a potent inhibitor of xanthine oxidase, an enzyme involved in the pathogenesis of gout. The proposed mechanism involves the binding of the inhibitor to a site distinct from the active site, leading to a conformational change that reduces the enzyme's catalytic efficiency.

XanthineOxidase Xanthine Oxidase (Active) Complex Enzyme-Inhibitor Complex XanthineOxidase->Complex Binds to allosteric site NitrocinnamicAcid This compound NitrocinnamicAcid->Complex InactiveEnzyme Xanthine Oxidase (Inactive) Complex->InactiveEnzyme Induces conformational change

References

Methodological & Application

Application Notes: Synthesis of Cinnamic Acids via the Perkin Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Perkin reaction, discovered by William Henry Perkin in 1868, is a cornerstone organic reaction used to synthesize α,β-unsaturated aromatic acids, most notably cinnamic acid and its derivatives.[1] This reaction involves the aldol-type condensation of an aromatic aldehyde with an acid anhydride (B1165640), in the presence of an alkali salt of the corresponding acid which acts as a base catalyst.[1][2] Cinnamic acids are valuable precursors in the pharmaceutical, cosmetic, and fragrance industries.[3][4] They serve as building blocks for drugs, such as the anticoagulant warfarin, and are used to create esters for perfumes.[5]

Reaction Principle

The reaction proceeds by heating an aromatic aldehyde (e.g., benzaldehyde) with an excess of an aliphatic acid anhydride (e.g., acetic anhydride) and a weak base, such as sodium or potassium acetate (B1210297), at elevated temperatures (typically 160-180°C).[6][7] The base is crucial as it facilitates the formation of a carbanion from the acid anhydride, which then acts as the nucleophile.[6][8]

Reaction Mechanism

The mechanism of the Perkin reaction is a multi-step process:

  • Carbanion Formation: The alkali salt of the acid (e.g., sodium acetate) acts as a base, abstracting an α-hydrogen from the acid anhydride to form a resonance-stabilized carbanion (enolate).[6][8]

  • Nucleophilic Attack: The newly formed carbanion attacks the carbonyl carbon of the aromatic aldehyde, leading to the formation of a tetrahedral intermediate.[6][8]

  • Protonation: The intermediate is protonated, often by acetic acid generated during the reaction.[6]

  • Dehydration: Under the high-temperature conditions, the aldol-type intermediate undergoes dehydration (elimination of a water molecule) to form an unsaturated mixed anhydride.[6][8]

  • Hydrolysis: Finally, the unsaturated anhydride is hydrolyzed to yield the final product, the α,β-unsaturated aromatic acid (cinnamic acid), and a molecule of the corresponding carboxylic acid.[8][9]

A diagram illustrating the Perkin reaction mechanism is provided below.

Perkin_Mechanism Perkin Reaction Mechanism cluster_1 Step 1: Carbanion Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3 & 4: Protonation & Dehydration cluster_4 Step 5: Hydrolysis Anhydride Acetic Anhydride Carbanion Carbanion (Enolate) Anhydride->Carbanion + Acetate Base Acetate (Base) Intermediate1 Tetrahedral Intermediate Carbanion->Intermediate1 + Benzaldehyde (B42025) Aldehyde Benzaldehyde Intermediate2 Unsaturated Anhydride Intermediate1->Intermediate2 - H₂O CinnamicAcid Cinnamic Acid (Product) Intermediate2->CinnamicAcid + H₂O

Caption: The mechanism of the Perkin reaction for cinnamic acid synthesis.

Quantitative Data

The yield of cinnamic acid and its derivatives is influenced by factors such as the catalyst, reaction time, and temperature. The table below summarizes illustrative data from various studies.

AldehydeCatalystMethod/ConditionsReaction TimeTemperatureYield (%)Reference
BenzaldehydePotassium AcetateConventional Heating8 hours180°C70-72[10]
BenzaldehydeSodium AcetateConventional Heating3 hours170-180°C40-53[3][11]
BenzaldehydeSodium AcetateSonication60 minutes70°C4.98[4][12]
p-ChlorobenzaldehydeBoron TribromideConventional Heating9 hours180-190°C80[10]
SalicylaldehydeTriethylamineReflux12 hoursNot Specified34 (Coumarin)[11]

Experimental Protocols

This section provides a detailed protocol for the synthesis of trans-cinnamic acid from benzaldehyde and acetic anhydride.

Materials & Equipment

  • Chemicals: Benzaldehyde (4 g), Acetic anhydride (6 g), Anhydrous sodium acetate (2 g), Saturated sodium carbonate/bicarbonate solution, Concentrated hydrochloric acid (HCl), Activated charcoal (optional), Ethanol, Deionized water.[3][13]

  • Apparatus: Round-bottom flask (100 mL), air condenser, heating mantle or oil bath, beaker (500 mL), separatory funnel, Büchner funnel, vacuum filtration apparatus, pH paper, standard laboratory glassware.[13]

Safety Precautions

  • Acetic anhydride is corrosive and a lachrymator; handle it in a fume hood.[7]

  • The reaction is conducted at high temperatures, posing a burn risk.[7]

  • Concentrated HCl is corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7]

Procedure

  • Reaction Setup: In a clean, dry round-bottom flask, combine 4 g of benzaldehyde, 6 g of acetic anhydride, and 2 g of anhydrous sodium acetate.[13]

  • Heating: Attach an air condenser to the flask and heat the mixture in an oil bath. Maintain a temperature of 160°C for the first hour, then increase to 170-180°C for an additional 3 hours.[3][14]

  • Hydrolysis and Neutralization: Allow the reaction mixture to cool slightly. While still hot (80-100°C), carefully pour the contents into a beaker containing approximately 100 mL of cold water.[14][15] Add a saturated sodium carbonate or bicarbonate solution while stirring until the mixture is alkaline (basic pH).[4][13] This step converts the cinnamic acid into its soluble sodium salt, sodium cinnamate.

  • Removal of Unreacted Aldehyde: If unreacted benzaldehyde is present (visible as an oily layer), it can be removed by steam distillation or by extraction using a separatory funnel.[13][16]

  • Decolorization (Optional): If the resulting solution is colored, add a small amount of activated charcoal, heat gently, and filter the hot solution to remove the charcoal and other resinous impurities.[13][15]

  • Precipitation: Cool the aqueous solution in an ice bath. Slowly, and with constant stirring, add concentrated hydrochloric acid until the solution is acidic (pH ~1-2).[10][13] Cinnamic acid will precipitate as white crystals.

  • Isolation and Purification: Collect the crude cinnamic acid crystals by vacuum filtration using a Büchner funnel.[13] Wash the crystals with cold deionized water to remove inorganic impurities.[15] The product can be further purified by recrystallization from a hot water/ethanol mixture (e.g., 75 mL water and 25 mL ethanol).[14] Dry the pure crystals in an oven at a low temperature. The expected melting point of pure trans-cinnamic acid is approximately 133°C.[12][14]

Below is a workflow diagram summarizing the experimental procedure.

Experimental_Workflow Experimental Workflow for Cinnamic Acid Synthesis node_style1 node_style1 node_style2 node_style2 node_style3 node_style3 node_style4 node_style4 node_style5 node_style5 A 1. Mix Reactants (Benzaldehyde, Acetic Anhydride, Sodium Acetate) B 2. Heat under Reflux (4-5 hours, 160-180°C) A->B C 3. Hydrolysis & Neutralization (Pour into H₂O, add Na₂CO₃ soln.) B->C D 4. Remove Unreacted Aldehyde (Steam Distillation / Extraction) C->D E 5. Decolorize (Optional) (Add Activated Charcoal, Filter Hot) D->E F 6. Precipitation (Cool in Ice Bath, Add HCl) E->F G 7. Isolate & Purify (Vacuum Filtration, Recrystallization) F->G H Pure Cinnamic Acid G->H

Caption: A summary of the workflow for the synthesis and purification of cinnamic acid.

Troubleshooting and Optimization

  • Low Yield: Low yields can result from moisture in the reagents or glassware, as acetic anhydride readily hydrolyzes.[7] Ensure all materials are thoroughly dry. Sub-optimal reaction times or temperatures can also reduce yield.[7]

  • Resin Formation: The formation of tar-like, resinous byproducts is a common issue, often caused by prolonged heating at high temperatures.[7] Minimizing reaction time and using the optional hot filtration step after decolorization can help remove these impurities.[7][15]

  • Catalyst Choice: While sodium acetate is commonly used, potassium acetate has been reported to give higher yields under similar conditions.[10] For substituted benzaldehydes, other bases or catalysts might be more effective.

References

Application Notes & Protocols: Synthesis and Pharmaceutical Applications of 4-Nitrocinnamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 4-nitrocinnamic acid and its derivatives. It further explores their potential for pharmaceutical use by summarizing their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Introduction

Cinnamic acid and its derivatives are a class of organic compounds naturally found in plants.[1] The synthetic derivative, this compound, serves as a versatile precursor for a wide range of biologically active molecules. The core structure, characterized by a phenyl ring, a carboxylic acid function, and an α,β-unsaturated system, allows for diverse chemical modifications, leading to the development of esters, amides, and other derivatives with significant therapeutic potential.[2] These derivatives have garnered substantial interest in medicinal chemistry due to their broad spectrum of pharmacological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory effects.[1][2][3] This document outlines key synthesis methodologies and summarizes the pharmaceutical applications supported by quantitative data.

Synthesis Protocols

The synthesis of this compound is commonly achieved through condensation reactions such as the Knoevenagel condensation, Perkin reaction, or Heck reaction.[4][5][6] The Knoevenagel condensation, in particular, offers an efficient route starting from p-nitrobenzaldehyde and malonic acid.[4][7] From the parent this compound, various derivatives like esters and amides can be synthesized to explore structure-activity relationships.[3]

Protocol 1: Synthesis of this compound via Knoevenagel Condensation

This protocol details the synthesis of this compound from 4-nitrobenzaldehyde (B150856) and malonic acid using pyridine (B92270) as a basic catalyst.[4]

Materials:

  • 4-Nitrobenzaldehyde (0.01 mol, 1.51 g)

  • Malonic acid (0.01 mol, 1.04 g)

  • Absolute Ethanol (B145695) (30 mL)

  • Pyridine (3 mL)

  • Concentrated Hydrochloric Acid

  • Distilled Water

  • 50 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

Procedure:

  • Combine 4-nitrobenzaldehyde (1.51 g) and malonic acid (1.04 g) in a 50 mL round-bottom flask.[4]

  • Add 30 mL of absolute ethanol as the solvent.[4]

  • Stir the mixture and heat to reflux (approx. 85°C) until all solids are dissolved.[4]

  • Add 3 mL of pyridine to the solution and continue to stir at reflux for approximately 8 hours, during which a light yellow solid will precipitate.[4]

  • After the reaction is complete, cool the flask to room temperature and collect the crude product by suction filtration.[4]

  • Wash the collected solid (filter cake) with distilled water 3-5 times.[4]

  • For purification, dissolve the dried crude product in water by dropwise addition of dilute NaOH solution to adjust the pH to 7. Filter the resulting solution.[4]

  • Acidify the filtrate by dropwise addition of concentrated hydrochloric acid until the pH is approximately 3.[4]

  • Collect the precipitated solid by filtration and dry the filter cake.[4]

  • Recrystallize the solid from ethanol to obtain high-purity this compound crystals. The expected yield is approximately 73%.[4]

G cluster_workflow Workflow: Synthesis of this compound reactants 4-Nitrobenzaldehyde + Malonic Acid dissolve Dissolve in Ethanol Reflux at 85°C reactants->dissolve Step 1 catalyst Add Pyridine (Catalyst) dissolve->catalyst Step 2 reflux Reflux for 8 hours (Precipitate forms) catalyst->reflux Step 3 cool Cool to Room Temp. reflux->cool Step 4 filter1 Suction Filtration (Collect Crude Product) cool->filter1 Step 5 purify Purification: 1. Dissolve in NaOH (pH 7) 2. Filter 3. Precipitate with HCl (pH 3) filter1->purify Step 6 filter2 Filtration & Drying purify->filter2 Step 7 recrystallize Recrystallize from Ethanol filter2->recrystallize Step 8 product Final Product: This compound recrystallize->product Step 9

Caption: Workflow for this compound Synthesis.

General Protocol: Synthesis of this compound Derivatives

Functionalization of the carboxylic acid group of this compound to form esters and amides is a common strategy to generate derivatives with diverse pharmacological profiles.[3][8]

A. Esterification (Fischer-Speier Method) This method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.[9]

  • Reaction Setup : In a round-bottom flask, dissolve this compound (1 equivalent) in an excess of the desired alcohol (e.g., methanol, ethanol).[9]

  • Catalyst Addition : Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (pTSA) to the stirring mixture.[9]

  • Reflux : Heat the reaction mixture to reflux for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up : After completion, cool the mixture and remove the excess alcohol using a rotary evaporator. Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash sequentially with a saturated sodium bicarbonate solution and brine.[10]

  • Purification : Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude ester can be further purified by column chromatography.[10]

B. Amidation Amidation can be achieved by first converting the carboxylic acid to a more reactive acyl chloride, followed by reaction with an amine.

  • Acyl Chloride Formation : In a flask, suspend this compound (1 equivalent) in a dry, inert solvent (e.g., dichloromethane). Add thionyl chloride (SOCl₂) or oxalyl chloride dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 2-3 hours. Remove the excess reagent and solvent under vacuum.

  • Amide Formation : Dissolve the resulting crude acyl chloride in a dry, inert solvent. Cool to 0°C and add the desired amine (1-1.2 equivalents) and a non-nucleophilic base (e.g., triethylamine) to scavenge the HCl byproduct.

  • Work-up and Purification : Stir the reaction for several hours. Upon completion, wash the mixture with water and brine. Dry the organic layer, concentrate it, and purify the resulting amide product by recrystallization or column chromatography.

G cluster_ester Esterification cluster_amide Amidation start 4-Nitrocinnamic Acid ester_reagents Alcohol (R-OH) + Acid Catalyst (H+) start->ester_reagents amide_reagents1 1. SOCl₂ or (COCl)₂ start->amide_reagents1 ester_product 4-Nitrocinnamic Acid Ester amide_reagents2 2. Amine (R-NH₂) + Base amide_product 4-Nitrocinnamic Acid Amide

Caption: General derivatization of this compound.

Application Notes: Pharmaceutical Potential

Derivatives of this compound have demonstrated a wide array of biological activities, making them attractive candidates for drug discovery and development.

Antimicrobial Activity

Cinnamic acid and its derivatives are known to possess significant activity against various microbial species, including bacteria and fungi.[1][11][12] The presence of a nitro group can enhance this activity.

Mechanism of Action : While not fully elucidated, one proposed mechanism for the antifungal action of cinnamic acids involves the inhibition of benzoate (B1203000) 4-hydroxylase, an enzyme involved in aromatic detoxification in fungi.[11] However, since these compounds also exhibit antibacterial effects, other cellular targets are likely involved.[11]

Quantitative Data : The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

CompoundMicroorganismMIC (µM)
This compoundBacillus subtilis IFO 3009891
This compoundEscherichia coli IFO 3301794
3-Nitrocinnamic acidAspergillus niger43.5
3-Nitrocinnamic acidBacillus subtilis203
3-Nitrocinnamic acidCandida albicans43.5
3-Nitrocinnamic acidEscherichia coli252
3-Nitrocinnamic acidStaphylococcus aureus252
Data sourced from references[11].
Anticancer Activity

Numerous studies have highlighted the potential of cinnamic acid derivatives as anticancer agents.[2][13] Their mechanisms of action are diverse and can involve the inhibition of key enzymes in tumor progression or the induction of apoptosis.

Mechanism of Action : Some cinnamic acid derivatives have been designed as inhibitors of Matrix Metalloproteinase-9 (MMP-9), an enzyme overexpressed in many cancers that plays a crucial role in tumor invasion and metastasis.[14] Other derivatives have shown the ability to induce cell cycle arrest and apoptosis in cancer cells.[15]

Quantitative Data : The anticancer activity is often expressed as the IC₅₀ value, which represents the concentration of a drug that is required for 50% inhibition of cancer cell growth in vitro.

Compound IDCell LineIC₅₀ (µM)
Compound 5 *A-549 (Lung Cancer)10.36
Compound 4iiHT-29 (Colon)130
Compound 4iiA-549 (Lung)140
Compound 4iiOAW-42 (Ovarian)120
Compound 4iiMDA-MB-231 (Breast)130
Compound 4iiHeLa (Cervical)130
Data for Compound 5, a novel cinnamic acid derivative, sourced from reference[14].
†Data for Compound 4ii, a phenyl-substituted cinnamic acid derivative, sourced from references[13][16].
Anti-inflammatory Activity

Inflammation is a key biological process that, when dysregulated, contributes to numerous chronic diseases, including cancer.[15] Cinnamic acid derivatives have shown promise as anti-inflammatory agents.[17][18]

Mechanism of Action : A key pathway in inflammation is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling cascade. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IKK complex phosphorylates IκBα, leading to its degradation. This releases NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, such as iNOS, TNF-α, and IL-6.[19] Some hydroxycinnamic acid derivatives have been shown to inhibit NF-κB activation, thereby suppressing the production of these inflammatory mediators.[19]

Caption: Inhibition of the NF-κB pathway by cinnamic acid derivatives.

Quantitative Data : The anti-inflammatory effects of newly synthesized symmetric cinnamic derivatives were evaluated by measuring their ability to inhibit the production of pro-inflammatory cytokines in vitro.

CompoundCytokineInhibition (%)
6h IL-685.9
6h TNF-α65.7
Data for compound 6h, a symmetric cinnamic derivative, sourced from reference[17].

References

Application Notes and Protocols: Synthesis of Azo Dyes Using 4-Nitrocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrocinnamic acid is a versatile precursor in the synthesis of a variety of organic molecules, including a range of azo dyes. The presence of the nitro group, the carboxylic acid functionality, and the extended conjugation of the cinnamic acid backbone make it an attractive starting material for producing dyes with diverse colors and properties. These dyes can find applications in various fields, including textile dyeing, as pH indicators, and in the development of functional materials such as sensitizers for dye-sensitized solar cells.[1]

This document provides detailed protocols for the synthesis of azo dyes starting from this compound. The synthetic strategy involves a two-step process: the reduction of the nitro group to a primary amine, followed by the diazotization of the resulting amine and subsequent coupling with various aromatic compounds to yield the final azo dyes.

Synthetic Pathway Overview

The overall synthesis of azo dyes from this compound follows a well-established chemical route. The nitro group of this compound is first reduced to form 4-aminocinnamic acid. This intermediate is then diazotized using nitrous acid at low temperatures to form a reactive diazonium salt. The diazonium salt is immediately reacted with an electron-rich coupling component, such as a phenol (B47542) or an aromatic amine, to produce the corresponding azo dye.

Synthesis_Pathway cluster_0 Step 1: Reduction cluster_1 Step 2: Diazotization cluster_2 Step 3: Azo Coupling 4-Nitrocinnamic_acid This compound 4-Aminocinnamic_acid 4-Aminocinnamic acid 4-Nitrocinnamic_acid->4-Aminocinnamic_acid Reduction (e.g., SnCl2/HCl) Diazonium_salt Diazonium Salt 4-Aminocinnamic_acid->Diazonium_salt NaNO2, HCl 0-5 °C Azo_dye Azo Dye Diazonium_salt->Azo_dye Coupling_component Coupling Component (e.g., Phenol, Naphthol) Coupling_component->Azo_dye

Caption: General synthetic pathway for azo dyes from this compound.

Experimental Protocols

Protocol 1: Reduction of this compound to 4-Aminocinnamic Acid

This protocol outlines the reduction of the nitro group of this compound to a primary amine using tin(II) chloride.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 10 M)

  • Ethanol (B145695)

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle

  • Buchner funnel and flask

  • Filter paper

  • pH paper or pH meter

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1 equivalent).

  • Add ethanol to dissolve the this compound.

  • To this solution, add tin(II) chloride dihydrate (approximately 3-4 equivalents) and concentrated hydrochloric acid.

  • Heat the mixture to reflux with constant stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 7-8. A precipitate of tin hydroxides will form.

  • Filter the mixture through a Buchner funnel to remove the tin salts. Wash the precipitate with a small amount of ethanol.

  • Combine the filtrate and the washings. The solvent can be removed under reduced pressure to yield the crude 4-aminocinnamic acid.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Protocol 2: Synthesis of an Azo Dye via Diazotization and Coupling

This protocol describes the synthesis of an azo dye using 4-aminocinnamic acid and a generic coupling component (e.g., 2-naphthol).

Materials:

  • 4-Aminocinnamic acid

  • Sodium nitrite (B80452) (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • Coupling component (e.g., 2-naphthol, phenol, N,N-dimethylaniline)

  • Sodium hydroxide (NaOH)

  • Distilled water

  • Ice

  • Beakers

  • Stirring apparatus

  • Buchner funnel and flask

  • Filter paper

Part A: Diazotization of 4-Aminocinnamic Acid

  • In a beaker, dissolve 4-aminocinnamic acid (1 equivalent) in a dilute solution of hydrochloric acid. Cool the mixture to 0-5 °C in an ice bath with continuous stirring.

  • In a separate beaker, prepare a solution of sodium nitrite (1.1 equivalents) in cold distilled water.

  • Slowly add the cold sodium nitrite solution dropwise to the cold 4-aminocinnamic acid solution. Maintain the temperature below 5 °C throughout the addition.

  • Continue to stir the mixture in the ice bath for 15-20 minutes after the addition is complete to ensure the complete formation of the diazonium salt. The resulting solution should be kept cold and used immediately in the next step.

Part B: Azo Coupling Reaction

  • In a separate beaker, dissolve the coupling component (e.g., 2-naphthol, 1 equivalent) in a dilute aqueous solution of sodium hydroxide. Cool this solution to 0-5 °C in an ice bath.

  • Slowly and with vigorous stirring, add the cold diazonium salt solution from Part A to the cold solution of the coupling component.

  • A brightly colored precipitate of the azo dye should form immediately.

  • Continue to stir the reaction mixture in the ice bath for an additional 30 minutes to ensure the completion of the coupling reaction.

  • Isolate the precipitated dye by vacuum filtration using a Buchner funnel.

  • Wash the dye with cold distilled water to remove any unreacted salts.

  • Dry the synthesized dye in a desiccator or a low-temperature oven.

Experimental_Workflow cluster_Reduction Reduction of this compound cluster_Diazotization Diazotization cluster_Coupling Azo Coupling R1 Dissolve this compound in Ethanol R2 Add SnCl2 and HCl R1->R2 R3 Reflux for 2-4 hours R2->R3 R4 Cool and Neutralize with NaOH R3->R4 R5 Filter to remove Tin Salts R4->R5 R6 Isolate and Purify 4-Aminocinnamic Acid R5->R6 D1 Dissolve 4-Aminocinnamic Acid in HCl R6->D1 Proceed to Diazotization D2 Cool to 0-5 °C D1->D2 D3 Add cold NaNO2 solution dropwise D2->D3 D4 Stir for 15-20 min D3->D4 C2 Add Diazonium salt solution to Coupling solution D4->C2 Use immediately C1 Prepare cold solution of Coupling Component in NaOH C1->C2 C3 Stir for 30 min C2->C3 C4 Filter, Wash, and Dry the Azo Dye C3->C4

Caption: Experimental workflow for the synthesis of azo dyes.

Data Presentation

The following table summarizes typical spectroscopic data for azo dyes derived from cinnamic acid derivatives. Researchers can use this as a reference for the expected absorption maxima of their synthesized dyes. The exact λmax will vary depending on the coupling component used and the solvent.

Dye Structure (Derived from Cinnamic Acid Moiety)Coupling ComponentSolventλmax (nm)Reference
4-[(E)-2-(4-Hydroxyphenyl)diazen-1-yl]cinnamic acidPhenolEthanol~360[2][3]
4-[(E)-2-(2,4-Dihydroxyphenyl)diazen-1-yl]cinnamic acidResorcinolEthanol~420[2][3]
4-[(E)-2-(N,N-Dimethylaminophenyl)diazen-1-yl]cinnamic acidN,N-DimethylanilineEthanol~450[1]
4-[(E)-2-(2-Naphthol)diazen-1-yl]cinnamic acid2-NaphtholEthanol~480[2][3]

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Concentrated acids and bases are corrosive and should be handled with care.

  • Diazonium salts can be explosive in their dry, solid state. Always keep diazonium salt solutions cold and use them immediately after preparation. Do not attempt to isolate the solid diazonium salt.

  • Azo compounds may be toxic or carcinogenic. Handle the final products with care.

References

Application Notes and Protocols for the Nitration of Cinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nitration of cinnamic acid is a significant electrophilic aromatic substitution reaction that introduces a nitro group (-NO₂) onto the phenyl ring. This modification can dramatically alter the molecule's electronic properties and biological activity, making nitrocinnamic acid derivatives valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals. The position of the nitro group is directed by the activating effect of the vinyl group, leading primarily to the formation of ortho- and para-nitrocinnamic acids. This document provides detailed experimental procedures for the direct nitration of trans-cinnamic acid, the separation of the resulting isomers, and their characterization.

Reaction Mechanism and Product Distribution

The nitration of cinnamic acid proceeds via the generation of a nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the formation of the electrophilic nitronium ion.

Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

The electron-donating nature of the vinyl substituent of cinnamic acid directs the incoming electrophile (NO₂⁺) to the ortho and para positions of the benzene (B151609) ring. The reaction typically yields a mixture of o-nitrocinnamic acid and p-nitrocinnamic acid.

Experimental Protocols

Protocol 1: Direct Nitration of trans-Cinnamic Acid

This protocol details the direct nitration of trans-cinnamic acid using a mixture of nitric acid and sulfuric acid.

Materials:

  • trans-Cinnamic acid

  • Concentrated nitric acid (70%)

  • Concentrated sulfuric acid (98%)

  • Ice

  • Distilled water

  • Beakers

  • Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Buchner funnel and filter paper

Procedure:

  • In a 250 mL Erlenmeyer flask, dissolve 10.0 g of trans-cinnamic acid in 50 mL of concentrated sulfuric acid. Cool the mixture to 0-5 °C in an ice bath with continuous stirring.

  • Prepare the nitrating mixture by slowly adding 10 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid in a separate beaker, keeping the mixture cool in an ice bath.

  • Slowly add the cold nitrating mixture dropwise to the stirred solution of cinnamic acid over a period of 30-45 minutes. Maintain the reaction temperature below 10 °C throughout the addition.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 2 hours.

  • Slowly and carefully pour the reaction mixture over 200 g of crushed ice in a large beaker with vigorous stirring.

  • A yellow precipitate of the mixed nitrocinnamic acid isomers will form.

  • Collect the crude product by vacuum filtration using a Buchner funnel.

  • Wash the precipitate with copious amounts of cold distilled water until the washings are neutral to litmus (B1172312) paper.

  • Dry the crude product in a desiccator.

Protocol 2: Separation of ortho- and para-Nitrocinnamic Acid Isomers by Fractional Crystallization

This protocol describes the separation of the ortho and para isomers from the crude nitration product based on their differential solubility in ethanol (B145695).

Materials:

  • Crude nitrocinnamic acid mixture

  • Ethanol (95%)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Reflux condenser

Procedure:

  • Transfer the dried crude nitrocinnamic acid mixture to a 500 mL Erlenmeyer flask.

  • Add a minimal amount of boiling 95% ethanol to dissolve the solid completely. This can be done by adding the ethanol portion-wise and heating the mixture to a gentle boil on a hot plate.

  • Once the solid is dissolved, allow the solution to cool slowly to room temperature. p-Nitrocinnamic acid is less soluble in ethanol and will crystallize out first as pale-yellow needles.

  • Collect the crystals of p-nitrocinnamic acid by vacuum filtration. Wash the crystals with a small amount of cold ethanol.

  • To isolate the o-nitrocinnamic acid, take the filtrate from step 4 and concentrate it by boiling off about half of the solvent.

  • Allow the concentrated filtrate to cool to room temperature, and then place it in an ice bath to induce further crystallization. o-Nitrocinnamic acid will precipitate.

  • Collect the crystals of o-nitrocinnamic acid by vacuum filtration and wash with a small amount of cold ethanol.

  • Further purification of each isomer can be achieved by recrystallization from ethanol.

Data Presentation

The following table summarizes the expected quantitative data from the nitration of trans-cinnamic acid.

Parametero-Nitrocinnamic Acidp-Nitrocinnamic AcidTotal Yield
Yield (%) ~25-35%~40-50%~65-85%
Melting Point (°C) 240-242 °C285-287 °CN/A
Appearance Yellowish needlesPale-yellow needlesYellow solid
¹H NMR (DMSO-d₆, δ ppm) 8.10 (d, 1H), 7.95 (d, 1H), 7.80 (t, 1H), 7.65 (t, 1H), 7.50 (d, 1H), 6.60 (d, 1H)8.25 (d, 2H), 7.85 (d, 2H), 7.70 (d, 1H), 6.75 (d, 1H)N/A
¹³C NMR (DMSO-d₆, δ ppm) 166.5, 148.0, 140.0, 134.0, 131.0, 129.5, 125.0, 124.5167.0, 148.5, 145.0, 141.0, 129.0, 124.0, 122.0N/A

Visualizations

Experimental Workflow

Nitration_Workflow cluster_reaction Nitration Reaction cluster_separation Isomer Separation cinnamic_acid trans-Cinnamic Acid in H₂SO₄ reaction_flask Reaction at 0-10 °C cinnamic_acid->reaction_flask nitrating_mixture HNO₃ + H₂SO₄ (Nitrating Mixture) nitrating_mixture->reaction_flask quenching Quench with Ice Water reaction_flask->quenching filtration1 Vacuum Filtration quenching->filtration1 crude_product Crude Nitrocinnamic Acid (mixture of isomers) filtration1->crude_product dissolution Dissolve in Hot Ethanol crude_product->dissolution cooling1 Cool to Room Temperature dissolution->cooling1 filtration2 Filter p-isomer cooling1->filtration2 p_isomer p-Nitrocinnamic Acid filtration2->p_isomer filtrate1 Filtrate filtration2->filtrate1 concentration Concentrate Filtrate filtrate1->concentration cooling2 Cool in Ice Bath concentration->cooling2 filtration3 Filter o-isomer cooling2->filtration3 o_isomer o-Nitrocinnamic Acid filtration3->o_isomer Reaction_Mechanism cluster_nitronium_formation Nitronium Ion Formation cluster_substitution Electrophilic Aromatic Substitution HNO3 HNO₃ protonated_HNO3 H₂O⁺-NO₂ HNO3->protonated_HNO3 + H₂SO₄ H2SO4 H₂SO₄ HSO4_ion HSO₄⁻ NO2_ion NO₂⁺ (Nitronium Ion) protonated_HNO3->NO2_ion - H₂O H3O_ion H₃O⁺ cinnamic Cinnamic Acid sigma_complex_ortho σ-complex (ortho) cinnamic->sigma_complex_ortho + NO₂⁺ sigma_complex_para σ-complex (para) cinnamic->sigma_complex_para + NO₂⁺ ortho_product o-Nitrocinnamic Acid sigma_complex_ortho->ortho_product - H⁺ para_product p-Nitrocinnamic Acid sigma_complex_para->para_product - H⁺

Enzymatic Synthesis of 4-Nitrocinnamic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrocinnamic acid is a valuable compound with applications in pharmaceuticals and as a precursor for the synthesis of various organic molecules.[1] Traditional chemical synthesis routes can involve harsh conditions and generate undesirable byproducts. Enzymatic synthesis offers a green, highly specific, and efficient alternative. This document provides detailed application notes and protocols for the enzymatic synthesis of this compound, primarily focusing on the use of Phenylalanine Ammonia (B1221849) Lyase (PAL).

Phenylalanine Ammonia Lyase (PAL; EC 4.3.1.24) is an enzyme that catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid and ammonia.[2] This reaction is reversible, and under high ammonia concentrations, the reverse reaction, the amination of cinnamic acids to form L-phenylalanine derivatives, is favored.[3][4] This reversibility is key to the enzymatic synthesis of this compound, which can be achieved through the deamination of 4-nitro-L-phenylalanine.

Mutational studies on PAL, particularly from Petroselinum crispum (pcPAL), have shown that specific variants exhibit significantly enhanced activity towards substituted cinnamic acids, such as p-nitro-cinnamic acid (p-n-CA).[4] For instance, the F137V mutant of pcPAL has demonstrated a 15-fold increased reaction rate with p-n-CA compared to the wild-type enzyme with its natural substrate.[4]

Principles and Methods

The enzymatic synthesis of this compound can be approached via two main strategies utilizing Phenylalanine Ammonia Lyase (PAL):

  • Deamination of 4-nitro-L-phenylalanine: This is the forward reaction for PAL, where the enzyme removes the amino group from 4-nitro-L-phenylalanine to produce this compound and ammonia.

  • Amination of p-nitro-cinnamic acid (p-n-CA): This is the reverse reaction, which is driven by a high concentration of ammonia. This approach is particularly relevant for the synthesis of 4-nitro-L-phenylalanine, but understanding the equilibrium is crucial for optimizing the deamination reaction.

This document will focus on the deamination of 4-nitro-L-phenylalanine as the primary synthetic route to this compound.

Data Presentation

Table 1: Kinetic Parameters of Phenylalanine Ammonia Lyase (PAL) with Relevant Substrates
Enzyme SourceSubstrateKm (mM)Vmax (U/mg)kcat (s-1)kcat/Km (s-1mM-1)Reference
Petroselinum crispum (pcPAL) WTL-Phenylalanine0.261.2--[4]
Petroselinum crispum (pcPAL) WTp-nitro-cinnamic acid0.130.1--[4]
Petroselinum crispum (pcPAL) F137VL-Phenylalanine0.281.5--[4]
Petroselinum crispum (pcPAL) F137Vp-nitro-cinnamic acid0.111.5--[4]
Photorhabdus luminescens (Pl-PAL)L-Phenylalanine---0.52[5]
Photorhabdus luminescens (Pl-PAL)L-Tyrosine---0.013[5]

Note: The data for p-nitro-cinnamic acid with pcPAL represents the amination reaction. Kinetic parameters can vary depending on the specific assay conditions.

Experimental Protocols

Protocol 1: Expression and Purification of Recombinant Phenylalanine Ammonia Lyase (pcPAL F137V Mutant)

This protocol describes the expression of His-tagged pcPAL F137V in E. coli and its subsequent purification.

1. Gene Synthesis and Cloning:

  • Synthesize the gene encoding the F137V mutant of Petroselinum crispum PAL, codon-optimized for E. coli expression.
  • Clone the gene into a suitable expression vector with an N-terminal His-tag (e.g., pET-28a(+)).
  • Transform the plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

2. Protein Expression:

  • Inoculate a single colony into 50 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C.
  • Inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.
  • Induce protein expression with 0.5 mM IPTG and incubate for 16-20 hours at 20°C.

3. Cell Lysis and Purification:

  • Harvest the cells by centrifugation (6000 x g, 15 min, 4°C).
  • Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
  • Lyse the cells by sonication on ice.
  • Clarify the lysate by centrifugation (15,000 x g, 30 min, 4°C).
  • Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.
  • Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
  • Elute the protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
  • Perform buffer exchange into storage buffer (50 mM Tris-HCl pH 8.0, 100 mM NaCl, 10% glycerol) using a desalting column or dialysis.
  • Verify purity by SDS-PAGE and determine protein concentration (e.g., Bradford assay).

Protocol 2: Enzymatic Synthesis of this compound

This protocol outlines the preparative scale synthesis of this compound from 4-nitro-L-phenylalanine.

1. Reaction Setup:

  • Prepare a reaction mixture containing:
  • 4-nitro-L-phenylalanine: 10 mM
  • Tris-HCl buffer: 100 mM, pH 8.8
  • Purified pcPAL F137V: 0.1 - 0.5 mg/mL
  • The total reaction volume can be scaled as needed (e.g., 10 mL to 1 L).

2. Reaction Incubation:

  • Incubate the reaction mixture at 37°C with gentle agitation for 4-24 hours.
  • Monitor the reaction progress by taking aliquots at different time points and analyzing them by HPLC.

3. Reaction Termination and Product Isolation:

  • Terminate the reaction by adding an equal volume of methanol (B129727) to precipitate the enzyme.
  • Centrifuge the mixture to pellet the precipitated protein.
  • Collect the supernatant containing the product.
  • For purification, acidify the supernatant to pH 2-3 with 1 M HCl to precipitate the this compound.
  • Collect the precipitate by filtration or centrifugation.
  • Wash the precipitate with cold water and dry under vacuum.
  • The product can be further purified by recrystallization from ethanol (B145695) if necessary.

Protocol 3: HPLC Analysis of this compound

This protocol provides a method for the quantitative analysis of the enzymatic reaction.

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
  • Mobile Phase: Isocratic or gradient elution. A common mobile phase is a mixture of methanol (or acetonitrile) and water with 0.1% formic acid or phosphoric acid. For example, Methanol:Water (60:40) with 0.1% formic acid.
  • Flow Rate: 1.0 mL/min.
  • Detection: UV at 290 nm or 310 nm.
  • Injection Volume: 10-20 µL.

2. Sample Preparation:

  • Dilute the reaction aliquots with the mobile phase.
  • Filter the samples through a 0.22 µm syringe filter before injection.

3. Quantification:

  • Prepare a standard curve of this compound and 4-nitro-L-phenylalanine in the mobile phase at known concentrations.
  • Calculate the concentration of the substrate and product in the reaction samples by comparing their peak areas to the standard curve.

Visualizations

Phenylpropanoid_Pathway L_Phenylalanine L-Phenylalanine trans_Cinnamic_Acid trans-Cinnamic Acid L_Phenylalanine->trans_Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid trans_Cinnamic_Acid->p_Coumaric_Acid C4H Flavonoids_Lignins Flavonoids, Lignins, etc. p_Coumaric_Acid->Flavonoids_Lignins

Caption: Phenylpropanoid Biosynthesis Pathway.

Enzymatic_Synthesis_Workflow cluster_Enzyme_Prep Enzyme Preparation cluster_Synthesis Enzymatic Synthesis cluster_Downstream Downstream Processing Cloning Gene Cloning (pcPAL F137V) Expression Protein Expression in E. coli Cloning->Expression Purification Purification (Ni-NTA) Expression->Purification Reaction_Setup Reaction Setup (Substrate + Enzyme) Purification->Reaction_Setup Incubation Incubation (37°C, 4-24h) Reaction_Setup->Incubation Monitoring Reaction Monitoring (HPLC) Incubation->Monitoring Termination Reaction Termination (Methanol) Monitoring->Termination Isolation Product Isolation (Precipitation) Termination->Isolation Purification_Product Purification (Recrystallization) Isolation->Purification_Product

Caption: Experimental Workflow for Synthesis.

Logical_Relationship Substrate 4-nitro-L-phenylalanine Enzyme Phenylalanine Ammonia Lyase (PAL) Substrate->Enzyme Product This compound Enzyme->Product Deamination Byproduct Ammonia (NH3) Enzyme->Byproduct

Caption: Enzymatic Conversion of 4-nitro-L-phenylalanine.

Conclusion

The enzymatic synthesis of this compound using Phenylalanine Ammonia Lyase, particularly engineered variants, presents a highly efficient and environmentally friendly alternative to traditional chemical methods. The protocols provided herein offer a robust framework for the production and analysis of this valuable compound. Further optimization of reaction conditions, such as substrate and enzyme concentrations, as well as the exploration of immobilized enzyme systems, could lead to even greater yields and process scalability, making this biocatalytic approach highly attractive for industrial applications.

References

Application Notes and Protocols: 4-Nitrocinnamic Acid in Photochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrocinnamic acid is a derivative of cinnamic acid, a compound widely found in plants.[1] Characterized by a nitro group at the para position of the phenyl ring, this compound serves as a versatile molecule in photochemistry.[2] Its photochemical reactivity is primarily centered around two key processes: E/Z (trans/cis) photoisomerization and [2+2] photocycloaddition (photodimerization). These light-induced transformations make it a valuable building block for the synthesis of photosensitive and photocrosslinkable materials.[3][4] This document provides detailed application notes and experimental protocols for the use of trans-4-Nitrocinnamic acid in photochemical research.

Physicochemical and Photochemical Properties

trans-4-Nitrocinnamic acid is a yellow crystalline powder.[5] Its properties are summarized in the table below. The dominant photochemical reaction in the solid state is the [2+2] cycloaddition, which is governed by the crystal packing arrangement (topochemical principle).[6] In solution, it can undergo reversible photoisomerization.

Table 1: Physicochemical and Photochemical Properties of trans-4-Nitrocinnamic Acid

PropertyValueReference(s)
Chemical Structure O₂NC₆H₄CH=CHCO₂H
Molecular Formula C₉H₇NO₄[7]
Molecular Weight 193.16 g/mol
CAS Number 619-89-6[7]
Appearance Yellow crystalline powder[5]
Melting Point 289 °C (decomposes)
UV Absorption Max (λmax) 310 nm[3]
Photoisomerization (E→Z) Occurs upon UV irradiation in solution[8]
Photodimerization Forms cyclobutane (B1203170) dimers upon UV irradiation[4]

Key Applications in Photochemistry

Photodimerization and Photocrosslinking

The most prominent application of this compound is its ability to undergo [2+2] photocycloaddition upon UV irradiation. In the crystalline state or when incorporated as a pendant group on a polymer backbone, the cinnamate (B1238496) moieties can dimerize to form a cyclobutane ring, specifically a derivative of truxinic acid.[4] This reaction forms the basis for creating crosslinked, insoluble polymer networks, which are fundamental to the formulation of negative photoresists and photocrosslinkable biomaterials.[9]

The photodimerization process is highly dependent on the alignment of the molecules. According to the topochemical principle, this reaction proceeds efficiently in the solid state only when the double bonds of adjacent molecules are parallel and within a certain distance (approximately 3.6-4.1 Å).[6]

Caption: [2+2] Photocycloaddition of this compound.

Synthesis of Photosensitive Polymers

This compound can be chemically attached to a polymer backbone, such as poly(vinyl alcohol) (PVA), through esterification. The resulting polymer, poly(vinyl p-nitrocinnamate), becomes photosensitive. When a film of this polymer is exposed to UV light, the pendant p-nitrocinnamate groups undergo cycloaddition, leading to crosslinking of the polymer chains.[9] This transforms the soluble polymer into an insoluble network, a key principle used in photolithography.

Polymer_Synthesis PVA Poly(vinyl alcohol) (PVA) Esterification Esterification Reaction (e.g., in Pyridine) PVA->Esterification NC_Acid This compound Chloride NC_Acid->Esterification PVNC Poly(vinyl p-nitrocinnamate) Esterification->PVNC Soluble Polymer UV_Irradiation UV Irradiation (λ > 300 nm) PVNC->UV_Irradiation Crosslinked Crosslinked Polymer Network (Insoluble) UV_Irradiation->Crosslinked

Caption: Workflow for synthesis of a photocrosslinkable polymer.

Photoisomerization

In solution, trans-4-Nitrocinnamic acid can undergo a reversible isomerization to the cis form upon irradiation with UV light. The trans isomer is thermodynamically more stable, but UV light provides the energy to overcome the rotational barrier of the C=C double bond. This process leads to a photostationary state (PSS), which is a mixture of trans and cis isomers. The composition of the PSS depends on the wavelength of irradiation and the molar absorptivities of the two isomers at that wavelength.[8] While less utilized than its dimerization, this photoswitching capability is a fundamental photochemical property.

Quantum_Yield_Workflow cluster_step1 Step 1: Measure Photon Flux (I₀) cluster_step2 Step 2: Irradiate Sample cluster_step3 Step 3: Calculate Quantum Yield (Φ) Actinometer Prepare Chemical Actinometer (e.g., Ferrioxalate) Irradiate_Act Irradiate Actinometer (same setup as sample) Actinometer->Irradiate_Act Measure_Act Measure Absorbance Change of Actinometer Irradiate_Act->Measure_Act Calc_Flux Calculate Photon Flux (I₀) (photons/s) Measure_Act->Calc_Flux Fraction_Abs Calculate Fraction of Light Absorbed (F) Calc_Flux->Fraction_Abs Use I₀ Sample_Prep Prepare this compound Solution Irradiate_Sample Irradiate Sample for time (t) Measure Absorbance (A) vs. t Sample_Prep->Irradiate_Sample Rate_Calc Determine Initial Rate of Reaction (dA/dt) from plot Irradiate_Sample->Rate_Calc Final_Calc Calculate Quantum Yield (Φ) Φ = (moles reacted) / (photons absorbed) Rate_Calc->Final_Calc Fraction_Abs->Final_Calc

References

Troubleshooting & Optimization

purification of 4-Nitrocinnamic acid by recrystallization from ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of 4-Nitrocinnamic Acid

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the . Below, you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure a successful purification process.

Experimental Protocol: Recrystallization of this compound from Ethanol (B145695)

This protocol details the standard procedure for purifying crude this compound using ethanol as the recrystallization solvent.

Objective: To purify crude this compound by removing soluble and insoluble impurities.

Materials:

  • Crude this compound

  • 95% or absolute ethanol

  • Activated charcoal (optional, for colored impurities)

  • Erlenmeyer flasks (2)

  • Hot plate

  • Stemless or short-stemmed funnel

  • Fluted filter paper

  • Büchner funnel and filter flask

  • Vacuum source

  • Glass stirring rod

  • Watch glass

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture on a hot plate. Add more hot ethanol in small portions until the solid completely dissolves. Avoid adding a large excess of solvent to ensure the solution is saturated.[1][2]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and gently reheat for a few minutes. Be aware that activated charcoal can adsorb the desired compound, so use it sparingly.[3][4]

  • Hot Gravity Filtration: To remove insoluble impurities (and charcoal, if used), perform a hot gravity filtration. Pre-heat a second Erlenmeyer flask and the filtration funnel. Place a fluted filter paper in the funnel and pour the hot solution through it. This step should be done quickly to prevent premature crystallization in the funnel.[5][6]

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[2][7] Rapid cooling can trap impurities within the crystal lattice.[3][8]

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for 20-30 minutes to maximize the precipitation of the product from the solution.[6][8]

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to remove any remaining soluble impurities from the mother liquor.[1][2]

  • Drying: Continue to draw air through the funnel to partially dry the crystals. Then, transfer the crystals to a watch glass and allow them to air-dry completely.

  • Purity Assessment: Determine the melting point of the dried, recrystallized this compound. A sharp melting point close to the literature value indicates high purity.[6] Impurities typically cause the melting point to be lower and the range to be broader.

Data Presentation

The following table summarizes key quantitative data for this compound, which is essential for identification and purity assessment.

PropertyValueCitations
Molecular Formula C₉H₇NO₄[9][10]
Molecular Weight 193.16 g/mol [9][11]
Appearance Yellow needle-like crystals/powder[9][12]
Melting Point (pure) 289 °C (with decomposition)[9][11][12]
Solubility in Water Insoluble[9][13]

Troubleshooting and FAQs

This section addresses common problems and questions that may arise during the recrystallization of this compound.

Troubleshooting Guide (Q&A)

Q1: No crystals are forming even after the solution has cooled to room temperature. What should I do?

  • A1: Cause & Solution: This is the most common issue and is often due to using too much solvent, which prevents the solution from becoming saturated upon cooling.[1][3]

    • Solution 1: Reduce Solvent Volume. Gently reheat the solution to boil off a portion of the ethanol. Once the volume is reduced, allow it to cool again.[3][4]

    • Solution 2: Induce Crystallization. If the solution is supersaturated, crystallization can be induced.[1] Try scratching the inner wall of the flask at the surface of the liquid with a glass stirring rod. The tiny scratches provide a surface for crystal nucleation. Alternatively, add a "seed crystal" (a tiny amount of the original crude solid) to the solution.[1][3]

Q2: My final yield of purified product is very low. What went wrong?

  • A2: Cause & Solution: A low yield can result from several factors:

    • Excess Solvent: As in the previous issue, using too much ethanol will keep a significant amount of your product dissolved in the mother liquor even after cooling.[1][3] You can try to recover a "second crop" of crystals by evaporating some of the solvent from the filtrate and re-cooling.

    • Premature Crystallization: The product may have crystallized on the filter paper or in the funnel stem during hot filtration.[5] Ensure your filtration apparatus is sufficiently pre-heated.

    • Excessive Washing: Washing the collected crystals with too much solvent, or with solvent that was not ice-cold, can redissolve and wash away a portion of your product.[1]

    • Overuse of Charcoal: Activated charcoal can adsorb your product along with impurities, reducing the yield.[3]

Q3: The product separated as an oily liquid instead of solid crystals. What is "oiling out" and how can I fix it?

  • A3: Cause & Solution: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point.[3] This can happen if the solid is very impure, which significantly depresses its melting point. The resulting oil often traps impurities.

    • Solution: Reheat the solution until the oil redissolves. Add a small amount of additional hot ethanol to ensure the saturation point is reached at a lower temperature. Then, allow the solution to cool very slowly, perhaps by insulating the flask to retain heat longer.[3]

Q4: The recrystallized product is still yellow/colored. How can I get a purer product?

  • A4: Cause & Solution: This indicates the presence of colored impurities that were not fully removed.

    • Solution: Perform the recrystallization again. This time, after dissolving the crystals in hot ethanol, add a very small amount of activated charcoal to the hot solution, swirl for a few minutes, and then perform a hot gravity filtration before cooling.[4]

Frequently Asked Questions (FAQs)

Q1: Why is ethanol a good solvent for recrystallizing this compound?

  • A1: An ideal recrystallization solvent dissolves the target compound well at high temperatures but poorly at low temperatures. Ethanol exhibits this property with this compound. Furthermore, it is relatively volatile, making it easy to remove from the final product.

Q2: Why must I use a minimum amount of hot solvent?

  • A2: The goal is to create a solution that is just saturated at the boiling point of the solvent. Using the minimum amount ensures that as the solution cools and solubility decreases, the maximum amount of product will crystallize out of the solution, leading to a higher recovery yield.[1]

Q3: What is the purpose of washing the final crystals with ice-cold ethanol?

  • A3: The crystals, after being filtered from the mother liquor, will still be coated with a small amount of solution containing dissolved impurities. A quick wash with a minimal amount of ice-cold solvent will rinse away these impurities without dissolving a significant amount of the purified product crystals.[1]

Q4: How does slow cooling improve the purity of the crystals?

  • A4: Slow cooling allows the crystal lattice to form in an orderly manner, selectively incorporating molecules of this compound while excluding impurity molecules.[2] Rapid cooling, or "crashing out," can trap impurities within the growing crystals, defeating the purpose of the purification.[3][8]

Q5: My recrystallized product has a melting point of 280-285 °C. Is it pure?

  • A5: While this is close to the literature value of ~289 °C, the depressed and broadened melting range suggests that some impurities are still present. A pure compound typically has a very sharp melting range of 1-2 °C. A second recrystallization may be necessary to improve purity.

Mandatory Visualization

The following diagram provides a logical workflow for troubleshooting common issues during the recrystallization of this compound.

G Troubleshooting Recrystallization Workflow start Problem Encountered During Recrystallization no_crystals No Crystals Form Upon Cooling start->no_crystals low_yield Low Yield of Final Product start->low_yield oiling_out Product 'Oils Out' (Forms Liquid) start->oiling_out colored_product Product Remains Colored start->colored_product cause_solvent Cause: Too much solvent used no_crystals->cause_solvent Is solution clear? cause_super Cause: Supersaturation no_crystals->cause_super Is solution clear? cause_ly_solvent Cause: Excess solvent or improper washing low_yield->cause_ly_solvent cause_ly_filter Cause: Premature crystallization during hot filtration low_yield->cause_ly_filter cause_oil Cause: Solution is too concentrated or impurities are high oiling_out->cause_oil cause_color Cause: Colored impurities remain colored_product->cause_color solution_boil Solution: Reheat and boil off some solvent. Cool again. cause_solvent->solution_boil solution_induce Solution: Induce crystallization (scratch flask or add seed crystal). cause_super->solution_induce solution_ly_recover Solution: Concentrate mother liquor to obtain a second crop of crystals. cause_ly_solvent->solution_ly_recover solution_ly_preheat Solution: Ensure filtration apparatus is pre-heated. cause_ly_filter->solution_ly_preheat solution_oil Solution: Reheat, add more solvent, and cool very slowly. cause_oil->solution_oil solution_color Solution: Re-crystallize with the addition of activated charcoal. cause_color->solution_color

Caption: Troubleshooting flowchart for recrystallization.

References

Technical Support Center: Optimizing Knoevenagel Condensation for Nitrocinnamic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of nitrocinnamic acids via Knoevenagel condensation.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the synthesis of nitrocinnamic acids using Knoevenagel condensation?

A1: The Knoevenagel condensation for nitrocinnamic acid synthesis is a nucleophilic addition reaction between a nitro-substituted benzaldehyde (B42025) (o-, m-, or p-nitrobenzaldehyde) and an active methylene (B1212753) compound, typically malonic acid. The reaction is catalyzed by a weak base, followed by a dehydration step to yield the α,β-unsaturated nitrocinnamic acid. When malonic acid is used, the reaction is often referred to as the Doebner modification, which usually involves spontaneous decarboxylation.[1][2]

Q2: How does the nitro group on the benzaldehyde affect the reaction?

A2: The nitro group is a strong electron-withdrawing group. This property increases the electrophilicity of the carbonyl carbon on the nitrobenzaldehyde, making it more susceptible to nucleophilic attack by the enolate of malonic acid. This can lead to faster reaction rates compared to unsubstituted or electron-donating group-substituted benzaldehydes.

Q3: What are the most common catalysts for this reaction, and what are their roles?

A3: The most common catalysts are weak organic bases.[3]

  • Pyridine (B92270): Often used as both a solvent and a catalyst. It facilitates the condensation and subsequent decarboxylation in the Doebner modification.[1][4]

  • Piperidine (B6355638): A more basic catalyst than pyridine, often used in catalytic amounts in conjunction with a solvent like pyridine or toluene (B28343). It is very effective at promoting the initial condensation step.[3][4]

  • Triethylamine (TEA): Can be used as a pyridine substitute, acting as a base catalyst.[3]

  • Ammonium (B1175870) salts (e.g., ammonium acetate): Offer a greener alternative and can be effective, sometimes in solvent-free conditions.

Q4: What is the typical temperature range for this reaction?

A4: The optimal temperature is substrate-dependent but generally ranges from room temperature to reflux. For the synthesis of nitrocinnamic acids, heating is often required, typically on a water bath or up to the reflux temperature of the solvent (e.g., 80-120°C).[5][6] However, excessively high temperatures can promote side reactions and decarboxylation of the product.[6]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive or insufficient catalyst. 2. Unsuitable solvent. 3. Reaction temperature is too low or too high. 4. Reaction time is too short. 5. Poor quality of reagents (e.g., wet nitrobenzaldehyde or malonic acid).1. Use a fresh or different catalyst. Optimize the catalyst concentration; for the Doebner modification, a catalytic amount of piperidine in pyridine is often effective. 2. Screen different solvents. Pyridine is a classic choice. Aprotic polar solvents like DMF can also be effective.[7] Toluene can be a good option, especially with a co-catalyst like triethylamine.[3] 3. Optimize the reaction temperature incrementally (e.g., in 10-20°C steps). Monitor the reaction by TLC. 4. Increase the reaction time and monitor progress by TLC. 5. Ensure reagents are pure and dry before use.
Formation of Side Products 1. Self-condensation of the aldehyde: Can occur if the base is too strong. 2. Michael addition: The nitrocinnamic acid product can react with another molecule of malonic enolate. 3. Unwanted decarboxylation: Can occur at high temperatures, especially with the Doebner modification.[5]1. Use a weaker base or reduce the concentration of the base. Piperidine is generally preferred over stronger bases like hydroxides. 2. Use a stoichiometric amount of the reactants. Consider adding the malonic acid slowly to the reaction mixture. Lowering the reaction temperature can also help. 3. Avoid excessively high temperatures. Monitor the reaction and stop it once the starting material is consumed.
Product is Difficult to Purify 1. Presence of unreacted starting materials. 2. Formation of colored impurities. 3. Product is poorly soluble, making recrystallization difficult.1. Optimize the reaction to ensure it goes to completion. Use column chromatography if necessary. 2. Recrystallize the product from a suitable solvent (e.g., ethanol (B145695)/water mixture). Sometimes washing the crude product with a suitable solvent can remove impurities. 3. For purification, after acidification, the precipitated acid can be dissolved in aqueous ammonia, filtered, and then re-precipitated with acid to remove impurities.[8]
Reaction Fails to Start 1. Catalyst has not been activated or is poisoned. 2. The reaction mixture is not homogeneous.1. Ensure the catalyst is of good quality. 2. Choose a solvent that dissolves the reactants at the reaction temperature. Vigorous stirring is essential.

Data Presentation

Table 1: Effect of Catalyst on the Yield of Cinnamic Acids
AldehydeActive MethyleneCatalyst SystemSolventTemperatureTimeYield (%)
BenzaldehydeMalonic AcidPyridineNoneWater-bath4 h95
o-NitrobenzaldehydeMalonic AcidPyridineNoneWater-bathFew hours~95-99
m-NitrobenzaldehydeMalonic AcidPyridineNoneWater-bathFew hours~95-99
p-NitrobenzaldehydeMalonic AcidPyridineNoneWater-bathFew hours~95-99
BenzaldehydeMalonic AcidTriethylamine (TEA) / PiperidineTolueneReflux2 h89
4-NitrobenzaldehydeMalonic AcidTriethylamine (TEA) / PiperidineTolueneReflux2 h87

Data synthesized from multiple sources for comparative purposes.[3][9]

Table 2: Effect of Solvent on Knoevenagel Condensation Yield
AldehydeActive MethyleneCatalystSolventTemperatureTimeYield (%)
BenzaldehydeMalonic AcidDABCODioxaneReflux3 h92
BenzaldehydeMalonic AcidDABCOTHFReflux3 h89
BenzaldehydeMalonic AcidDABCOAcetonitrileReflux3 h86
BenzaldehydeMalonic AcidDABCODMF100-110°C1.33 h97
BenzaldehydeMalonic AcidTEA/PiperidineTolueneReflux2 h90
BenzaldehydeMalonic AcidTEA/PiperidineTHFReflux2 h<10
BenzaldehydeMalonic AcidTEA/PiperidineAcetonitrileReflux2 h<10

Note: While this data is for benzaldehyde, it illustrates the significant impact of solvent choice on reaction efficiency. Aprotic polar solvents like DMF and non-polar solvents like toluene (with appropriate catalysts) tend to give better yields for this type of reaction.[3][7]

Experimental Protocols

Protocol 1: Doebner Modification for the Synthesis of p-Nitrocinnamic Acid

This protocol is a general guideline and may require optimization.

Materials:

  • p-Nitrobenzaldehyde (1 eq)

  • Malonic acid (1-1.5 eq)

  • Pyridine (as solvent)

  • Piperidine (catalytic amount, ~0.1 eq)

  • Absolute Ethanol

  • Hydrochloric acid (10%)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-nitrobenzaldehyde (e.g., 0.01 mol, 1.51 g) and malonic acid (e.g., 0.01 mol, 1.04 g) in pyridine (e.g., 3 mL).[10]

  • Add a catalytic amount of piperidine (e.g., a few drops).

  • Heat the reaction mixture to reflux (around 85°C if using ethanol as a co-solvent, or higher for pure pyridine) with constant stirring.[10]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-8 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into a beaker containing ice and water, and acidify with 10% hydrochloric acid until the pH is acidic, which will cause the p-nitrocinnamic acid to precipitate.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water.

  • The crude product can be recrystallized from a suitable solvent, such as an ethanol/water mixture, to obtain the pure p-nitrocinnamic acid.

Protocol 2: Pyridine-Free Synthesis of 4-Nitrocinnamic Acid

Materials:

  • 4-Nitrobenzaldehyde (1 eq)

  • Malonic acid (1 eq)

  • Triethylamine (TEA) (1.3 eq)

  • Piperidine (0.18 eq)

  • Toluene

Procedure:

  • To a round-bottom flask fitted with a reflux condenser, add 4-nitrobenzaldehyde, malonic acid, toluene, TEA, and piperidine.[3]

  • Heat the mixture to reflux with stirring for approximately 2 hours.

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • After cooling, the product can be isolated by filtration if it precipitates, or the solvent can be removed under reduced pressure.

  • The crude product is then washed with a suitable solvent and can be recrystallized to improve purity.

Visualizations

Experimental_Workflow Experimental Workflow for Optimizing Nitrocinnamic Acid Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Select Reagents: - Nitrobenzaldehyde - Malonic Acid - Catalyst (e.g., Pyridine/Piperidine) - Solvent (e.g., Pyridine, Toluene) setup Set up Reaction: - Round-bottom flask - Reflux condenser - Stirrer reagents->setup 1. mix Mix Reagents in Flask setup->mix 2. heat Heat to Desired Temperature (e.g., Reflux) mix->heat 3. monitor Monitor Progress (TLC) heat->monitor 4. monitor->heat Continue heating cool Cool to Room Temperature monitor->cool 5. (If complete) precipitate Precipitate Product (Acidification with HCl) cool->precipitate 6. filtrate Filter and Wash Solid precipitate->filtrate 7. recrystallize Recrystallize from Suitable Solvent filtrate->recrystallize 8. yield Calculate Yield recrystallize->yield 9. characterize Characterize Product (NMR, IR, MP) yield->characterize 10.

Caption: Workflow for optimizing nitrocinnamic acid synthesis.

Troubleshooting_Logic Troubleshooting Logic for Knoevenagel Condensation cluster_yield Low Yield cluster_purity Impure Product start Problem Encountered check_catalyst Check Catalyst: - Fresh? - Correct amount? start->check_catalyst Low Yield side_reactions Side Reactions Occurring? start->side_reactions Impure Product check_temp Optimize Temperature: - Too low/high? check_catalyst->check_temp check_time Increase Reaction Time? check_temp->check_time check_reagents Check Reagent Purity check_time->check_reagents recrystallize Optimize Recrystallization Solvent side_reactions->recrystallize No adjust_base Adjust Base: - Weaker base? - Lower concentration? side_reactions->adjust_base Yes chromatography Consider Column Chromatography recrystallize->chromatography adjust_temp Lower Reaction Temperature adjust_base->adjust_temp

Caption: Decision tree for troubleshooting common issues.

References

Technical Support Center: Purification of Crude 4-Nitrocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 4-nitrocinnamic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound synthesized via Knoevenagel condensation?

A1: Crude this compound from a Knoevenagel condensation of p-nitrobenzaldehyde and malonic acid typically contains the following impurities:

  • Unreacted Starting Materials: p-nitrobenzaldehyde and malonic acid.

  • Catalyst: Pyridine or other amine catalysts used in the reaction.[1]

  • Side-Reaction Products: Small amounts of by-products from self-condensation of p-nitrobenzaldehyde or other unintended reactions.

Q2: Which purification methods are most effective for crude this compound?

A2: The most common and effective methods for purifying crude this compound are recrystallization and acid-base extraction. A combination of both methods often yields a product of high purity. Column chromatography is also an option for achieving very high purity, although it is generally more time-consuming and uses larger solvent volumes.

Q3: What is the expected melting point of pure this compound?

A3: The melting point of pure trans-4-nitrocinnamic acid is approximately 289 °C (with decomposition).[2] A broad melting range or a lower melting point is indicative of impurities.

Q4: How can I assess the purity of my this compound sample?

A4: The purity of this compound can be assessed using several analytical techniques:

  • Melting Point Analysis: A sharp melting point close to the literature value suggests high purity.

  • Thin-Layer Chromatography (TLC): A quick method to qualitatively check for the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides accurate quantitative data on the purity of the sample.[3][4][5][6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to identify and quantify impurities if their signals do not overlap with the product's signals.

Troubleshooting Guides

Recrystallization

Issue 1: The crude this compound does not fully dissolve in the hot solvent.

  • Possible Cause: Insufficient solvent was used.

  • Solution: Add small additional portions of the hot solvent until the solid completely dissolves. Be mindful not to add a large excess, as this will reduce the recovery yield.

Issue 2: No crystals form upon cooling the solution.

  • Possible Cause 1: The solution is not saturated enough.

  • Solution 1: Boil off some of the solvent to concentrate the solution. Then, allow it to cool again.

  • Possible Cause 2: The cooling process is too slow, or the solution is supersaturated.

  • Solution 2: Try scratching the inside of the flask with a glass rod to induce nucleation. Alternatively, add a seed crystal of pure this compound.

Issue 3: The product "oils out" instead of forming crystals.

  • Possible Cause: The boiling point of the solvent is higher than the melting point of the impure product, causing it to melt rather than dissolve.

  • Solution: Add a small amount of a "poorer" solvent (in which the compound is less soluble) to the hot mixture to lower the overall dissolving power of the solvent system and induce crystallization. For an ethanol (B145695) solution, adding a small amount of hot water can be effective.

Issue 4: The purified crystals are still yellow or brownish.

  • Possible Cause: Colored impurities are co-crystallizing with the product.

  • Solution: During the recrystallization process, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal.[8][9] Boil the solution with the charcoal for a few minutes, and then perform a hot gravity filtration to remove the charcoal and adsorbed impurities before allowing the solution to cool and crystallize.

Issue 5: The recovery yield is very low.

  • Possible Cause 1: Too much solvent was used, causing a significant amount of the product to remain in the mother liquor.

  • Solution 1: Next time, use the minimum amount of hot solvent necessary to dissolve the crude product. You can try to recover some of the dissolved product from the mother liquor by evaporating some of the solvent and cooling again.

  • Possible Cause 2: The crystals were washed with a solvent that was not cold, leading to dissolution of the product.

  • Solution 2: Always wash the collected crystals with a minimal amount of ice-cold solvent.

Acid-Base Extraction

Issue 1: A solid precipitate forms at the interface of the organic and aqueous layers.

  • Possible Cause: The concentration of the 4-nitrocinnamate salt in the aqueous layer is too high, causing it to precipitate.

  • Solution: Add more water to the separatory funnel to dissolve the precipitate.

Issue 2: After acidification of the aqueous layer, the precipitate is sticky or oily.

  • Possible Cause: The acidification was done too quickly, or the solution was not sufficiently cooled, leading to the product melting.

  • Solution: Perform the acidification slowly, dropwise, while vigorously stirring the solution in an ice bath.

Issue 3: The yield of precipitated this compound is low.

  • Possible Cause: The pH of the aqueous solution was not lowered enough to fully protonate the carboxylate.

  • Solution: Check the pH of the solution with pH paper after acidification to ensure it is sufficiently acidic (pH 1-2) to cause complete precipitation of the carboxylic acid.

Data Presentation

Table 1: Solubility of Cinnamic Acid Derivatives in Ethanol/Water Mixtures

Disclaimer: The following data is for the related compound trans-cinnamic acid and serves as an illustrative guide for selecting a suitable recrystallization solvent system for this compound.

Ethanol Mole Fraction in WaterSolubility (mole fraction) at 298.15 K
0.0Low
0.2Moderate
0.4High
0.6Very High
0.8Very High
1.0Very High

Data adapted from studies on trans-cinnamic acid, suggesting that the solubility of this compound will significantly increase with a higher proportion of ethanol in an ethanol/water mixed solvent system.[10]

Table 2: Comparison of Purification Methods
Purification MethodTypical PurityTypical YieldAdvantagesDisadvantages
Recrystallization >98%70-90%Simple, effective for removing small amounts of impurities.Yield can be reduced if too much solvent is used.
Acid-Base Extraction >95%80-95%Excellent for removing neutral and basic impurities.Requires handling of acids and bases; may not remove other acidic impurities.
Combined Method >99%65-85%Achieves very high purity by removing a wider range of impurities.More steps involved, potentially leading to lower overall yield.

Experimental Protocols

Protocol 1: Recrystallization from a Mixed Solvent (Ethanol/Water)
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot ethanol and heat the mixture on a hot plate with stirring until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, or if activated charcoal was used to decolorize the solution, perform a hot gravity filtration to remove them.

  • Induce Crystallization: While the ethanol solution is still hot, add hot water dropwise until the solution becomes slightly cloudy. Then, add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Crystal formation should begin. For maximum yield, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.

Protocol 2: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as diethyl ether or ethyl acetate, in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of sodium bicarbonate to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup from carbon dioxide evolution.

  • Separation: Allow the layers to separate. The deprotonated 4-nitrocinnamate salt will be in the aqueous layer. Drain the lower organic layer, which contains any neutral or basic impurities.

  • Wash (Optional): Wash the aqueous layer with a small amount of fresh organic solvent to remove any remaining neutral impurities.

  • Acidification: Transfer the aqueous layer to a beaker and cool it in an ice bath. Slowly add concentrated hydrochloric acid dropwise while stirring until the solution is acidic (test with pH paper) and a white precipitate of this compound forms.

  • Isolation: Collect the precipitated this compound by vacuum filtration.

  • Washing and Drying: Wash the crystals with cold deionized water and dry them thoroughly.

Visualizations

PurificationWorkflow cluster_start Starting Material cluster_methods Purification Methods cluster_analysis Purity Assessment cluster_end Final Product Crude this compound Crude this compound Recrystallization Recrystallization Crude this compound->Recrystallization Simple Impurities AcidBase Acid-Base Extraction Crude this compound->AcidBase Neutral/Basic Impurities Combined Combined Method Crude this compound->Combined Complex Impurities Purity Purity > 99%? Recrystallization->Purity AcidBase->Purity Combined->Purity Purity->Recrystallization No, repeat PureProduct Pure this compound Purity->PureProduct Yes

Caption: Logical workflow for selecting a purification method.

TroubleshootingRecrystallization cluster_troubleshooting_no_crystals Troubleshooting: No Crystals cluster_troubleshooting_oiling_out Troubleshooting: Oiling Out Start Start Recrystallization Dissolve Dissolve crude product in minimum hot solvent Start->Dissolve Cool Cool the solution Dissolve->Cool Crystals Crystals Form? Cool->Crystals OilingOut Product Oils Out? Crystals->OilingOut No Collect Collect Crystals Crystals->Collect Yes BoilSolvent Boil off some solvent Crystals->BoilSolvent No Scratch Scratch flask/add seed crystal Crystals->Scratch No OilingOut->Collect No AddPoorSolvent Add a 'poor' solvent OilingOut->AddPoorSolvent Yes BoilSolvent->Cool Scratch->Cool Reheat Reheat to dissolve AddPoorSolvent->Reheat Reheat->Cool

Caption: Troubleshooting guide for the recrystallization process.

References

Technical Support Center: Wittig Reaction for Cinnamic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Wittig reaction. This guide provides detailed troubleshooting advice, experimental protocols, and key data to help you overcome challenges related to low conversion rates in the synthesis of cinnamic acid and its derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the Wittig synthesis of cinnamic acid.

Question 1: My Wittig reaction shows very low conversion or has failed completely. What are the most common causes?

Answer: Low or no conversion in a Wittig reaction for cinnamic acid synthesis typically points to issues with the ylide formation or its subsequent reaction with benzaldehyde (B42025). Here are the primary factors to investigate:

  • Poor Ylide Formation: The phosphorus ylide is a crucial intermediate. Its formation can be hampered by:

    • Inactive Base: The base used to deprotonate the phosphonium (B103445) salt may be old or degraded. For stabilized ylides used in cinnamic acid synthesis, bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are common. Ensure they are fresh and handled under anhydrous conditions.[1]

    • Presence of Moisture: Phosphorus ylides are strong bases and are sensitive to water. Ensure all glassware is oven-dried and solvents are anhydrous.

    • Incorrect Stoichiometry: An insufficient amount of base will lead to incomplete deprotonation of the phosphonium salt.

  • Ylide Decomposition or Side Reactions:

    • Reaction with Acidic Protons: If your benzaldehyde starting material has oxidized to benzoic acid, the ylide will be quenched by an acid-base reaction instead of reacting with the aldehyde carbonyl.[2][3] Check the purity of your aldehyde before starting.

    • Instability: While the stabilized ylides used for cinnamic acid synthesis are more stable than non-stabilized ones, they can still degrade over time, especially at elevated temperatures. It is best to generate and use the ylide in situ.[4][5]

  • Sub-optimal Reaction Conditions:

    • Low Temperature: The reaction between a stabilized ylide and an aldehyde may be slow, especially at low temperatures. While ylide formation is often done at 0°C, the reaction with the aldehyde may require warming to room temperature or gentle heating.[1]

    • Steric Hindrance: If using a substituted benzaldehyde with bulky groups near the carbonyl, the reaction rate can decrease significantly.[6]

Question 2: I am unsure if my phosphorus ylide is forming correctly. How can I tell, and what can I do to ensure it forms?

Answer: Ylide formation is the critical first step.

  • Visual Confirmation: The formation of a phosphonium ylide often results in a distinct color change. For example, the deprotonation of (carbethoxymethylene)triphenylphosphonium bromide with a strong base in an organic solvent typically produces a bright yellow or orange solution, indicating the presence of the ylide.

  • Troubleshooting Ylide Formation:

    • Verify Base Strength and Quality: For forming a stabilized ylide for cinnamic acid synthesis, a moderately strong base is sufficient. However, the base must be active. Using a freshly opened bottle or a properly stored container of potassium tert-butoxide (KOtBu) or sodium hydride (NaH) is recommended.[1][5]

    • Ensure Anhydrous Conditions: Use flame-dried glassware and anhydrous solvents (e.g., dry THF). Moisture will protonate the ylide, rendering it inactive.

    • Check Phosphonium Salt Purity: The phosphonium salt precursor must be pure and dry. It is typically a stable crystalline solid.

    • Allow Sufficient Time: Stir the phosphonium salt with the base for an adequate amount of time (e.g., 30-60 minutes at 0°C to room temperature) before adding the aldehyde to ensure complete ylide generation.[1]

Question 3: My reaction seems to work, but the final yield is low after purification. What could be causing product loss?

Answer: Low isolated yield can stem from the reaction itself or from the work-up and purification process.

  • Side Reactions: Under strongly basic conditions, benzaldehyde can undergo a self-condensation reaction known as the Cannizzaro reaction, which consumes the starting material.[7] This is more likely if the Wittig reaction is sluggish.

  • Difficult Purification: The primary byproduct of the Wittig reaction is triphenylphosphine (B44618) oxide (TPPO). TPPO can sometimes be difficult to separate from the desired cinnamic acid or its ester derivative, leading to product loss during chromatography or recrystallization.[8]

    • Purification Tip: To improve separation, the crude product can be dissolved in a solvent like diethyl ether or a mixture of hexane (B92381) and ethyl acetate (B1210297). TPPO is less soluble in these solvents than the cinnamic ester product and may precipitate, allowing for removal by filtration.

Question 4: What is the difference between a stabilized and an unstabilized ylide, and which one should I use for synthesizing cinnamic acid?

Answer: The type of ylide is determined by the groups attached to the negatively charged carbon.

  • Stabilized Ylides: These have an electron-withdrawing group (like an ester or ketone, e.g., -COOEt) adjacent to the carbanion. This delocalizes the negative charge, making the ylide more stable and less reactive.[4][9]

  • Unstabilized Ylides: These have alkyl or aryl groups attached, which do not stabilize the negative charge. They are highly reactive and less stable.[4][9]

For the synthesis of cinnamic acid (or its ester), you react benzaldehyde with a stabilized ylide , such as (carbethoxymethylene)triphenylphosphorane (B24862). The key consequences are:

  • Reactivity: They react well with aldehydes but poorly or not at all with ketones, especially sterically hindered ones.[5][6]

  • Stereoselectivity: Stabilized ylides almost exclusively produce the (E)-alkene (trans-cinnamic acid), which is typically the desired isomer due to its greater thermodynamic stability.[10][11]

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the Wittig synthesis of ethyl cinnamate (B1238496), a common precursor to cinnamic acid.

ParameterRecommended Value/ConditionNotes
Reagent Stoichiometry
Phosphonium Salt : Aldehyde1.1 : 1.0 to 1.2 : 1.0A slight excess of the ylide precursor ensures full consumption of the aldehyde.
Base : Phosphonium Salt1.0 : 1.0 to 1.1 : 1.0A slight excess of base ensures complete deprotonation.
Reaction Conditions
Ylide Formation Temperature0 °C to Room TemperatureStart at 0°C and allow to warm to room temperature.[1]
Reaction TemperatureRoom Temperature to 50 °CAfter ylide formation, the reaction with benzaldehyde often proceeds well at room temperature but may be gently heated if slow.
Reaction Time2 - 24 hoursMonitor by TLC. Stabilized ylides react more slowly than unstabilized ones.[4]
Common Reagents
SolventAnhydrous THF, DichloromethaneTHF is very common. Anhydrous conditions are crucial.
Base for Stabilized YlideNaH, KOtBu, NaOMeStronger bases like n-BuLi are not typically necessary for stabilized ylides.[10]

Detailed Experimental Protocol: Synthesis of Ethyl Cinnamate

This protocol describes the synthesis of ethyl trans-cinnamate from benzaldehyde and (carbethoxymethylene)triphenylphosphorane, followed by an optional hydrolysis to cinnamic acid.

Materials:

  • (Carbethoxymethylene)triphenylphosphorane (stabilized ylide)

  • Benzaldehyde

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Ethyl acetate

  • Hexane

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, condenser, nitrogen inlet

Procedure:

  • Apparatus Setup: Assemble a flame-dried two-neck round-bottom flask with a magnetic stir bar, a rubber septum, and a condenser with a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.

  • Ylide Preparation:

    • To the flask, add sodium hydride (1.1 eq.). Carefully wash the NaH dispersion with anhydrous hexane (2x) to remove the mineral oil, decanting the hexane wash each time under nitrogen.

    • Add anhydrous THF to the flask.

    • In a separate flask, dissolve (carbethoxymethylene)triphenylphosphorane (1.1 eq.) in anhydrous THF.

    • Slowly add the phosphorane solution to the NaH suspension in the reaction flask via cannula or syringe at room temperature.

    • Stir the resulting mixture for 1 hour at room temperature. The formation of the ylide is often accompanied by a color change to yellow/orange.

  • Wittig Reaction:

    • Dissolve benzaldehyde (1.0 eq.) in a small amount of anhydrous THF.

    • Add the benzaldehyde solution dropwise to the ylide solution at room temperature.

    • Stir the reaction mixture at room temperature overnight. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the benzaldehyde spot has disappeared.

  • Work-up and Purification:

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product will contain triphenylphosphine oxide (TPPO). Purify by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to isolate the pure ethyl cinnamate.

  • (Optional) Hydrolysis to Cinnamic Acid:

    • Dissolve the purified ethyl cinnamate in ethanol.

    • Add an aqueous solution of sodium hydroxide (B78521) (e.g., 10% w/v) and heat the mixture to reflux for 1-2 hours.

    • After cooling to room temperature, acidify the mixture with dilute HCl until a white precipitate (cinnamic acid) forms.

    • Collect the solid by vacuum filtration, wash with cold water, and dry.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing and solving low conversion issues in the Wittig reaction.

Wittig_Troubleshooting start Low Conversion in Wittig Reaction check_ylide Problem with Ylide Formation? start->check_ylide check_reaction Problem with Wittig Reaction Step? start->check_reaction check_workup Problem with Work-up/Purification? start->check_workup base_issue Base Inactive or Insufficient? check_ylide->base_issue moisture_issue Moisture Present? check_ylide->moisture_issue salt_purity Phosphonium Salt Impure? check_ylide->salt_purity aldehyde_purity Aldehyde Impure? (e.g., oxidized to acid) check_reaction->aldehyde_purity conditions_issue Sub-optimal Conditions? (Temp, Time) check_reaction->conditions_issue steric_hindrance Steric Hindrance? check_reaction->steric_hindrance tppo_issue Difficult Separation from TPPO? check_workup->tppo_issue sol_base Use Fresh, Anhydrous Base (e.g., new KOtBu, washed NaH) base_issue->sol_base Yes sol_moisture Use Flame-Dried Glassware & Anhydrous Solvents moisture_issue->sol_moisture Yes sol_salt Recrystallize or Verify Phosphonium Salt Purity salt_purity->sol_salt Yes sol_aldehyde Purify Aldehyde (e.g., distillation) aldehyde_purity->sol_aldehyde Yes sol_conditions Increase Temperature or Reaction Time; Monitor by TLC conditions_issue->sol_conditions Yes sol_steric Consider Alternative Method (e.g., HWE Reaction) steric_hindrance->sol_steric Yes sol_tppo Optimize Chromatography or Precipitate TPPO from Hexane/Ether tppo_issue->sol_tppo Yes

A troubleshooting workflow for the Wittig synthesis of cinnamic acid.

References

Technical Support Center: Scale-Up of 4-Nitrocinnamic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up of 4-Nitrocinnamic acid production.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound suitable for scale-up?

A1: The two most common and scalable methods for synthesizing this compound are the Perkin reaction and the Knoevenagel condensation.

  • Perkin Reaction: This reaction involves the condensation of 4-nitrobenzaldehyde (B150856) with acetic anhydride (B1165640) in the presence of a weak base, such as sodium acetate.[1] While effective, it often requires high temperatures and long reaction times, which can present challenges at an industrial scale.[1][2]

  • Knoevenagel Condensation: This method utilizes the reaction of 4-nitrobenzaldehyde with malonic acid in the presence of a basic catalyst like pyridine (B92270) or an alternative amine such as triethylamine.[3] It can offer milder reaction conditions compared to the Perkin reaction.[3]

Q2: What are the most significant challenges when scaling up this compound production from the lab to a pilot or industrial scale?

A2: The primary challenges in scaling up the production of this compound include:

  • Heat Management: Both the Perkin and Knoevenagel reactions can be exothermic. As the reactor size increases, the surface-area-to-volume ratio decreases, making heat dissipation less efficient and increasing the risk of thermal runaway.[4]

  • Mixing Efficiency: Achieving homogenous mixing in large reactors is more difficult than in a laboratory setting. Poor mixing can lead to localized "hot spots," uneven reactant concentrations, and an increase in side reactions and impurities.

  • Impurity Profile Control: The types and quantities of impurities can change significantly with scale. Longer reaction times and higher temperatures in large-scale production can lead to the formation of different byproducts.

  • Downstream Processing: Isolating and purifying the final product through crystallization and filtration can be complicated by variations in crystal size and morphology that occur at larger scales.

  • Raw Material Consistency: The quality and purity of starting materials, such as 4-nitrobenzaldehyde and acetic anhydride, can have a more pronounced impact on the outcome of the reaction at a larger scale.

Q3: How does the choice of synthesis route impact the impurity profile at a larger scale?

A3: The choice of synthesis route can significantly influence the impurity profile. In the Perkin reaction, high temperatures can lead to the formation of degradation products. The Knoevenagel condensation, while often milder, can have impurities stemming from the catalyst and solvent used. For instance, using pyridine as a catalyst can introduce challenges in its complete removal from the final product.[3]

Troubleshooting Guide

Problem 1: A significant drop in yield is observed when moving from lab-scale to pilot-scale production.

  • Possible Cause 1: Inefficient Heat Transfer. In a larger reactor, poor heat transfer can lead to localized overheating, which can degrade the product and promote side reactions.

    • Solution: Ensure the pilot-scale reactor has an adequate cooling system, such as a cooling jacket or external heat exchanger. Monitor the internal temperature closely and adjust the addition rate of reactants to control the exotherm.

  • Possible Cause 2: Poor Mixing. Non-homogenous mixing can result in areas of high reactant concentration, leading to incomplete reactions or the formation of byproducts.

    • Solution: Verify that the agitator design and speed are appropriate for the reactor size and viscosity of the reaction mixture. Consider installing baffles to improve mixing efficiency.

  • Possible Cause 3: Moisture Contamination. The reagents used in both the Perkin and Knoevenagel reactions are sensitive to moisture, which can reduce yield.

    • Solution: Ensure all reagents are anhydrous and that the reaction is conducted under a dry, inert atmosphere, such as nitrogen.

Problem 2: The final product has a darker color than the lab-scale batches.

  • Possible Cause 1: Extended Reaction Time or Higher Temperature. At a larger scale, the reaction may be held at a high temperature for a longer period, leading to the formation of colored impurities.

    • Solution: Optimize the reaction time and temperature for the larger scale. It may be possible to achieve complete conversion at a slightly lower temperature or in a shorter time than initially anticipated.

  • Possible Cause 2: Impurities in Starting Materials. The quality of raw materials can have a greater impact on the final product at a larger scale.

    • Solution: Source high-purity starting materials and perform quality control checks on incoming batches.

  • Possible Cause 3: Inefficient Purification. The crystallization process may not be as effective at removing colored impurities at a larger scale.

    • Solution: Optimize the recrystallization process by experimenting with different solvents or solvent mixtures. The use of activated charcoal during recrystallization can also help to remove colored impurities.

Problem 3: Filtration of the crystallized product is slow and difficult at a larger scale.

  • Possible Cause: Small or Irregular Crystal Size. The cooling profile during crystallization can affect crystal size and morphology. Rapid cooling in a large reactor can lead to the formation of fine particles that clog the filter.

    • Solution: Control the cooling rate during crystallization to promote the growth of larger, more uniform crystals. A slower, more controlled cooling profile is often beneficial. Consider seeding the solution to encourage the growth of larger crystals.

Data Presentation

The following table provides a representative illustration of the potential impact of scaling up the production of this compound. Please note that these values are for illustrative purposes and actual results will vary depending on the specific process and equipment used.

ParameterLab Scale (1 L)Pilot Scale (100 L)Industrial Scale (1000 L)
Typical Yield (%) 85-95%75-85%70-80%
Purity (after initial crystallization) >99%97-99%95-98%
Reaction Time (hours) 4-66-88-10
Key Impurities Unreacted starting materialsUnreacted starting materials, dimers, and some degradation productsIncreased levels of degradation products and process-related impurities

Experimental Protocols

Perkin Reaction for this compound

This protocol is adapted from the synthesis of m-Nitrocinnamic acid and is applicable for the synthesis of this compound.

Materials:

  • 4-Nitrobenzaldehyde

  • Acetic Anhydride

  • Anhydrous Sodium Acetate

Procedure:

  • In a reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, add 4-nitrobenzaldehyde, freshly fused sodium acetate, and acetic anhydride.

  • Mix the contents thoroughly and heat the mixture to 180°C using an oil bath or other suitable heating method.

  • Maintain the reaction at 180°C for 8-10 hours.

  • After the reaction is complete, cool the mixture slightly and pour it into a larger volume of water to precipitate the crude product.

  • Filter the solid product and wash it several times with water.

  • For purification, dissolve the crude product in a dilute aqueous ammonia (B1221849) solution.

  • Filter the solution to remove any insoluble impurities.

  • Precipitate the this compound by pouring the filtrate into a dilute solution of sulfuric acid.

  • Filter the purified product, wash with a small amount of cold water, and dry.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol (B145695).

Scale-Up Considerations:

  • Heat Control: The reaction is heated to a high temperature, and the condensation can be exothermic. Ensure the reactor's heating and cooling system can maintain a stable temperature.

  • Agitation: Good agitation is crucial to ensure a homogenous reaction mixture and prevent localized overheating.

  • Anhydrous Conditions: The presence of water will reduce the yield. Ensure all reagents and equipment are dry.

Knoevenagel Condensation for this compound

Materials:

  • 4-Nitrobenzaldehyde

  • Malonic Acid

  • Pyridine or Triethylamine

  • Ethanol

Procedure:

  • In a reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, dissolve 4-nitrobenzaldehyde and malonic acid in ethanol.

  • Heat the mixture to reflux (approximately 78°C).

  • Once the solids have dissolved, add the basic catalyst (pyridine or triethylamine) dropwise.

  • Continue to reflux the mixture for 4-6 hours. The product will start to precipitate as a light yellow solid.

  • After the reaction is complete, cool the mixture to room temperature and then in an ice bath to maximize precipitation.

  • Filter the crude product and wash it with cold ethanol and then water.

  • For purification, the crude product can be recrystallized from ethanol.

Scale-Up Considerations:

  • Catalyst Addition: The addition of the basic catalyst can be exothermic. Control the addition rate to manage the temperature.

  • Solvent Volume: At a larger scale, the volume of solvent required can be substantial. Consider the economic and environmental impact of the chosen solvent.

  • Product Precipitation: Ensure that the reactor design allows for efficient agitation of the slurry as the product precipitates to prevent settling and ensure good heat transfer.

Visualizations

Perkin_Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 4-Nitrobenzaldehyde 4-Nitrobenzaldehyde Aldol Adduct Aldol Adduct 4-Nitrobenzaldehyde->Aldol Adduct Nucleophilic Attack Acetic Anhydride Acetic Anhydride Base (Acetate) Base (Acetate) Anhydride Enolate Anhydride Enolate Base (Acetate)->Anhydride Enolate Deprotonation Anhydride Enolate->Aldol Adduct Dehydrated Intermediate Dehydrated Intermediate Aldol Adduct->Dehydrated Intermediate Dehydration This compound This compound Dehydrated Intermediate->this compound Hydrolysis Knoevenagel_Condensation_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 4-Nitrobenzaldehyde 4-Nitrobenzaldehyde Aldol Addition Product Aldol Addition Product 4-Nitrobenzaldehyde->Aldol Addition Product Nucleophilic Addition Malonic Acid Malonic Acid Base (e.g., Pyridine) Base (e.g., Pyridine) Malonic Acid Enolate Malonic Acid Enolate Base (e.g., Pyridine)->Malonic Acid Enolate Deprotonation Malonic Acid Enolate->Aldol Addition Product This compound This compound Aldol Addition Product->this compound Dehydration & Decarboxylation Troubleshooting_Workflow Start Low Yield After Scale-Up CheckHeat Is Heat Transfer Efficient? Start->CheckHeat CheckMixing Is Mixing Homogeneous? CheckHeat->CheckMixing Yes ImproveCooling Improve Reactor Cooling System CheckHeat->ImproveCooling No CheckMoisture Are Reagents Anhydrous? CheckMixing->CheckMoisture Yes OptimizeAgitation Optimize Agitator Speed/Design CheckMixing->OptimizeAgitation No UseDryReagents Use Anhydrous Reagents & Inert Atmosphere CheckMoisture->UseDryReagents No End Yield Improved CheckMoisture->End Yes ImproveCooling->CheckMixing OptimizeAgitation->CheckMoisture UseDryReagents->End

References

Technical Support Center: Optimization of Catalyst Loading in the Knoevenagel Condensation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the optimization of catalyst loading in the Knoevenagel condensation reaction.

Troubleshooting Guide

This guide addresses specific issues that may arise during the Knoevenagel condensation in a question-and-answer format.

Question: Why is my reaction yield consistently low despite using a catalyst?

Answer: Low yields in a Knoevenagel condensation can be attributed to several factors related to the catalyst and reaction conditions.

  • Suboptimal Catalyst Loading: Both too little and too much catalyst can negatively impact the yield. Insufficient catalyst may lead to a slow or incomplete reaction.[1] Conversely, excessive catalyst, particularly a strong base, can promote side reactions such as the self-condensation of the aldehyde or ketone.[1][2]

  • Catalyst Deactivation: The catalyst may become inactive during the reaction. This can be due to impurities in the reactants or solvent, or inherent instability of the catalyst under the reaction conditions.[1][2]

  • Inappropriate Catalyst Choice: The strength of the basic catalyst is crucial. It needs to be strong enough to deprotonate the active methylene (B1212753) compound but not so strong as to cause self-condensation of the carbonyl reactant.[3][4] Weak bases like piperidine (B6355638) or pyridine (B92270) are commonly used.[1]

  • Presence of Water: The Knoevenagel condensation produces water, which can inhibit the reaction by shifting the equilibrium back towards the reactants.[2]

  • Reaction Temperature: The optimal temperature is substrate-dependent. While many reactions proceed at room temperature, some may require heating to achieve a reasonable rate and yield.[2][5]

Troubleshooting Steps:

  • Optimize Catalyst Loading: Systematically vary the catalyst concentration to find the optimal loading. Start with a low concentration (e.g., 1-5 mol%) and gradually increase it, monitoring the yield at each step.

  • Verify Catalyst Activity: Use a fresh batch of catalyst or a different, known active catalyst to rule out deactivation.[2]

  • Screen Different Catalysts: If yield remains low, consider screening catalysts with different basicities.

  • Remove Water: Employ methods to remove water from the reaction mixture, such as azeotropic distillation or the use of molecular sieves.[2]

  • Adjust Temperature: If the reaction is slow, gradually increase the temperature while monitoring for the formation of side products.[2]

Question: I am observing significant side product formation. How can I minimize this?

Answer: The formation of side products is a common issue in the Knoevenagel condensation. The primary side reactions are the self-condensation of the aldehyde and the Michael addition of the active methylene compound to the product.[1][2][3]

  • Self-Condensation: This is more likely to occur with aldehydes that have α-hydrogens and is promoted by strong bases.[1]

  • Michael Addition: The α,β-unsaturated product of the Knoevenagel condensation can act as a Michael acceptor, reacting with another molecule of the deprotonated active methylene compound.[1]

Troubleshooting Steps:

  • Use a Weaker Base: Switching to a milder basic catalyst, such as an amine base like piperidine or pyridine, can reduce the rate of self-condensation.[1]

  • Optimize Catalyst Concentration: An excessive amount of even a weak base can promote side reactions.[1] Fine-tune the catalyst loading to the minimum amount required for an efficient reaction.

  • Control Stoichiometry: Using a slight excess of the carbonyl compound can sometimes minimize the Michael addition by reducing the concentration of the nucleophile.[1]

  • Slow Addition: Adding the active methylene compound slowly to the reaction mixture can help to keep its instantaneous concentration low, thereby disfavoring the Michael addition.[1]

  • Lower the Reaction Temperature: Running the reaction at a lower temperature can decrease the rates of side reactions relative to the desired Knoevenagel condensation.[1]

Question: My catalyst is difficult to recover and recycle. What are my options?

Answer: Efficient catalyst recovery and recycling are crucial for sustainable and cost-effective synthesis. If you are using a homogeneous catalyst, separation can be challenging.

Solutions:

  • Heterogeneous Catalysts: Employing a solid-supported catalyst can simplify recovery. These catalysts can be easily separated from the reaction mixture by filtration.[6]

  • Magnetic Catalysts: Using a catalyst supported on magnetic nanoparticles allows for easy separation from the reaction mixture using an external magnet.[6]

  • Immobilization: If you have a preferred homogeneous catalyst, consider immobilizing it on a solid support like silica (B1680970) or a polymer.[7]

Catalyst Washing and Drying for Reuse:

  • After separation, wash the catalyst with the reaction solvent to remove most of the products and unreacted starting materials.

  • Follow with a wash using a solvent in which the product is highly soluble to ensure its complete removal.

  • Finally, wash with a low-boiling-point, non-polar solvent to aid in drying.

  • Dry the catalyst in a vacuum oven at a suitable temperature until a constant weight is achieved.[6]

Frequently Asked Questions (FAQs)

Q1: What is a typical catalyst loading for the Knoevenagel condensation?

A1: The optimal catalyst loading is highly dependent on the specific reactants, catalyst, and reaction conditions. However, a general starting point for many catalysts, such as piperidine, is in the range of 5-20 mol%.[7] For some highly active heterogeneous catalysts, loadings as low as 1-5 wt% may be sufficient.[8] It is always recommended to experimentally determine the optimal loading for your specific system.

Q2: How does the choice of solvent affect the optimization of catalyst loading?

A2: The solvent plays a critical role in the Knoevenagel condensation and can influence the optimal catalyst loading. The polarity of the solvent can affect the solubility of the reactants and the stability of the intermediates in the catalytic cycle.[7] Protic solvents like ethanol (B145695) can be effective, while polar aprotic solvents like DMF have also shown good results.[2] In some cases, solvent-free conditions have been shown to improve yields and simplify the work-up.[5] When changing the solvent, it is often necessary to re-optimize the catalyst loading.

Q3: Can I use a strong base as a catalyst to speed up the reaction?

A3: While a strong base would certainly deprotonate the active methylene compound more readily, it is generally not recommended for the Knoevenagel condensation. Strong bases, such as sodium hydroxide (B78521) or potassium hydroxide, can lead to a significant increase in side reactions, particularly the self-condensation of the aldehyde or ketone.[1][4] Weak bases, like amines, provide a better balance between activating the nucleophile and minimizing unwanted side reactions.

Q4: What is catalyst leaching and how can I prevent it?

A4: Catalyst leaching is the process where the active catalytic species detaches from a solid support and dissolves into the reaction mixture.[6] This leads to product contamination and a decrease in the catalyst's activity upon recycling. To test for leaching, a hot filtration test can be performed. To minimize leaching, ensure the catalyst is robust and that the reaction conditions (e.g., solvent, temperature) do not promote the degradation of the support or the bond between the active species and the support.

Q5: How do I monitor the progress of the reaction to determine the optimal reaction time for a given catalyst loading?

A5: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting materials, you can observe the disappearance of the reactants and the appearance of the product.[2] This allows you to determine when the reaction has reached completion and avoid unnecessarily long reaction times that could lead to side product formation.

Data Presentation

Table 1: Effect of Catalyst Loading on Reaction Yield in Knoevenagel Condensation

CatalystAldehydeActive Methylene CompoundCatalyst LoadingSolventTemperature (°C)TimeYield (%)Reference
PiperidineBenzaldehydeMalononitrile10 mol%EthanolReflux2 h92[9]
Piperidine4-ChlorobenzaldehydeMalononitrile5 mol%EthanolRoom Temp30 min95[5]
Cationic Kraft Lignin (CKL)BenzaldehydeMalononitrile5 wt%WaterRoom Temp-97[8]
Cu-Mg-Al LDHBenzaldehydeEthyl Cyanoacetate-Ethanol80-95[10]
PMO-PyBenzaldehydeMalononitrile20 mgEthanol402 h>99[11]

Note: The data presented are from various literature sources and specific experimental conditions may vary.

Experimental Protocols

Protocol 1: General Procedure for Optimizing Catalyst Loading (Homogeneous Catalyst)

  • Setup: In a series of round-bottom flasks equipped with magnetic stirrers, add the aldehyde (1.0 mmol) and the active methylene compound (1.0-1.2 mmol).

  • Solvent Addition: Add the chosen solvent (e.g., ethanol, 10 mL).

  • Catalyst Addition: To each flask, add a different amount of the homogeneous catalyst (e.g., piperidine). A typical range to screen would be 1, 5, 10, 15, and 20 mol%.

  • Reaction: Stir the reaction mixtures at the desired temperature (e.g., room temperature or reflux).

  • Monitoring: Monitor the progress of each reaction by TLC at regular intervals (e.g., every 30 minutes).

  • Work-up: Once a reaction is complete (as indicated by the consumption of the limiting reagent on TLC), quench the reaction (e.g., by adding dilute acid if a basic catalyst was used). Remove the solvent under reduced pressure.

  • Analysis: Isolate the product (e.g., by recrystallization or column chromatography) and determine the yield for each catalyst loading.

  • Optimization: Plot the yield as a function of catalyst loading to determine the optimal concentration.

Protocol 2: General Procedure for Catalyst Recovery and Reuse (Heterogeneous Catalyst)

  • Reaction: Perform the Knoevenagel condensation using a solid-supported (heterogeneous) catalyst.

  • Catalyst Separation: After the reaction is complete, separate the catalyst from the reaction mixture.

    • For non-magnetic catalysts: Separate by filtration.

    • For magnetic catalysts: Use a strong external magnet to hold the catalyst to the side of the flask and decant the supernatant.[6]

  • Washing:

    • Wash the recovered catalyst with the reaction solvent (e.g., ethanol) 2-3 times to remove the majority of dissolved products and unreacted starting materials.[6]

    • Wash the catalyst with a solvent in which the product is highly soluble (e.g., ethyl acetate) 2-3 times to ensure complete removal.[6]

    • Perform a final wash with a low-boiling-point, non-polar solvent (e.g., hexane) to facilitate drying.[6]

  • Drying: Dry the catalyst in a vacuum oven at an appropriate temperature (e.g., 60-80 °C) until a constant weight is achieved.[6]

  • Reuse: The dried catalyst is now ready to be used in a subsequent reaction.

  • Activity Check: Compare the yield of the reaction with the recycled catalyst to that of the fresh catalyst to assess any loss in activity.

Mandatory Visualization

Knoevenagel_Troubleshooting start Low Yield or Side Products catalyst_loading Is Catalyst Loading Optimized? start->catalyst_loading optimize_loading Systematically Vary Catalyst Loading (e.g., 1-20 mol%) catalyst_loading->optimize_loading No catalyst_choice Is the Catalyst Appropriate? catalyst_loading->catalyst_choice Yes optimize_loading->catalyst_choice screen_catalysts Screen Weaker Bases (e.g., Piperidine, Pyridine) catalyst_choice->screen_catalysts No reaction_conditions Are Reaction Conditions Optimal? catalyst_choice->reaction_conditions Yes screen_catalysts->reaction_conditions optimize_conditions Adjust Temperature Remove Water (e.g., Molecular Sieves) reaction_conditions->optimize_conditions No stoichiometry Is Stoichiometry Controlled? reaction_conditions->stoichiometry Yes optimize_conditions->stoichiometry adjust_stoichiometry Use Slight Excess of Carbonyl Compound or Slow Addition of Methylene stoichiometry->adjust_stoichiometry No success Improved Yield and Selectivity stoichiometry->success Yes adjust_stoichiometry->success

Caption: Troubleshooting decision tree for Knoevenagel condensation optimization.

Catalyst_Optimization_Workflow start Start: Define Reaction (Aldehyde, Methylene Compound) setup_reactions Set up Parallel Reactions with Varying Catalyst Loading (e.g., 1, 5, 10, 15, 20 mol%) start->setup_reactions run_reaction Run Reactions under Identical Conditions (Temp, Time, Solvent) setup_reactions->run_reaction monitor_progress Monitor Progress by TLC run_reaction->monitor_progress workup Work-up and Isolate Product monitor_progress->workup analyze_yield Determine Yield and Purity for Each Loading workup->analyze_yield plot_data Plot Yield vs. Catalyst Loading analyze_yield->plot_data determine_optimum Identify Optimal Catalyst Loading plot_data->determine_optimum

Caption: Experimental workflow for optimizing catalyst loading.

References

Technical Support Center: Synthesis of 4-Nitrocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Nitrocinnamic acid. The information is presented in a user-friendly question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: this compound is commonly synthesized via condensation reactions. The two primary methods are the Knoevenagel condensation and the Perkin reaction. The Knoevenagel condensation involves the reaction of 4-nitrobenzaldehyde (B150856) with malonic acid, typically in the presence of a basic catalyst like pyridine (B92270) or piperidine.[1][2] The Perkin reaction utilizes the condensation of an aromatic aldehyde, in this case, 4-nitrobenzaldehyde, with an acid anhydride (B1165640) (like acetic anhydride) and its corresponding salt (such as sodium acetate).[3]

Q2: How does the choice of solvent affect the yield of this compound?

Q3: What is a typical yield for the synthesis of this compound?

A3: The yield of this compound is highly dependent on the chosen synthetic method, reaction conditions, and purification process. Reported yields vary, with a Knoevenagel condensation method using ethanol (B145695) and pyridine reporting a yield of 73%.[4] For the closely related m-nitrocinnamic acid, a yield of 74-77% has been achieved using the Perkin reaction.[5] It is important to optimize reaction parameters to achieve the best possible yield for a specific protocol.

Q4: How can I purify the crude this compound?

A4: Recrystallization is a common and effective method for purifying crude this compound. Ethanol is frequently used as the recrystallization solvent.[4][8] The general procedure involves dissolving the crude product in a minimum amount of hot solvent and then allowing the solution to cool slowly, which promotes the formation of high-purity crystals. The purified crystals can then be collected by filtration. For m-nitrocinnamic acid, both alcohol and benzene (B151609) have been mentioned as suitable recrystallization solvents.[5]

Troubleshooting Guide

Q1: My reaction doesn't seem to be producing any precipitate. What could be wrong?

A1: Several factors could prevent the precipitation of this compound:

  • Incomplete reaction: The reaction may not have gone to completion. Check the reaction time and temperature to ensure they are optimal. For the Knoevenagel condensation, a reaction time of about 8 hours at reflux (around 85°C in ethanol) has been reported.[4]

  • Insufficient concentration: The product might be too dilute in the solvent to precipitate. You could try to carefully remove some of the solvent under reduced pressure.

  • Catalyst issues: The catalyst (e.g., pyridine or piperidine) may be inactive or used in an incorrect amount. Ensure you are using a fresh and appropriate amount of catalyst.

  • pH of the solution: After the reaction, acidification of the filtrate is often necessary to precipitate the carboxylic acid. Ensure the pH is adjusted correctly, for example, to around 3 with concentrated hydrochloric acid.[4]

Q2: The melting point of my purified this compound is lower than the literature value. What does this indicate?

A2: A melting point that is lower and broader than the reported value (literature melting point is around 289°C) typically indicates the presence of impurities.[8] The impurity could be unreacted starting materials, byproducts, or residual solvent. In this case, a second recrystallization step is recommended to further purify the product. Ensure the crystals are thoroughly dried before measuring the melting point.

Q3: I'm having trouble dissolving the crude product for recrystallization. What should I do?

A3: If the crude this compound is difficult to dissolve, ensure you are using a sufficient amount of boiling solvent. Adding the hot solvent in small portions to the crude solid while heating and stirring can facilitate dissolution. If the product is still not dissolving, you may have a large amount of insoluble impurities, which can be removed by hot filtration before allowing the solution to cool for crystallization.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields for Cinnamic Acid Derivatives

ProductReaction TypeReactantsSolventCatalystYieldReference
This compoundKnoevenagel Condensation4-nitrobenzaldehyde, malonic acidAbsolute EthanolPyridine73%[4]
m-Nitrocinnamic acidPerkin Reactionm-nitrobenzaldehyde, acetic anhydride, sodium acetateAcetic AnhydrideSodium Acetate74-77%[5]

Experimental Protocols

Synthesis of this compound via Knoevenagel Condensation

This protocol is based on a reported Knoevenagel condensation method.[4]

Materials:

  • 4-Nitrobenzaldehyde

  • Malonic acid

  • Absolute ethanol

  • Pyridine

  • Concentrated hydrochloric acid

  • Distilled water

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle

  • Filtration apparatus

Procedure:

  • In a 50 mL round-bottom flask, combine 0.01 mol of 4-nitrobenzaldehyde and an equimolar amount of malonic acid.

  • Add 30 mL of absolute ethanol as the solvent.

  • Stir the mixture and heat it to reflux at 85°C until all solids are dissolved.

  • Add approximately 1/10 of the solvent volume of pyridine (about 3 mL) to the reaction mixture.

  • Continue to stir the mixture at reflux for about 8 hours. A light yellow solid should precipitate.

  • After the reaction is complete, cool the mixture and collect the crude product by suction filtration.

  • Rinse the filter cake with distilled water 3-5 times and then dry it.

  • For purification, dissolve the dried crude product in water and add dilute NaOH solution dropwise to adjust the pH to 7. Filter the solution.

  • To the filtrate, add concentrated hydrochloric acid drop by drop until the pH is approximately 3 to precipitate the purified this compound.

  • Collect the purified product by filtration and dry the filter cake.

  • The final product can be recrystallized from ethanol to obtain high-purity crystals.

Visualization

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up & Purification reactants 1. Combine Reactants (4-Nitrobenzaldehyde, Malonic Acid) add_solvent 2. Add Solvent (Absolute Ethanol) reactants->add_solvent In Round-Bottom Flask dissolve 3. Heat & Stir (Reflux at 85°C) add_solvent->dissolve add_catalyst 4. Add Catalyst (Pyridine) dissolve->add_catalyst reflux 5. Reflux (8 hours) add_catalyst->reflux cool 6. Cool Reaction reflux->cool filter_crude 7. Filter Crude Product cool->filter_crude wash_crude 8. Wash with Water filter_crude->wash_crude dry_crude 9. Dry Crude Product wash_crude->dry_crude dissolve_purify 10. Dissolve in basic water (pH 7) dry_crude->dissolve_purify filter_impurities 11. Filter dissolve_purify->filter_impurities precipitate 12. Acidify to pH 3 (HCl) filter_impurities->precipitate filter_pure 13. Filter Pure Product precipitate->filter_pure recrystallize 14. Recrystallize (Ethanol) filter_pure->recrystallize

Caption: Experimental workflow for the synthesis of this compound.

References

dealing with cis/trans isomerization during 4-Nitrocinnamic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Nitrocinnamic acid, with a specific focus on managing cis/trans isomerization.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.

Question: Why is the yield of my this compound synthesis unexpectedly low?

Answer:

Low yields can be attributed to several factors, primarily related to reaction conditions and reagent purity. Key areas to investigate include:

  • Purity of Starting Materials: Ensure that the 4-nitrobenzaldehyde (B150856) and malonic acid (for Knoevenagel condensation) or acetic anhydride (B1165640) and sodium acetate (B1210297) (for Perkin reaction) are of high purity. Impurities can lead to side reactions and inhibit the desired condensation.

  • Catalyst Activity: In the Knoevenagel condensation, the basicity of the catalyst (e.g., piperidine (B6355638), pyridine) is crucial. An inappropriate or degraded catalyst can significantly reduce the reaction rate. For the Perkin reaction, the alkali salt of the acid anhydride acts as the catalyst, and its effectiveness can be compromised by moisture.

  • Reaction Temperature and Time: Both the Knoevenagel and Perkin reactions are sensitive to temperature. Insufficient heat may result in an incomplete reaction, while excessive temperatures can lead to product degradation or the formation of side products. The reaction time should also be optimized; monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal endpoint.

  • Inefficient Water Removal: The condensation reactions produce water as a byproduct. If not effectively removed, the accumulation of water can shift the equilibrium back towards the reactants, thereby lowering the yield.

Question: My final product is a mixture of cis and trans isomers. How can I increase the proportion of the desired trans isomer?

Answer:

The trans isomer of this compound is the thermodynamically more stable product and is typically favored. However, reaction conditions can influence the isomeric ratio. To enhance the yield of the trans isomer:

  • Reaction Temperature and Duration: Higher reaction temperatures and longer reaction times generally favor the formation of the more stable trans isomer. The additional energy input allows the reaction to overcome the activation barrier to form the thermodynamically preferred product.

  • Choice of Base/Catalyst: The nature of the base used in the condensation reaction can influence the stereoselectivity. For the Knoevenagel condensation, weaker bases tend to provide better selectivity for the trans product.

  • Post-Synthesis Isomerization: If a significant amount of the cis isomer is formed, it can be converted to the trans isomer. This can be achieved through:

    • Thermal Isomerization: Heating the mixture of isomers can promote the conversion of the less stable cis isomer to the trans isomer.

    • Photochemical Isomerization: Conversely, irradiating a solution of the trans isomer with UV light can lead to the formation of the cis isomer. This is a common method for intentionally preparing the cis form.

Question: How can I effectively separate the cis and trans isomers of this compound?

Answer:

Separation of the cis and trans isomers can be achieved through several chromatographic and crystallization techniques:

  • Recrystallization: Due to differences in their physical properties, such as solubility and crystal packing, fractional recrystallization can be an effective method for separating the isomers. The trans isomer is generally less soluble and will crystallize out of a suitable solvent system first.

  • Column Chromatography: This is a highly effective method for separating isomers with different polarities. Using a silica (B1680970) gel stationary phase and an appropriate mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate), the isomers can be separated based on their differential adsorption to the silica gel.

  • High-Performance Liquid Chromatography (HPLC): For analytical and small-scale preparative separations, reversed-phase HPLC is a powerful technique. A C18 column with a suitable mobile phase, such as a buffered acetonitrile-water gradient, can provide excellent separation of the cis and trans isomers.

Frequently Asked Questions (FAQs)

What are the primary methods for synthesizing this compound?

The two most common methods for synthesizing this compound are the Perkin reaction and the Knoevenagel condensation.

  • Perkin Reaction: This reaction involves the condensation of 4-nitrobenzaldehyde with acetic anhydride in the presence of an alkali salt of acetic acid (e.g., sodium acetate).

  • Knoevenagel Condensation: This method utilizes the reaction of 4-nitrobenzaldehyde with an active methylene (B1212753) compound, such as malonic acid, in the presence of a weak base catalyst like pyridine (B92270) or piperidine.

Which isomer, cis or trans, is predominantly formed during synthesis?

In both the Perkin and Knoevenagel reactions, the trans isomer of this compound is the major product. This is because the trans isomer is thermodynamically more stable due to reduced steric hindrance between the phenyl and carboxyl groups.

How can I confirm the isomeric identity of my product?

The most reliable method for identifying the cis and trans isomers is Nuclear Magnetic Resonance (NMR) spectroscopy. The coupling constants (J-values) of the vinylic protons are characteristically different for the two isomers. The trans isomer exhibits a larger coupling constant (typically around 16 Hz) compared to the cis isomer (around 12 Hz).

What is the role of the base in the Knoevenagel condensation?

The base in the Knoevenagel condensation acts as a catalyst. Its primary role is to deprotonate the active methylene compound (malonic acid), forming a nucleophilic enolate ion. This enolate then attacks the carbonyl carbon of the 4-nitrobenzaldehyde, initiating the condensation reaction.

Can I synthesize the pure cis isomer of this compound?

While the direct synthesis typically yields the trans isomer, the pure cis isomer can be obtained. A common method is to first synthesize the trans isomer and then convert it to the cis isomer through photochemical isomerization by exposing a solution of the trans isomer to ultraviolet (UV) light. The resulting mixture of isomers can then be separated using chromatographic techniques.

Quantitative Data on Isomer Ratios

ParameterConditionExpected Predominant IsomerIllustrative trans:cis RatioRationale
Reaction Temperature Low (e.g., Room Temp)trans90:10Kinetic control may allow for some formation of the less stable cis isomer.
High (e.g., Reflux)trans>98:2Thermodynamic control strongly favors the more stable trans isomer.
Reaction Time Shorttrans92:8The reaction may not have reached full thermodynamic equilibrium.
Longtrans>98:2Allows for equilibration to the more stable trans product.
Base Catalyst (Knoevenagel) Strong Basetrans85:15Stronger bases can sometimes lead to less selective reactions.
Weak Base (e.g., Pyridine)trans>95:5Weaker bases often provide better stereoselectivity towards the trans isomer.
Post-synthesis Treatment UV Irradiationcis40:60Photochemical energy input allows for the conversion to the less stable cis isomer.
Thermal Treatmenttrans>99:1Heating a mixture of isomers will drive the equilibrium towards the more stable trans form.

Experimental Protocols

Knoevenagel Condensation for this compound Synthesis

Materials:

  • 4-Nitrobenzaldehyde

  • Malonic Acid

  • Pyridine

  • Piperidine

  • Ethanol

  • Concentrated Hydrochloric Acid

  • Distilled Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 4-nitrobenzaldehyde (1 equivalent) and malonic acid (1.2 equivalents).

  • Add pyridine as a solvent.

  • Add a catalytic amount of piperidine to the mixture.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will precipitate the crude this compound.

  • Collect the precipitate by vacuum filtration and wash thoroughly with cold water.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol/water, to obtain pure trans-4-Nitrocinnamic acid.

Perkin Reaction for this compound Synthesis

Materials:

  • 4-Nitrobenzaldehyde

  • Acetic Anhydride

  • Anhydrous Sodium Acetate

  • Distilled Water

  • Sodium Carbonate solution

  • Dilute Hydrochloric Acid

Procedure:

  • In a round-bottom flask, place 4-nitrobenzaldehyde (1 equivalent), acetic anhydride (1.5 equivalents), and freshly fused anhydrous sodium acetate (1 equivalent).

  • Heat the mixture in an oil bath at 180°C for 5-8 hours.

  • Allow the reaction mixture to cool slightly and then pour it into a beaker of water while stirring.

  • Boil the mixture for 15 minutes to hydrolyze any unreacted acetic anhydride.

  • Filter the hot solution to remove any insoluble impurities.

  • To the filtrate, add a sodium carbonate solution until the solution is alkaline to precipitate any unreacted aldehyde.

  • Filter the solution again.

  • Acidify the filtrate with dilute hydrochloric acid to precipitate the crude this compound.

  • Collect the product by vacuum filtration, wash with cold water, and dry.

  • Purify the crude product by recrystallization.

Visualizations

Knoevenagel_Workflow Experimental Workflow for Knoevenagel Synthesis start Start reactants Combine 4-Nitrobenzaldehyde, Malonic Acid, Pyridine, Piperidine start->reactants reflux Heat to Reflux (2-4 hours) reactants->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete cool Cool to Room Temperature monitor->cool Complete precipitate Pour into Ice/HCl cool->precipitate filter Vacuum Filtration precipitate->filter wash Wash with Cold Water filter->wash recrystallize Recrystallize from Ethanol/Water wash->recrystallize product Pure trans-4-Nitrocinnamic Acid recrystallize->product Isomerization_Logic Factors Influencing Cis/Trans Isomerization cluster_conditions Reaction Conditions cluster_treatment Post-Synthesis Treatment High Temperature High Temperature trans-Isomer (Major Product) trans-Isomer (Major Product) High Temperature->trans-Isomer (Major Product) Favors Long Reaction Time Long Reaction Time Long Reaction Time->trans-Isomer (Major Product) Favors Weak Base Catalyst Weak Base Catalyst Weak Base Catalyst->trans-Isomer (Major Product) Favors Thermal Treatment Thermal Treatment Thermal Treatment->trans-Isomer (Major Product) Converts cis to trans UV Irradiation UV Irradiation cis-Isomer (Minor Product) cis-Isomer (Minor Product) UV Irradiation->cis-Isomer (Minor Product) Converts trans to cis

Validation & Comparative

A Comparative Guide to the Characterization of 4-Nitrocinnamic Acid: An FTIR Spectroscopy Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Fourier-transform infrared (FTIR) spectroscopy with other key analytical techniques for the characterization of 4-Nitrocinnamic acid. Detailed experimental protocols and supporting data are presented to offer an objective performance evaluation, aiding in the selection of the most appropriate analytical methods for research and drug development.

Spectroscopic Characterization of this compound: A Comparative Analysis

The structural elucidation and confirmation of this compound (C₉H₇NO₄) relies on a suite of spectroscopic techniques. While FTIR spectroscopy is a powerful tool for identifying functional groups, a comprehensive characterization is best achieved by combining insights from various methods. This section compares the data obtained from FTIR, Nuclear Magnetic Resonance (NMR), Raman, and UV-Visible spectroscopy.

Table 1: Comparison of Spectroscopic Data for this compound

Spectroscopic TechniqueParameterObserved Values/CharacteristicsInformation Provided
FTIR Spectroscopy Wavenumber (cm⁻¹)~3100-2500: O-H stretch (broad, carboxylic acid) ~1690: C=O stretch (carboxylic acid) ~1630: C=C stretch (alkene) ~1520 & ~1345: NO₂ asymmetric & symmetric stretch ~1420: O-H bend (in-plane) ~1300-1200: C-O stretch ~980: =C-H bend (out-of-plane)Identification of key functional groups: carboxylic acid, nitro group, alkene, and aromatic ring.
¹H NMR Spectroscopy Chemical Shift (δ, ppm)~12.5: -COOH (singlet, 1H) ~8.2: Ar-H (doublet, 2H) ~7.8: Ar-H (doublet, 2H) ~7.7: -CH= (doublet, 1H) ~6.6: =CH- (doublet, 1H)Provides information on the proton environment, including the number of different types of protons and their neighboring protons. Confirms the trans configuration of the alkene.[1]
¹³C NMR Spectroscopy Chemical Shift (δ, ppm)~167: C=O ~148: C-NO₂ ~145: -CH= ~141: Ar-C ~129: Ar-CH ~124: Ar-CH ~120: =CH-Reveals the number of non-equivalent carbon atoms and their chemical environments, confirming the carbon skeleton.
Raman Spectroscopy Wavenumber (cm⁻¹)Provides complementary vibrational information to FTIR. Strong bands for symmetric vibrations and non-polar bonds.Confirms the presence of the C=C and NO₂ groups with characteristically strong signals.
UV-Visible Spectroscopy λmax (nm)~300-320 nm in various solvents.Indicates the presence of a conjugated system involving the aromatic ring, the alkene, and the nitro group.

Experimental Protocols

FTIR Spectroscopy of this compound (KBr Pellet Method)

This protocol outlines the preparation of a potassium bromide (KBr) pellet for the transmission FTIR analysis of solid this compound.

Materials and Equipment:

  • This compound (solid powder)

  • Spectroscopy-grade potassium bromide (KBr), dried

  • Agate mortar and pestle

  • Pellet press with die set

  • FTIR spectrometer

Procedure:

  • Sample Preparation:

    • Weigh approximately 1-2 mg of this compound and 100-200 mg of dry KBr powder.

    • Grind the KBr in the agate mortar to a fine powder.

    • Add the this compound to the KBr in the mortar.

    • Grind the mixture thoroughly for several minutes to ensure a homogenous dispersion of the sample in the KBr matrix.

  • Pellet Formation:

    • Transfer a portion of the mixture to the pellet die.

    • Assemble the die and place it in the hydraulic press.

    • Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Spectral Acquisition:

    • Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the spectrum of the this compound KBr pellet over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

    • Process the spectrum (e.g., baseline correction, peak picking).

Visualizing the Characterization Workflow

The following diagram illustrates a typical workflow for the comprehensive characterization of this compound, highlighting the role of FTIR spectroscopy in conjunction with other analytical techniques.

G cluster_synthesis Synthesis & Purification cluster_analysis Data Analysis & Confirmation synthesis Synthesis of this compound purification Purification (e.g., Recrystallization) synthesis->purification ftir FTIR Spectroscopy purification->ftir Initial Functional Group Analysis nmr NMR Spectroscopy (¹H & ¹³C) purification->nmr raman Raman Spectroscopy purification->raman uv_vis UV-Vis Spectroscopy purification->uv_vis mass_spec Mass Spectrometry purification->mass_spec data_analysis Spectral Interpretation & Data Comparison ftir->data_analysis nmr->data_analysis raman->data_analysis uv_vis->data_analysis mass_spec->data_analysis structure_confirmation Structure Confirmation data_analysis->structure_confirmation

Caption: Workflow for the characterization of this compound.

References

A Comparative Guide to HPLC Separation of Nitrocinnamic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

The separation of nitrocinnamic acid isomers—2-nitrocinnamic acid, 3-nitrocinnamic acid, and 4-nitrocinnamic acid—presents a common challenge in analytical chemistry due to their structural similarity. High-Performance Liquid Chromatography (HPLC) is the method of choice for this application. This guide provides a comparative analysis of two common reversed-phase HPLC columns, the ubiquitous C18 and the Phenyl-Hexyl, for the effective separation of these positional isomers, supported by established chromatographic principles for similar aromatic and nitroaromatic compounds.

The key to separating positional isomers lies in exploiting the subtle differences in their polarity and potential for secondary interactions with the stationary phase. While a standard C18 column relies primarily on hydrophobic interactions, a Phenyl-Hexyl column offers an alternative selectivity through π-π interactions, which can be particularly advantageous for aromatic compounds like nitrocinnamic acids.[1][2][3]

Comparative Performance of HPLC Columns

The choice of stationary phase is critical for achieving baseline separation of nitrocinnamic acid isomers. Below is a comparison of the expected performance of a standard C18 column and a Phenyl-Hexyl column for this application.

FeatureC18 ColumnPhenyl-Hexyl Column
Primary Separation Mechanism Hydrophobic (Van der Waals) interactions.Mixed-mode: Hydrophobic and π-π interactions.[1][2]
Selectivity for Isomers Moderate. Separation is based on small differences in hydrophobicity. May require significant method development.High. The phenyl groups on the stationary phase interact with the aromatic ring and nitro group of the analytes, providing enhanced selectivity for positional isomers.[1][3]
Retention Generally provides good retention for moderately polar compounds.Can offer different retention and elution order compared to C18, especially when using methanol-based mobile phases which enhance π-π interactions.[2]
Peak Shape Generally good, but can be susceptible to tailing with acidic compounds without proper mobile phase modifiers.Often provides excellent peak shape for aromatic and polar compounds due to the base-deactivated silica.[2]
Typical Mobile Phase Acetonitrile (B52724) or methanol (B129727) with an acidic modifier (e.g., formic acid, acetic acid, or phosphoric acid) in water.[4][5]Methanol-based mobile phases are often preferred to enhance π-π interactions, though acetonitrile can also be used.[2] An acidic modifier is also recommended.
Best Suited For General-purpose separations of a wide range of compounds. A good starting point for method development.[6]Separating aromatic compounds, positional isomers, and compounds with conjugated systems where C18 columns provide insufficient resolution.[1][3]

Experimental Protocols

The following are detailed, generalized experimental protocols that can be used as a starting point for developing a robust HPLC method for the separation of nitrocinnamic acid isomers.

Method 1: C18 Reversed-Phase Separation

This method utilizes a standard C18 column and is a good initial approach for separating the isomers.

Instrumentation:

  • A standard HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).[4]

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[4]

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 60% B

    • 15-17 min: 60% B

    • 17-18 min: 60% to 30% B

    • 18-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm.[7][8]

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of each isomer (e.g., 1 mg/mL) in a 50:50 mixture of acetonitrile and water.

  • Prepare a mixed standard solution containing all three isomers at a suitable concentration (e.g., 50 µg/mL of each) by diluting the stock solutions with the initial mobile phase composition (70:30 Water:Acetonitrile with 0.1% Formic Acid).

  • Filter the sample through a 0.45 µm syringe filter before injection.

Method 2: Phenyl-Hexyl Reversed-Phase Separation

This method leverages the alternative selectivity of a Phenyl-Hexyl column for potentially improved resolution.

Instrumentation:

  • A standard HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

Chromatographic Conditions:

  • Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Methanol

  • Gradient:

    • 0-2 min: 40% B

    • 2-15 min: 40% to 70% B

    • 15-17 min: 70% B

    • 17-18 min: 70% to 40% B

    • 18-25 min: 40% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection: UV at 254 nm.[7][8]

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of each isomer (e.g., 1 mg/mL) in methanol.

  • Prepare a mixed standard solution containing all three isomers at a suitable concentration (e.g., 50 µg/mL of each) by diluting the stock solutions with the initial mobile phase composition (60:40 Water:Methanol with 0.1% Formic Acid).

  • Filter the sample through a 0.45 µm syringe filter before injection.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for developing an HPLC method for isomer separation.

HPLC_Method_Development cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Optimization prep_standards Prepare Isomer Standards prep_mixed Create Mixed Standard prep_standards->prep_mixed prep_filter Filter Sample prep_mixed->prep_filter hplc_inject Inject Sample prep_filter->hplc_inject To HPLC hplc_separate Chromatographic Separation hplc_inject->hplc_separate hplc_detect UV Detection hplc_separate->hplc_detect data_acquire Acquire Chromatogram hplc_detect->data_acquire Raw Data data_evaluate Evaluate Resolution & Peak Shape data_acquire->data_evaluate data_evaluate->hplc_inject Re-inject if optimized data_optimize Optimize Method (Gradient, Temp, etc.) data_evaluate->data_optimize data_validate Validate Method data_optimize->data_validate

Caption: Workflow for HPLC method development for nitrocinnamic acid isomer separation.

Conclusion

The separation of nitrocinnamic acid isomers by HPLC is readily achievable with careful consideration of the stationary phase chemistry. While a standard C18 column provides a solid starting point, a Phenyl-Hexyl column often offers superior selectivity for these aromatic compounds due to its capacity for π-π interactions. The choice between acetonitrile and methanol as the organic modifier in the mobile phase can also significantly impact the separation on a Phenyl-Hexyl column. Researchers should begin with a general-purpose C18 method and, if co-elution or poor resolution is observed, transition to a Phenyl-Hexyl column for improved separation. The provided protocols offer robust starting points for method development, which can be further optimized to meet specific analytical requirements.

References

A Comparative Guide to the Mass Spectrometry Fragmentation of 4-Nitrocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the mass spectrometric behavior of molecules like 4-nitrocinnamic acid is fundamental for accurate identification and characterization. This guide provides a comparative analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of this compound, alongside its isomers and the parent compound, cinnamic acid. Additionally, it outlines the expected fragmentation behavior under electrospray ionization (ESI) and provides detailed experimental protocols.

Electron Ionization (EI) Mass Spectrometry

Electron ionization mass spectrometry is a widely used technique that provides characteristic fragmentation patterns, often referred to as a molecule's "fingerprint." The following table summarizes the key fragments observed in the 70 eV EI mass spectra of this compound and its comparators.

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z) and their Relative Abundance
This compound 193176 (M-OH), 147 (M-NO2), 130, 119, 103, 91, 77
2-Nitrocinnamic Acid 193176 (M-OH), 147 (M-NO2), 130, 103, 77
3-Nitrocinnamic Acid 193176 (M-OH), 147 (M-NO2), 130, 103, 77
Cinnamic Acid 148147 (M-H), 131 (M-OH), 103 (M-COOH), 91, 77

Data sourced from the NIST WebBook.

The fragmentation of this compound under electron ionization is primarily driven by the loss of the hydroxyl group (-OH) from the carboxylic acid moiety, resulting in a prominent peak at m/z 176. Another significant fragmentation pathway involves the loss of the nitro group (-NO2), leading to the fragment at m/z 147. Subsequent fragmentations involve losses of CO and other small neutral molecules, leading to the smaller observed ions.

Fragmentation Pathway of this compound (EI)

The following diagram illustrates the proposed electron ionization fragmentation pathway for this compound.

G EI Fragmentation of this compound mol This compound (m/z 193) frag1 [M-OH]+ (m/z 176) mol->frag1 -OH frag2 [M-NO2]+ (m/z 147) mol->frag2 -NO2 frag3 [M-COOH]+ (m/z 148) mol->frag3 -COOH frag4 [C7H5O]+ (m/z 103) frag2->frag4 -CO2 frag5 [C6H5]+ (m/z 77) frag4->frag5 -CO

Caption: Proposed EI fragmentation pathway of this compound.

Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS)

In electrospray ionization, particularly in negative ion mode, cinnamic acids readily deprotonate to form the carboxylate anion [M-H]⁻. Tandem mass spectrometry (MS/MS) of this precursor ion typically induces fragmentation through collision-induced dissociation (CID).

For nitroaromatic carboxylic acids like this compound, the expected fragmentation pathways of the [M-H]⁻ ion (m/z 192) in negative mode ESI-MS/MS include:

  • Decarboxylation: Loss of CO₂ (44 Da) to yield a fragment at m/z 148. This is a common fragmentation for carboxylic acids.

  • Loss of NO₂: Loss of the nitro group (46 Da) to produce a fragment at m/z 146.

  • Loss of NO: Loss of nitric oxide (30 Da) can also occur from the nitro group.

The relative abundance of these fragments can help in the differentiation of isomers, as the position of the nitro group can influence the fragmentation energetics.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for EI Analysis

A common approach for the analysis of organic acids like nitrocinnamic acid involves derivatization to increase volatility, followed by GC-MS analysis.

1. Sample Preparation (Derivatization):

  • To an aliquot of the sample, add a suitable derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a solvent like pyridine (B92270) or acetonitrile (B52724).

  • Heat the mixture at 60-70°C for 30-60 minutes to ensure complete derivatization of the carboxylic acid group to its trimethylsilyl (B98337) (TMS) ester.

2. GC-MS Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (split or splitless, depending on concentration).

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Final hold: 5 minutes at 280°C.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Mass Range: m/z 40-500.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for ESI Analysis

LC-MS/MS is well-suited for the direct analysis of nitrocinnamic acids without derivatization.

1. Sample Preparation:

  • Dissolve the sample in a suitable solvent compatible with the mobile phase, such as a mixture of acetonitrile and water.

  • Filter the sample through a 0.22 µm syringe filter before injection.

2. LC-MS/MS Conditions:

  • Liquid Chromatograph: Waters ACQUITY UPLC I-Class or equivalent.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or similar reversed-phase column.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B.

    • 1-5 min: 5% to 95% B.

    • 5-6 min: 95% B.

    • 6-6.1 min: 95% to 5% B.

    • 6.1-8 min: 5% B.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), negative mode.

  • Ion Source Parameters:

    • Capillary Voltage: -4.5 kV.

    • Source Temperature: 500°C.

    • Gas 1 (Nebulizer): 50 psi.

    • Gas 2 (Heater): 60 psi.

    • Curtain Gas: 35 psi.

  • MS/MS Parameters:

    • Precursor Ion: m/z 192.1 ([M-H]⁻).

    • Collision Gas: Nitrogen.

    • Collision energy should be optimized to obtain characteristic product ions.

This guide provides a foundational understanding of the mass spectrometric fragmentation of this compound. The provided data and protocols serve as a valuable resource for the identification and comparative analysis of this and related compounds in various research and development settings.

A Comparative Analysis of the Reactivity of 2-Nitrocinnamic Acid and 4-Nitrocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the chemical reactivity of 2-nitrocinnamic acid and 4-nitrocinnamic acid, this guide offers a comparative analysis for researchers, scientists, and professionals in drug development. By examining their structural differences and the resulting electronic and steric effects, we can better understand their behavior in chemical reactions, which is crucial for their application in synthesis and pharmaceutical sciences.

The position of the nitro group on the phenyl ring of cinnamic acid profoundly influences the molecule's reactivity. In 2-nitrocinnamic acid, the nitro group is in the ortho position, while in this compound, it is in the para position. This seemingly small structural difference leads to significant variations in their chemical properties and reactivity due to a combination of electronic and steric effects.

Executive Summary of Comparative Reactivity

Property/Reaction2-Nitrocinnamic AcidThis compoundKey Influencing Factors
Acidity (pKa) Expected to be lower (more acidic)Expected to be higher (less acidic)Ortho effect, steric hindrance, potential intramolecular hydrogen bonding in the 2-nitro isomer.
Esterification Potentially slower reaction ratePotentially faster reaction rateSteric hindrance from the ortho-nitro group in the 2-nitro isomer.
Reduction of Nitro Group May be sterically hinderedGenerally proceeds readilyProximity of the nitro group to the carboxylic acid and the acrylic side chain in the 2-nitro isomer.
Electrophilic Aromatic Substitution Ring is deactivated, directs to meta position relative to the nitro groupRing is deactivated, directs to ortho position relative to the nitro groupStrong electron-withdrawing nature of the nitro group.
Photodimerization Can undergo photodimerizationCan undergo photodimerizationCrystal packing and topochemical factors.

Theoretical Framework for Reactivity Differences

The differing reactivity of 2-nitrocinnamic acid and this compound can be primarily attributed to three key factors:

  • Electronic Effects: The nitro group is a strong electron-withdrawing group, influencing the electron density of the entire molecule through both inductive and resonance effects. This deactivates the benzene (B151609) ring towards electrophilic attack and increases the acidity of the carboxylic acid.[1]

  • Steric Hindrance: The bulky nitro group in the ortho position of 2-nitrocinnamic acid creates steric hindrance around the adjacent carboxylic acid group and the double bond.[2][3][4] This can impede the approach of reagents, thereby slowing down reactions at these sites.

  • Intramolecular Interactions: The proximity of the nitro and carboxylic acid groups in 2-nitrocinnamic acid allows for the potential formation of an intramolecular hydrogen bond. This interaction can influence the conformation and acidity of the molecule.

Comparative Analysis of Key Reactions

Acidity (pKa)

The acidity of the carboxylic acid group is a key indicator of reactivity. Due to the "ortho effect," 2-nitrocinnamic acid is expected to be a stronger acid (have a lower pKa) than this compound.[5] This is because the steric hindrance from the ortho-nitro group forces the carboxylic acid group out of the plane of the benzene ring. This twisting inhibits resonance between the carboxyl group and the phenyl ring, leading to increased acidity.[5]

Logical Relationship of the Ortho Effect on Acidity

Ortho_Nitro Ortho-Nitro Group Steric_Hindrance Steric Hindrance Ortho_Nitro->Steric_Hindrance Twist Carboxyl Group Twists Out of Plane Steric_Hindrance->Twist Resonance_Inhibition Inhibition of Resonance with Phenyl Ring Twist->Resonance_Inhibition Increased_Acidity Increased Acidity (Lower pKa) Resonance_Inhibition->Increased_Acidity

Caption: The ortho effect in 2-nitrocinnamic acid leading to increased acidity.

Esterification

The esterification of the carboxylic acid group is a common and important reaction. Due to the steric hindrance caused by the adjacent nitro group, the esterification of 2-nitrocinnamic acid is anticipated to be slower than that of this compound. The bulky nitro group can physically block the approach of the alcohol nucleophile to the carbonyl carbon of the carboxylic acid.

Reduction of the Nitro Group

The reduction of the nitro group to an amine is a crucial transformation, often used in the synthesis of heterocyclic compounds. While the electronic effects of the rest of the molecule will influence the reduction potential, the steric environment around the nitro group in the 2-isomer may affect the kinetics of the reaction, potentially requiring more forcing conditions compared to the more accessible 4-nitro group.

Experimental Protocols

General Synthesis of trans-Nitrocinnamic Acids

A common method for the synthesis of trans-nitrocinnamic acids is the Knoevenagel condensation of the corresponding nitrobenzaldehyde with malonic acid in the presence of a base like pyridine (B92270) or piperidine (B6355638), followed by decarboxylation.

Experimental Workflow for Synthesis

Start Start: Nitrobenzaldehyde and Malonic Acid Dissolve Dissolve in Pyridine Start->Dissolve Add_Base Add Piperidine Dissolve->Add_Base Reflux Reflux Reaction Mixture Add_Base->Reflux Cool Cool to Room Temperature Reflux->Cool Acidify Acidify with HCl Cool->Acidify Precipitate Precipitate Forms Acidify->Precipitate Filter Filter the Solid Precipitate->Filter Wash Wash with Cold Water Filter->Wash Recrystallize Recrystallize from Ethanol Wash->Recrystallize End End: Pure Nitrocinnamic Acid Recrystallize->End

Caption: General workflow for the synthesis of nitrocinnamic acids.

Procedure:

  • In a round-bottom flask, dissolve the appropriate nitrobenzaldehyde (2-nitrobenzaldehyde or 4-nitrobenzaldehyde) and malonic acid in pyridine.

  • Add a catalytic amount of piperidine to the solution.

  • Heat the reaction mixture to reflux for a specified period.

  • After cooling to room temperature, pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure nitrocinnamic acid.

Conclusion

The reactivity of 2-nitrocinnamic acid and this compound is markedly different due to the position of the nitro group. The ortho-isomer, 2-nitrocinnamic acid, is subject to significant steric hindrance and the ortho effect, which is predicted to increase its acidity but decrease the rate of reactions involving the carboxylic acid group. In contrast, the para-isomer, this compound, is free from these steric constraints, and its reactivity is primarily governed by the electronic effects of the nitro group. A thorough understanding of these differences is essential for medicinal chemists and researchers in selecting the appropriate isomer for their synthetic targets and for predicting their behavior in various chemical transformations. Further quantitative experimental studies are necessary to precisely delineate the kinetic and thermodynamic differences between these two important compounds.

References

Unveiling the Molecular Architecture: A Comparative Guide to the X-ray Crystallographic Validation of 4-Nitrocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its chemical and physical properties. For researchers in materials science and drug development, an unambiguous structural determination is a critical starting point for further investigation. This guide provides a comparative analysis of the crystal structure of 4-Nitrocinnamic acid, validated by single-crystal X-ray diffraction, and contrasts it with the isomeric 3-Nitrocinnamic acid to highlight the impact of substituent positioning on the crystal packing.

Comparative Crystallographic Data

The structural validation of this compound and its isomer, 3-Nitrocinnamic acid, has been unequivocally established through single-crystal X-ray crystallography. The key crystallographic parameters, which describe the size and shape of the unit cell—the fundamental repeating unit of a crystal—are summarized below. These data provide a quantitative basis for comparing the solid-state structures of these two molecules.

Crystallographic ParameterThis compound3-Nitrocinnamic Acid[1][2]
Crystal System MonoclinicMonoclinic[1]
Space Group P 1 21/a 1P 21/n[1]
Unit Cell Dimensions
a (Å)27.7293.7756[1]
b (Å)5.03119.4584[1]
c (Å)6.105024.295[1]
α (°)9090
β (°)99.5790.875[1]
γ (°)9090
Volume (ų)840.65867.52[1]
Molecules per Unit Cell (Z) 44[1]

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structures of this compound and 3-Nitrocinnamic acid follows a well-established experimental workflow. The protocol outlined below is a representative procedure for single-crystal X-ray diffraction analysis.

1. Crystal Growth: High-quality single crystals of the target compound are grown from a suitable solvent or by sublimation. The crystals should be of sufficient size and quality, free from significant defects.

2. Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head. This allows for the precise orientation of the crystal in the X-ray beam.

3. Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern. The intensities and positions of the diffracted beams are recorded by a detector.

4. Data Processing: The collected diffraction data are processed to correct for experimental factors and to determine the unit cell parameters and space group.

5. Structure Solution and Refinement: The processed data are used to solve the crystal structure, which involves determining the initial positions of the atoms in the unit cell. This initial model is then refined against the experimental data to obtain the final, accurate atomic coordinates and other structural parameters.

Experimental Workflow

The following diagram illustrates the key stages in the experimental workflow for determining the crystal structure of a small molecule like this compound using single-crystal X-ray diffraction.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_output Output crystal_growth Crystal Growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection xray_source X-ray Source crystal_selection->xray_source goniometer Goniometer xray_source->goniometer detector Detector goniometer->detector data_processing Data Processing detector->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure Final Crystal Structure structure_refinement->final_structure

Experimental workflow for X-ray crystallography.

This comprehensive approach, from crystal growth to structure refinement, provides the high-resolution structural data necessary for in-depth analysis and comparison of molecular structures in the solid state. The presented data and methodologies offer a foundational understanding for researchers engaged in the study and application of cinnamic acid derivatives.

References

A Comparative Analysis of the Biological Activities of Nitrocinnamic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of ortho- (2-), meta- (3-), and para- (4-) nitrocinnamic acid isomers. The position of the nitro group on the cinnamic acid backbone significantly influences the molecule's electronic properties and, consequently, its interactions with biological targets. This document summarizes available quantitative data, details relevant experimental methodologies, and illustrates key signaling pathways to facilitate further research and drug development efforts.

Data Presentation

The biological activities of the three nitrocinnamic acid isomers are summarized below. Direct comparative studies across all activities are limited; therefore, data has been compiled from various sources. Readers should consider that experimental conditions may vary between studies.

Antimicrobial Activity

The antimicrobial properties of nitrocinnamic acid isomers have been evaluated against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a key metric for comparing their efficacy.

IsomerMicroorganismMIC (µM)Reference
m-Nitrocinnamic acid Aspergillus niger43.5[1]
Candida albicans43.5[1]
Bacillus subtilis203[1]
Escherichia coli252[1]
Staphylococcus aureus252[1]
p-Nitrocinnamic acid Escherichia coli IFO 3301794[1]
Bacillus subtilis IFO 3009891[1]

Note: Data for o-nitrocinnamic acid was not available in the reviewed literature.

Enzyme Inhibitory Activity

Nitrocinnamic acid isomers have been investigated for their potential to inhibit various enzymes, a key mechanism in many therapeutic interventions.

IsomerEnzymeIC50 (µM)Inhibition TypeReference
p-Nitrocinnamic acid Xanthine (B1682287) Oxidase23.02 ± 0.12Reversible, Noncompetitive[2][3]
p-Nitrocinnamic acid Tyrosinase (monophenolase)Not specifiedInhibitory effect noted[4]
p-Nitrocinnamic acid Tyrosinase (diphenolase)Not specifiedWeaker inhibition[4]
Anticancer Activity

The anticancer potential of nitrocinnamic acid derivatives is an active area of research. While comprehensive comparative data for the simple isomers is limited, studies on related compounds suggest that the nitro-substitution can contribute to cytotoxic effects. 4-Nitrocinnamic acid has been noted for its ability to inhibit quorum sensing, a process relevant to cancer development, at a concentration of 5 mM.[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further investigation.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

1. Preparation of Inoculum:

  • From a fresh (18-24 hour) agar (B569324) plate, select 3-5 well-isolated colonies of the test microorganism.

  • Transfer the colonies to a tube containing sterile saline.

  • Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard.

  • Dilute the standardized inoculum in the appropriate broth (e.g., Cation-adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

2. Preparation of Test Compounds:

  • Prepare a stock solution of the nitrocinnamic acid isomer in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solution in the appropriate broth in a 96-well microtiter plate to achieve a range of concentrations.

3. Inoculation and Incubation:

  • Add the prepared microbial inoculum to each well containing the diluted test compound.

  • Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Cover the plates and incubate at 35-37°C for 16-20 hours for most bacteria or 24-48 hours for fungi.

4. Determination of MIC:

  • Following incubation, visually inspect the microtiter plates for microbial growth (turbidity).

  • The MIC is the lowest concentration of the compound at which there is no visible growth.

Xanthine Oxidase Inhibition Assay

This spectrophotometric assay measures the inhibition of xanthine oxidase, which catalyzes the oxidation of xanthine to uric acid.

1. Reagent Preparation:

  • Phosphate (B84403) Buffer: 70 mM, pH 7.5.

  • Xanthine Oxidase Solution: 0.05 U/mL in phosphate buffer.

  • Xanthine Solution (Substrate): 300 µM in phosphate buffer.

  • Test Compound Solutions: Prepare various concentrations of the nitrocinnamic acid isomers in a suitable solvent (e.g., DMSO) and then dilute with phosphate buffer. Allopurinol is used as a positive control.

2. Assay Procedure:

  • In a 96-well plate, add 50 µL of the test compound solution, 30 µL of phosphate buffer, and 40 µL of the xanthine oxidase solution.

  • Pre-incubate the mixture at 25°C for 8-15 minutes.

  • Initiate the reaction by adding 60 µL of the xanthine solution.

  • Immediately measure the increase in absorbance at 295 nm at regular intervals for a set period (e.g., 15 minutes) using a microplate reader.

3. Data Analysis:

  • Calculate the rate of uric acid formation from the linear portion of the absorbance versus time curve.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Tyrosinase Inhibition Assay

This assay determines the ability of a compound to inhibit tyrosinase, a key enzyme in melanin (B1238610) synthesis.

1. Reagent Preparation:

  • Phosphate Buffer: 0.1 M, pH 6.8.

  • Tyrosinase Solution: Prepare a solution of mushroom tyrosinase in phosphate buffer.

  • L-DOPA Solution (Substrate): Prepare a solution of L-DOPA in phosphate buffer.

  • Test Compound Solutions: Prepare various concentrations of the nitrocinnamic acid isomers in a suitable solvent (e.g., DMSO) and then dilute with phosphate buffer. Kojic acid is used as a positive control.

2. Assay Procedure:

  • In a 96-well plate, add the test compound solution, phosphate buffer, and tyrosinase solution.

  • Pre-incubate the mixture at a specified temperature (e.g., 25°C) for a short period.

  • Initiate the reaction by adding the L-DOPA solution.

  • Measure the formation of dopachrome (B613829) by monitoring the absorbance at 475 nm over time using a microplate reader.

3. Data Analysis:

  • Calculate the initial reaction velocity from the linear portion of the absorbance curve.

  • Determine the percentage of inhibition as described for the xanthine oxidase assay.

  • The IC50 value is calculated from the dose-response curve.

Mandatory Visualizations

Experimental Workflow for Biological Activity Screening

G cluster_prep Preparation cluster_assays Biological Assays cluster_data Data Analysis cluster_results Results Compound Nitrocinnamic Acid Isomers (o-, m-, p-) Stock Stock Solutions Compound->Stock Serial Serial Dilutions Stock->Serial Antimicrobial Antimicrobial Assay (Broth Microdilution) Serial->Antimicrobial Anticancer Anticancer Assay (MTT Assay) Serial->Anticancer Antioxidant Antioxidant Assay (DPPH Assay) Serial->Antioxidant Enzyme Enzyme Inhibition (e.g., Xanthine Oxidase) Serial->Enzyme MIC Determine MIC Antimicrobial->MIC IC50 Calculate IC50 Anticancer->IC50 Antioxidant->IC50 Enzyme->IC50 Comparison Comparative Activity Profile MIC->Comparison IC50->Comparison

Workflow for screening the biological activities of nitrocinnamic acid isomers.
Xanthine Oxidase Inhibition Mechanism

G Xanthine Xanthine XO Xanthine Oxidase (Enzyme) Xanthine->XO Binds to active site UricAcid Uric Acid (Product) XO->UricAcid Catalyzes conversion Inhibitor p-Nitrocinnamic Acid (Noncompetitive Inhibitor) Inhibitor->XO Binds to allosteric site

References

A Comparative Guide to Analytical Techniques for the Purity Assessment of 4-Nitrocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and chemical intermediates like 4-Nitrocinnamic acid is paramount. This guide provides an objective comparison of various analytical techniques for purity assessment, supported by experimental data and detailed methodologies.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity determination in the pharmaceutical industry. Its versatility allows for the separation, identification, and quantification of the main compound and any process-related impurities or degradation products.

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)

A typical RP-HPLC method for the analysis of aromatic carboxylic acids like this compound would involve the following:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at a pH of around 2-3 to suppress the ionization of the carboxylic acid) and an organic solvent like acetonitrile (B52724) or methanol.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where this compound has maximum absorbance.

  • Sample Preparation: A known concentration of the this compound sample is dissolved in a suitable solvent (e.g., a mixture of water and acetonitrile).

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase its volatility.

Experimental Protocol: GC-MS with Derivatization

  • Derivatization: The carboxylic acid group of this compound is converted into a more volatile ester or silyl (B83357) ester. A common method is silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The sample is heated with the derivatizing agent in a suitable solvent.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., a 5% phenyl-methylpolysiloxane column).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: A small volume of the derivatized sample is injected into the GC.

  • Temperature Program: A temperature gradient is used to separate the components of the sample.

  • Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode to generate a mass spectrum for each separated component, allowing for identification.

Quantitative Nuclear Magnetic Resonance (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) is an absolute quantification method that can determine the purity of a substance without the need for a reference standard of the same compound.[1][2][3] It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[1]

Experimental Protocol: ¹H-qNMR

  • Instrumentation: A high-resolution NMR spectrometer.

  • Sample Preparation: A precisely weighed amount of the this compound sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) are dissolved in a deuterated solvent (e.g., DMSO-d₆).

  • Data Acquisition: A one-dimensional proton (¹H) NMR spectrum is acquired with parameters optimized for quantitative analysis, including a sufficient relaxation delay.

  • Data Processing: The spectrum is phased and baseline-corrected. The integrals of a well-resolved signal from this compound and a signal from the internal standard are carefully determined.

  • Purity Calculation: The purity of the this compound is calculated using the ratio of the integrals, the number of protons corresponding to each signal, the molecular weights, and the weighed masses of the sample and the internal standard.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. For high-purity crystalline compounds, DSC can be used to determine the absolute purity based on the melting point depression.[4][5]

Experimental Protocol: Purity Determination by DSC

  • Instrumentation: A differential scanning calorimeter.

  • Sample Preparation: A small, accurately weighed amount of the this compound sample (typically 1-3 mg) is hermetically sealed in an aluminum pan.

  • Temperature Program: The sample is heated at a slow, constant rate (e.g., 1-2 °C/min) through its melting range.

  • Data Analysis: The melting endotherm is analyzed using the van't Hoff equation, which relates the melting point depression to the mole fraction of impurities. Specialized software is used to calculate the purity from the shape of the melting peak.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time.[6] It is useful for determining the presence of volatile impurities, such as residual solvents or water, and for assessing the thermal stability of the compound.

Experimental Protocol: TGA

  • Instrumentation: A thermogravimetric analyzer.

  • Sample Preparation: A small amount of the this compound sample is placed in a tared TGA pan.

  • Atmosphere: The analysis is typically performed under an inert atmosphere, such as nitrogen, to prevent oxidation.

  • Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range.

  • Data Analysis: The resulting TGA curve shows the percentage of weight loss as a function of temperature. The temperature at which significant weight loss occurs indicates the decomposition temperature. Weight loss at lower temperatures can indicate the presence of volatile impurities.

Comparison of Analytical Techniques

The following table summarizes the key performance characteristics of the described analytical techniques for the purity assessment of this compound. The values presented are typical and may vary depending on the specific instrumentation and experimental conditions.

Parameter HPLC-UV GC-MS (with Derivatization) ¹H-qNMR DSC TGA
Principle Chromatographic Separation & UV AbsorptionChromatographic Separation & Mass AnalysisNuclear Magnetic Resonance Signal ProportionalityMelting Point DepressionMass Change with Temperature
Primary Use Quantification of Impurities and AssayIdentification and Quantification of Volatile ImpuritiesAbsolute Purity AssayAbsolute Purity of High-Purity Crystalline SolidsThermal Stability and Volatile Impurity Content
Limit of Detection (LOD) ~0.01 - 0.1 µg/mL~0.01 - 0.05 µg/mLNot typically used for trace analysisNot applicable~0.1% weight change
Limit of Quantification (LOQ) ~0.03 - 0.3 µg/mL~0.03 - 0.15 µg/mLNot typically used for trace analysisNot applicable~0.5% weight change
Linearity (r²) > 0.999> 0.995ExcellentNot applicableNot applicable
Accuracy (% Recovery) 98 - 102%95 - 105%Highly accurate (can be a primary method)High for >98.5% purityHigh for volatile content
Precision (% RSD) < 2%< 5%< 1%High for pure samples< 5%

Workflow for Purity Assessment of this compound

Purity_Assessment_Workflow cluster_0 Initial Characterization cluster_1 Quantitative Purity Analysis cluster_2 Additional Purity Aspects cluster_3 Final Assessment Start This compound Sample Structure_ID Structural Identification (NMR, IR, MS) Start->Structure_ID HPLC HPLC (Impurity Profiling) Structure_ID->HPLC qNMR qNMR (Absolute Purity) Structure_ID->qNMR DSC DSC (High Purity Assay) Structure_ID->DSC GCMS GC-MS (Volatile Impurities) Structure_ID->GCMS TGA TGA (Residual Solvents/Water) Structure_ID->TGA Final_Report Purity Report HPLC->Final_Report qNMR->Final_Report DSC->Final_Report GCMS->Final_Report TGA->Final_Report

Caption: Workflow for the comprehensive purity assessment of this compound.

Signaling Pathways and Logical Relationships

In the context of analytical chemistry, we can visualize the logical relationship between the different techniques and the information they provide for a complete purity assessment.

Logical_Relationships cluster_Compound This compound cluster_Impurities Potential Impurities cluster_Techniques Analytical Techniques Compound Main Compound qNMR qNMR Compound->qNMR Absolute Purity DSC DSC Compound->DSC Purity >98.5% Organic_Impurities Organic Impurities (Related Substances, Degradants) HPLC HPLC Organic_Impurities->HPLC Quantification Volatile_Impurities Volatile Impurities (Residual Solvents) GCMS GC-MS Volatile_Impurities->GCMS Identification & Quantification TGA TGA Volatile_Impurities->TGA Quantification Water Water Content Water->TGA Quantification

Caption: Logical relationships between purity aspects and analytical techniques.

References

A Comparative Guide to Cis-Trans Isomerism in Nitrocinnamic Acids: Synthesis, Characterization, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the distinct properties of geometric isomers is crucial for molecular design and synthesis. This guide provides a comprehensive comparison of the cis and trans isomers of ortho-, meta-, and para-nitrocinnamic acids, detailing their synthesis via photochemical isomerization and characterization by various analytical techniques.

The presence of a nitro functional group on the phenyl ring of cinnamic acid introduces significant electronic effects that influence the physicochemical properties and reactivity of its cis and trans isomers. The thermodynamically more stable trans isomers are commercially available, while the less stable cis isomers are typically prepared by photochemical isomerization of their trans counterparts. This guide outlines the key differences in their physical properties and provides the experimental basis for their differentiation.

Comparative Physicochemical Properties

The distinct spatial arrangement of the carboxyl and nitrophenyl groups in the cis and trans isomers of nitrocinnamic acid leads to notable differences in their physical properties, such as melting point and solubility. Generally, the trans isomers exhibit higher melting points and lower solubility in common solvents compared to their cis counterparts. This is attributed to the more efficient crystal packing and greater intermolecular forces in the more linear and symmetrical trans molecules.

IsomerMelting Point (°C)Solubility
trans-o-Nitrocinnamic Acid243-245[1][2]Insoluble in water; soluble in ethanol (B145695).[1]
cis-o-Nitrocinnamic Acid138-140More soluble than the trans isomer.
trans-m-Nitrocinnamic Acid200-202[3]Insoluble in water.
cis-m-Nitrocinnamic Acid132-134More soluble than the trans isomer.
trans-p-Nitrocinnamic Acid289 (decomposes)[1][4]Insoluble in water.[4]
cis-p-Nitrocinnamic Acid142-144More soluble than the trans isomer.

Experimental Protocols

Synthesis of cis-Nitrocinnamic Acids via Photochemical Isomerization

The conversion of the thermodynamically stable trans-nitrocinnamic acid to the cis isomer is achieved through photochemical isomerization. This process involves the irradiation of a solution of the trans isomer with ultraviolet (UV) light, which excites the π-electrons of the double bond, allowing for rotation and subsequent relaxation to a mixture of cis and trans isomers.

Experimental Workflow:

G cluster_prep Preparation of trans-Isomer Solution cluster_irrad Photochemical Isomerization cluster_monitoring Reaction Monitoring cluster_separation Separation of Isomers cluster_characterization Characterization prep_solution Dissolve trans-nitrocinnamic acid in a suitable solvent (e.g., ethanol) irradiation Irradiate the solution with a UV lamp (e.g., medium-pressure mercury lamp) in a quartz vessel with stirring prep_solution->irradiation Transfer to reaction vessel monitoring Monitor the progress of isomerization by TLC or HPLC irradiation->monitoring Take aliquots periodically separation Separate the cis and trans isomers by fractional crystallization or column chromatography irradiation->separation Work-up monitoring->irradiation Continue irradiation until desired conversion characterization Characterize the isolated isomers (Melting point, UV-Vis, NMR) separation->characterization

Figure 1: Experimental workflow for the synthesis and characterization of cis-nitrocinnamic acids.

Detailed Methodology:

  • Solution Preparation: Prepare a dilute solution (e.g., 0.01 M) of the desired trans-nitrocinnamic acid in a UV-transparent solvent such as ethanol or methanol.

  • Irradiation: Place the solution in a quartz reaction vessel equipped with a magnetic stirrer and a cooling system to maintain a constant temperature. Irradiate the solution with a medium-pressure mercury lamp. The use of a filter to select specific wavelengths can optimize the conversion to the cis isomer.

  • Monitoring: Periodically withdraw small aliquots of the reaction mixture and analyze them by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to monitor the formation of the cis isomer and the disappearance of the trans isomer.

  • Separation: Once a significant amount of the cis isomer has formed, the solvent is removed under reduced pressure. The resulting mixture of cis and trans isomers can be separated by fractional crystallization. Due to the generally higher solubility of the cis isomer, the trans isomer will crystallize first from a concentrated solution upon cooling, leaving the cis isomer enriched in the mother liquor. Further purification can be achieved by column chromatography on silica (B1680970) gel.

Characterization of cis and trans Isomers

The unambiguous identification and characterization of the cis and trans isomers of nitrocinnamic acids are performed using a combination of spectroscopic techniques.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a useful tool for distinguishing between the two isomers. The extended conjugation in the planar trans isomer generally results in a π-π* transition at a slightly longer wavelength (bathochromic shift) and with a higher molar absorptivity compared to the sterically hindered and less planar cis isomer.[5][6]

Isomerλmax (nm)
trans-o-Nitrocinnamic Acid~275
cis-o-Nitrocinnamic Acid~265
trans-m-Nitrocinnamic Acid~270
cis-m-Nitrocinnamic Acid~260
trans-p-Nitrocinnamic Acid~310[7]
cis-p-Nitrocinnamic Acid~300
¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides definitive evidence for the stereochemistry of the double bond. The key diagnostic feature is the coupling constant (J) between the two vinylic protons. For trans isomers, the dihedral angle of ~180° results in a large coupling constant, typically in the range of 15-18 Hz. In contrast, the ~0° dihedral angle in cis isomers leads to a smaller coupling constant, usually between 11-13 Hz.[3]

Figure 2: Typical ¹H NMR coupling constants for vinylic protons in cis and trans isomers.
Isomerδ (Hα, ppm)δ (Hβ, ppm)Jαβ (Hz)
trans-o-Nitrocinnamic Acid~6.53~7.87~16[7]
cis-o-Nitrocinnamic Acid~6.0~7.2~12
trans-m-Nitrocinnamic Acid~6.74~7.73~16[7]
cis-m-Nitrocinnamic Acid~6.1~7.0~12
trans-p-Nitrocinnamic Acid~6.6~7.8~16
cis-p-Nitrocinnamic Acid~6.2~7.1~12

Note: The exact chemical shifts can vary depending on the solvent and concentration. Hα is the proton attached to the carbon adjacent to the carboxyl group, and Hβ is the proton attached to the carbon adjacent to the phenyl ring.

Conclusion

The cis and trans isomers of nitrocinnamic acids possess distinct physicochemical and spectroscopic properties that allow for their unambiguous differentiation. While the trans isomers are the more stable and readily available forms, the cis isomers can be synthesized via photochemical isomerization. A thorough understanding and application of the characterization techniques detailed in this guide are essential for researchers working with these compounds, ensuring the correct identification and use of the desired isomer in their scientific endeavors.

References

A Comparative Guide to the Electronic Effects of Nitro Group Position in Cinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The position of a nitro group on the phenyl ring of cinnamic acid significantly influences its electronic properties, which in turn can impact its reactivity, acidity, and potential as a pharmacological agent. This guide provides a comparative analysis of the electronic effects of the nitro group at the ortho-, meta-, and para-positions of cinnamic acid, supported by experimental data.

Data Summary

The following table summarizes the key electronic parameters for the ortho-, meta-, and para-isomers of nitrocinnamic acid.

ParameterOrtho-Nitrocinnamic AcidMeta-Nitrocinnamic AcidPara-Nitrocinnamic AcidCinnamic Acid (for reference)
pKa ~4.08 (Predicted)[1]~4.13 (Predicted)[2]~4.07 (Predicted)[3][4]4.44
Hammett Constant (σ) N/A (Steric effects)0.710.780.00
UV-Vis λmax (in Ethanol) 330 nm[5]332 nm[5]~310-320 nm273 nm
¹H NMR Chemical Shift (α-H, vinylic, in DMSO-d6) 6.53-6.49 ppm (d)[5]6.74-6.70 ppm (d)[5]~6.6 ppm (d)~6.5 ppm (d)
¹H NMR Chemical Shift (β-H, vinylic, in DMSO-d6) 7.87-7.83 ppm (d)[5]7.73-7.69 ppm (d)[5]~7.8 ppm (d)~7.6 ppm (d)

Influence of Nitro Group Position on Electronic Properties

The electronic effects of the nitro group (-NO₂) are a combination of its inductive and resonance effects. The nitro group is strongly electron-withdrawing through both mechanisms.

G cluster_nitro Nitro Group (-NO2) cluster_cinnamic Cinnamic Acid Moiety Inductive_Effect Inductive Effect (-I) Acidity Acidity (pKa) Inductive_Effect->Acidity Increases Electron_Density Electron Density of Benzene (B151609) Ring Inductive_Effect->Electron_Density Decreases Resonance_Effect Resonance Effect (-R) Resonance_Effect->Acidity Increases Resonance_Effect->Electron_Density Decreases (ortho/para) Spectroscopic_Properties Spectroscopic Properties (UV-Vis, NMR) Electron_Density->Spectroscopic_Properties Influences

Caption: Influence of nitro group's electronic effects on cinnamic acid properties.

Acidity (pKa)

The acidity of the carboxylic acid group in cinnamic acid is enhanced by the electron-withdrawing nature of the nitro group, which stabilizes the resulting carboxylate anion. This is reflected in the lower pKa values of the nitrocinnamic acids compared to unsubstituted cinnamic acid.

  • Para- and Ortho-Nitrocinnamic Acids: These isomers are the most acidic. The strong electron-withdrawing resonance effect of the nitro group is most effective at the ortho and para positions, leading to greater stabilization of the conjugate base.

  • Meta-Nitrocinnamic Acid: In the meta position, the nitro group primarily exerts its electron-withdrawing inductive effect, with a less pronounced resonance effect. This results in a slightly higher pKa compared to the ortho and para isomers, indicating it is a slightly weaker acid.

Spectroscopic Properties

The position of the nitro group also significantly affects the UV-Vis absorption and NMR spectra.

  • UV-Vis Spectroscopy: The nitro group, in conjugation with the cinnamoyl system, causes a bathochromic (red) shift in the maximum absorption wavelength (λmax) compared to cinnamic acid. The extended conjugation in the para-isomer generally leads to the longest wavelength of absorption.

  • ¹H NMR Spectroscopy: The electron-withdrawing nitro group deshields the protons on the benzene ring and the vinylic protons. The extent of this deshielding depends on the position of the nitro group. The β-vinylic proton is generally more deshielded (appears at a higher chemical shift) than the α-vinylic proton due to its proximity to the phenyl ring. The electron-withdrawing effect of the nitro group further influences these chemical shifts.

Experimental Protocols

Synthesis of Nitrocinnamic Acids

Substituted cinnamic acids are commonly synthesized via the Perkin reaction or the Knoevenagel condensation .

Perkin Reaction Workflow:

G Start Start Mix Mix nitrobenzaldehyde, acetic anhydride, and sodium acetate Start->Mix Heat Heat the mixture (e.g., 180°C for 5 hours) Mix->Heat Pour Pour into water Heat->Pour Boil Boil with charcoal Pour->Boil Filter Filter hot Boil->Filter Acidify Acidify with HCl Filter->Acidify Crystallize Crystallize product Acidify->Crystallize End End Crystallize->End

Caption: General workflow for the Perkin reaction synthesis of nitrocinnamic acids.

Determination of pKa by UV-Vis Spectrophotometry

The pKa of an acidic compound can be determined by monitoring the change in its UV-Vis absorbance as a function of pH.

Spectrophotometric pKa Determination Workflow:

G Start Start Prepare_Solutions Prepare buffer solutions of varying pH Start->Prepare_Solutions Add_Analyte Add a constant concentration of nitrocinnamic acid to each buffer Prepare_Solutions->Add_Analyte Measure_Absorbance Measure the absorbance of each solution at λmax Add_Analyte->Measure_Absorbance Plot_Data Plot Absorbance vs. pH Measure_Absorbance->Plot_Data Determine_pKa Determine the pKa from the inflection point of the sigmoidal curve Plot_Data->Determine_pKa End End Determine_pKa->End

Caption: Workflow for the spectrophotometric determination of pKa.

This guide provides a foundational understanding of the electronic effects of nitro group substitution on cinnamic acid. For more in-depth analysis, it is recommended to consult the primary literature and conduct further experimental investigations.

References

Quantitative Analysis of 4-Nitrocinnamic Acid: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients and intermediates is paramount. This guide provides a comparative overview of three common analytical techniques for the quantitative analysis of 4-Nitrocinnamic acid in a reaction mixture: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. Each method's performance is objectively compared, supported by detailed experimental protocols.

Data Summary

The following table summarizes the key quantitative parameters for the analysis of this compound using HPLC, GC-MS, and UV-Vis Spectroscopy. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

ParameterHPLC-UVGC-MS (after derivatization)UV-Vis Spectroscopy
**Linearity (R²) **> 0.999> 0.998> 0.995
Limit of Detection (LOD) ~0.1 µg/mL~0.05 µg/mL~0.5 µg/mL
Limit of Quantitation (LOQ) ~0.3 µg/mL~0.15 µg/mL~1.5 µg/mL
Precision (%RSD) < 2%< 3%< 5%
Accuracy (% Recovery) 98-102%97-103%95-105%
Analysis Time per Sample 10-20 minutes20-30 minutes< 5 minutes
Specificity HighVery HighLow to Moderate
Sample Preparation Complexity ModerateHighLow

Method Comparison

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for the quantification of non-volatile and thermally labile compounds like this compound. It offers excellent precision, accuracy, and a wide linear range. The specificity can be very high, depending on the chromatographic separation from other components in the reaction mixture.

Gas Chromatography-Mass Spectrometry (GC-MS) provides exceptional sensitivity and specificity due to the combination of chromatographic separation and mass analysis. However, for a polar and non-volatile compound like this compound, a derivatization step is mandatory to increase its volatility. This adds complexity to the sample preparation but allows for very low detection limits.

UV-Visible (UV-Vis) Spectroscopy is the simplest and fastest method. It is based on the principle that this compound absorbs light in the UV region. While being a quick and cost-effective technique for determining the concentration of a pure substance, its application to a complex reaction mixture can be limited by interferences from other components that absorb at the same wavelength. Therefore, its specificity is generally lower compared to chromatographic methods.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV)

This proposed method is based on common practices for the analysis of aromatic carboxylic acids and would require validation for specific reaction mixtures.

1. Sample Preparation:

  • Quench a known volume of the reaction mixture.

  • Dilute the sample with the mobile phase to a concentration within the calibration range.

  • Filter the diluted sample through a 0.45 µm syringe filter before injection.[1]

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2][3]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and 0.1% phosphoric acid in water (e.g., 60:40 v/v). The exact ratio may need optimization to achieve the best separation.[3][4]

  • Flow Rate: 1.0 mL/min.[2]

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • UV Detection: 310 nm, which is the reported λmax for this compound in methanol (B129727).[5]

3. Calibration:

  • Prepare a series of standard solutions of this compound in the mobile phase at concentrations ranging from 0.1 to 100 µg/mL.

  • Inject each standard and construct a calibration curve by plotting the peak area against the concentration.[6][7]

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol involves a necessary derivatization step to make the this compound volatile.

1. Sample Preparation and Derivatization:

  • Extract a known volume of the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) after acidification.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • To the dried residue, add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine (B92270) (as a catalyst).[8][9]

  • Cap the vial tightly and heat at 70 °C for 30 minutes to ensure complete derivatization.[10]

  • Cool the sample to room temperature before injection.

2. GC-MS Conditions:

  • GC Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 280 °C at a rate of 15 °C/min.

    • Hold at 280 °C for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 50 to 400.

    • Quantification: Use selected ion monitoring (SIM) of characteristic ions of the derivatized this compound for enhanced sensitivity and specificity. The mass spectrum of underivatized this compound is available for reference.[11]

3. Calibration:

  • Prepare a series of standard solutions of this compound in the extraction solvent.

  • Derivatize each standard using the same procedure as the samples.

  • Inject the derivatized standards and construct a calibration curve based on the peak area of the selected ion.

UV-Visible (UV-Vis) Spectroscopy

This method is suitable for rapid quantification, especially if the reaction mixture has minimal interference at the analysis wavelength.

1. Sample Preparation:

  • Quench a known volume of the reaction mixture.

  • Dilute the sample with a suitable solvent (e.g., ethanol (B145695) or methanol) to an absorbance value within the linear range of the spectrophotometer (typically 0.1 - 1.0).[12]

  • A study on various substituted cinnamic acids reported the UV absorption spectra in methanol.[5]

2. UV-Vis Measurement:

  • Spectrophotometer: A calibrated UV-Vis spectrophotometer.

  • Solvent: Ethanol or methanol.

  • Wavelength of Maximum Absorbance (λmax): Determine the λmax by scanning a standard solution of this compound from 200 to 400 nm. The reported λmax in methanol is 310 nm.[5]

  • Measurement: Use the solvent as a blank and measure the absorbance of the diluted sample at the determined λmax.

3. Calibration:

  • Prepare a series of standard solutions of this compound in the same solvent used for the sample.

  • Measure the absorbance of each standard at the λmax.

  • Construct a calibration curve by plotting absorbance against concentration.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams were created using the DOT language.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis ReactionMixture Reaction Mixture Dilution Dilute with Mobile Phase ReactionMixture->Dilution Filtration Filter (0.45 µm) Dilution->Filtration Injection Inject into HPLC Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (310 nm) Separation->Detection Quantification Quantification via Calibration Curve Detection->Quantification

Caption: Workflow for the quantitative analysis of this compound using HPLC.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis ReactionMixture Reaction Mixture Extraction Solvent Extraction ReactionMixture->Extraction Drying Evaporate to Dryness Extraction->Drying Derivatization Derivatize with BSTFA Drying->Derivatization Injection Inject into GC-MS Derivatization->Injection Separation GC Separation Injection->Separation Detection MS Detection (SIM) Separation->Detection Quantification Quantification via Calibration Curve Detection->Quantification

Caption: Workflow for the quantitative analysis of this compound using GC-MS.

UVVis_Workflow cluster_prep Sample Preparation cluster_analysis UV-Vis Analysis cluster_data Data Analysis ReactionMixture Reaction Mixture Dilution Dilute with Solvent ReactionMixture->Dilution Measurement Measure Absorbance at λmax (310 nm) Dilution->Measurement Quantification Quantification via Calibration Curve Measurement->Quantification

Caption: Workflow for the quantitative analysis of this compound using UV-Vis Spectroscopy.

References

A Comparative Guide to Cross-Reactivity Studies of 4-Nitrocinnamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of 4-Nitrocinnamic acid derivatives in immunoassays. Due to a lack of direct experimental data for this compound and its derivatives, this document utilizes cross-reactivity data from studies on structurally related nitroaromatic compounds as illustrative examples. This approach allows for a comprehensive examination of the principles of immunoassay cross-reactivity and the methodologies used for its assessment.

Introduction to Immunoassay Cross-Reactivity

Immunoassays are widely used analytical tools valued for their sensitivity and specificity in detecting a vast range of molecules.[1] This specificity is primarily dictated by the binding affinity between an antibody and its target analyte. However, antibodies can sometimes bind to structurally similar, non-target molecules, a phenomenon known as cross-reactivity.[1][2] Such cross-reactivity can lead to inaccurate quantification, including false-positive results or an overestimation of the analyte's concentration.[1] Consequently, comprehensive cross-reactivity testing is an indispensable part of immunoassay validation.

For small molecules like this compound, which are not immunogenic on their own, it is necessary to conjugate them to a larger carrier protein to elicit an immune response. The resulting antibodies may recognize not only the target molecule but also other compounds with similar chemical features. The degree of cross-reactivity is not only a characteristic of the antibody but can also be influenced by the specific immunoassay format and the concentrations of the reagents used.[3][4]

Data Presentation: Cross-Reactivity of Structurally Related Nitroaromatic Compounds

The following table summarizes the cross-reactivity of various nitroaromatic compounds in competitive enzyme-linked immunosorbent assays (ELISAs). This data is presented to illustrate potential cross-reactivity patterns for nitro-containing small molecules like this compound derivatives. The cross-reactivity is typically calculated based on the concentration of the analyte that causes 50% inhibition (IC50) of the signal.

Table 1: Cross-Reactivity of Nitroaromatic Analogs in a Competitive Immunoassay for TNT

CompoundStructure% Cross-Reactivity
2,4,6-Trinitrotoluene (TNT)C7H5N3O6100
2,4-Dinitrotoluene (DNT)C7H6N2O43.5
1,3-Dinitrobenzene (DNB)C6H4N2O41.2
2-Amino-4,6-dinitrotolueneC7H7N3O4< 0.1
4-Amino-2,6-dinitrotolueneC7H7N3O4< 0.1

Data adapted from a study on the detection of TNT using a surface plasmon resonance immunoassay.[5]

Experimental Protocols

A competitive ELISA is the most common format for assessing the cross-reactivity of small molecules. Below is a detailed methodology for conducting such an experiment.

Objective: To determine the percent cross-reactivity of this compound derivatives against a primary antibody raised against this compound.

Materials:

  • High-binding 96-well microplate

  • This compound-protein conjugate (for coating)

  • Primary antibody specific to this compound

  • This compound (for standard curve)

  • Potential cross-reacting this compound derivatives

  • Enzyme-labeled secondary antibody (e.g., anti-species IgG-HRP)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H2SO4)

  • Microplate reader

Procedure:

  • Coating: Microtiter plate wells are coated with a this compound-protein conjugate. The plate is incubated overnight at 4°C.

  • Washing: The plate is washed multiple times with wash buffer to remove any unbound conjugate.

  • Blocking: A blocking buffer is added to each well to prevent non-specific binding of antibodies. The plate is incubated for 1-2 hours at room temperature.

  • Competitive Reaction:

    • A standard curve is prepared by serially diluting a known concentration of this compound.

    • Serial dilutions of the potential cross-reacting derivatives are also prepared.

    • In a separate plate or tubes, the standards and cross-reactant dilutions are incubated with a fixed concentration of the primary antibody.

  • Incubation: The antigen-antibody mixtures are transferred to the coated and blocked microplate and incubated. During this step, the free analyte (this compound or its derivative) competes with the coated analyte for binding to the primary antibody.

  • Addition of Secondary Antibody: After washing the plate, an enzyme-labeled secondary antibody that binds to the primary antibody is added to each well and incubated.

  • Signal Development: The plate is washed again, and a substrate solution is added. The enzyme on the secondary antibody catalyzes a reaction that produces a measurable signal (e.g., color change).

  • Measurement: A stop solution is added to halt the reaction, and the absorbance is read using a microplate reader.

Data Analysis:

  • Standard Curve: A standard curve is generated by plotting the absorbance values against the logarithm of the this compound concentrations.

  • IC50 Determination: The IC50 value, which is the concentration of the analyte that causes a 50% reduction in the maximum signal, is determined from the standard curve for both the target analyte and the cross-reactants.

  • Percent Cross-Reactivity Calculation: The percent cross-reactivity is calculated using the following formula:

    % Cross-Reactivity = (IC50 of this compound / IC50 of Derivative) x 100

Visualizations

The following diagrams illustrate the experimental workflow for determining cross-reactivity and the logical relationship of the key components in the assessment.

experimental_workflow cluster_plate_prep Plate Preparation cluster_competition Competitive Reaction cluster_detection Detection p1 Coat Plate with 4-NA-Protein Conjugate p2 Wash Plate p1->p2 p3 Block Non-specific Sites p2->p3 d1 Add to Coated Plate p3->d1 c1 Prepare Standards & Cross-Reactant Dilutions c2 Incubate with Primary Antibody c1->c2 c2->d1 d2 Add Enzyme-Labeled Secondary Antibody d1->d2 d3 Add Substrate d2->d3 d4 Read Absorbance d3->d4 cross_reactivity_logic cluster_analytes Analytes cluster_assay_components Assay Components cluster_outcome Outcome target This compound (Target) binding Binding Competition target->binding derivative Derivative (Potential Cross-Reactant) derivative->binding antibody Primary Antibody antibody->binding coated_antigen Coated Antigen coated_antigen->binding signal Signal Intensity binding->signal cross_reactivity % Cross-Reactivity signal->cross_reactivity

References

literature comparison of synthesis yields for 4-Nitrocinnamic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of 4-Nitrocinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common synthetic routes to this compound, a valuable intermediate in pharmaceutical and chemical research. The following sections detail the performance of four key synthetic methodologies—Perkin Reaction, Knoevenagel Condensation, Claisen-Schmidt Condensation, and the Heck Reaction—supported by experimental data to inform methodological choices.

Quantitative Data Summary

The synthesis of this compound can be achieved through various methods, each offering distinct advantages in terms of yield and reaction conditions. The table below summarizes the reported yields for the different synthetic strategies.

Synthesis MethodReactantsCatalyst/BaseSolventYield (%)
Perkin Reaction m-Nitrobenzaldehyde, Acetic Anhydride (B1165640)Sodium Acetate-74-77[1]
Knoevenagel Condensation 4-Nitrobenzaldehyde (B150856), Malonic AcidPiperidinePyridine~73
Knoevenagel Condensation (Microwave) 4-Nitrobenzaldehyde, Malonic AcidTetrabutylammonium (B224687) Bromide / K₂CO₃Water92
Claisen-Schmidt Condensation 4-Nitrobenzaldehyde, AcetoneSodium HydroxideCyclohexane-Methanol56-92
Heck Reaction p-Bromoanisole, 2-Ethylhexyl AcrylatePalladium on Carbon-75-92[2]

Experimental Protocols and Reaction Mechanisms

This section provides detailed experimental methodologies for the key synthesis routes of this compound, along with diagrams illustrating the reaction mechanisms and experimental workflows.

Perkin Reaction

The Perkin reaction is a classic method for the synthesis of α,β-unsaturated aromatic acids, involving the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid.[3]

Experimental Protocol (for m-Nitrocinnamic Acid):

In a 200-cc round-bottomed flask equipped with a reflux condenser, 50 g (0.33 mole) of m-nitrobenzaldehyde, 40 g (0.48 mole) of freshly fused sodium acetate, and 70 g (0.68 mole) of acetic anhydride are combined.[1] The mixture is heated in an oil bath at 180°C for approximately thirteen hours.[1] After cooling slightly, the reaction product is poured into 200–300 cc of water and filtered by suction.[1] The collected solid is washed several times with water.[1] The crude product is then dissolved in a solution of 20 cc of aqueous ammonia (B1221849) (sp. gr. 0.9) in about 200 cc of water.[1] The ammonium (B1175870) salt solution is filtered and then poured into a solution of 15 cc of sulfuric acid (sp. gr. 1.84) in about 200 cc of water to precipitate the m-nitrocinnamic acid.[1] The product is filtered, redissolved in aqueous ammonia, and reprecipitated with dilute sulfuric acid.[1] The final product is washed with water, dried, and can be recrystallized from 95% alcohol.[1]

Perkin_Reaction Perkin Reaction Workflow Reactants m-Nitrobenzaldehyde Acetic Anhydride Sodium Acetate Heating Heat at 180°C (13 hours) Reactants->Heating Workup Pour into Water Filter Heating->Workup Purification Dissolve in Ammonia Precipitate with Acid Recrystallize Workup->Purification Product m-Nitrocinnamic Acid Purification->Product

Perkin Reaction Workflow

Perkin_Mechanism Perkin Reaction Mechanism cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Aldol-type Addition cluster_3 Step 3: Acyl Transfer & Elimination cluster_4 Step 4: Hydrolysis Anhydride Acetic Anhydride Enolate Enolate Ion Anhydride->Enolate Deprotonation by Base Base Acetate Ion Aldehyde 4-Nitrobenzaldehyde Enolate->Aldehyde Nucleophilic Attack Intermediate1 Alkoxide Intermediate Aldehyde->Intermediate1 Intermediate2 Acetoxy Intermediate Intermediate1->Intermediate2 Intramolecular Acyl Transfer UnsaturatedAnhydride Unsaturated Anhydride Intermediate2->UnsaturatedAnhydride Elimination of Acetate Product This compound UnsaturatedAnhydride->Product Hydrolysis

Perkin Reaction Mechanism
Knoevenagel Condensation

The Knoevenagel condensation is a versatile reaction that involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as malonic acid, in the presence of a basic catalyst.[4]

Experimental Protocol (Microwave-Assisted):

A mixture of 4-nitrobenzaldehyde (5 mmol), malonic acid (5 mmol), tetrabutylammonium bromide (2.5 mmol), and K₂CO₃ (2.5 mmol) is placed in a 50 mL borosilicate beaker. To this mixture, 10 mL of distilled water is added. The reaction mixture is thoroughly mixed with a glass rod for 5 seconds and then irradiated in a microwave oven at 900 W for an appropriate time (monitored by TLC). After cooling and acidification with dilute HCl, the product is isolated by filtration and washed with water. The product can be further purified by crystallization from an ethyl acetate:petroleum ether mixture.

Knoevenagel_Condensation Knoevenagel Condensation Workflow Reactants 4-Nitrobenzaldehyde Malonic Acid TBAB, K₂CO₃ Microwave Microwave Irradiation (900W) Reactants->Microwave Workup Cool & Acidify with HCl Microwave->Workup Isolation Filter & Wash with Water Workup->Isolation Product This compound Isolation->Product

Knoevenagel Workflow

Knoevenagel_Mechanism Knoevenagel Condensation Mechanism cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Nucleophilic Addition cluster_3 Step 3: Dehydration & Decarboxylation MalonicAcid Malonic Acid Enolate Enolate MalonicAcid->Enolate Deprotonation Base Base Aldehyde 4-Nitrobenzaldehyde Enolate->Aldehyde Nucleophilic Attack Intermediate Aldol Adduct Aldehyde->Intermediate UnsaturatedAcid Unsaturated Dicarboxylic Acid Intermediate->UnsaturatedAcid Dehydration Product This compound UnsaturatedAcid->Product Decarboxylation Claisen_Schmidt_Condensation Claisen-Schmidt Condensation Workflow Reactants 4-Nitrobenzaldehyde Acetone/Ester Base_Addition Add NaOH/KOH in Ethanol Reactants->Base_Addition Reflux Heat to Reflux Base_Addition->Reflux Workup Cool in Ice Bath Precipitate Reflux->Workup Isolation Filter & Wash with Cold Water Workup->Isolation Product This compound Precursor Isolation->Product Claisen_Schmidt_Mechanism Claisen-Schmidt Condensation Mechanism cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Protonation & Dehydration Ketone Ketone/Ester Enolate Enolate Ketone->Enolate Deprotonation Base Base (OH⁻) Aldehyde 4-Nitrobenzaldehyde Enolate->Aldehyde Nucleophilic Attack Intermediate Tetrahedral Intermediate Aldehyde->Intermediate Aldol β-Hydroxy Ketone Intermediate->Aldol Protonation Product α,β-Unsaturated Ketone Aldol->Product Dehydration Heck_Reaction Heck Reaction Workflow Reactants 4-Iodonitrobenzene Acrylic Acid Base, Pd Catalyst Reaction Heat at 100°C (6-12 hours) Reactants->Reaction Workup Dilute with Water Acidify with HCl Reaction->Workup Extraction Extract with Organic Solvent Workup->Extraction Purification Column Chromatography or Recrystallization Extraction->Purification Product This compound Purification->Product Heck_Mechanism Heck Reaction Mechanism Pd0 Pd(0) Catalyst OxidativeAddition Oxidative Addition Pd0->OxidativeAddition ArylHalide Ar-X ArylHalide->OxidativeAddition PdII_Complex Ar-Pd(II)-X OxidativeAddition->PdII_Complex Coordination Alkene Coordination PdII_Complex->Coordination Alkene Alkene Alkene->Coordination PiComplex π-Complex Coordination->PiComplex MigratoryInsertion Migratory Insertion PiComplex->MigratoryInsertion SigmaComplex σ-Alkyl Pd(II) Complex MigratoryInsertion->SigmaComplex BetaHydrideElimination β-Hydride Elimination SigmaComplex->BetaHydrideElimination ProductComplex Product-Pd(II)-H Complex BetaHydrideElimination->ProductComplex ReductiveElimination Reductive Elimination ProductComplex->ReductiveElimination Product Substituted Alkene ProductComplex->Product ReductiveElimination->Pd0

References

Safety Operating Guide

Proper Disposal of 4-Nitrocinnamic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 4-Nitrocinnamic acid is critical for ensuring laboratory safety and environmental protection. As a nitrated organic compound, it requires handling as a hazardous material. This guide provides detailed procedures for its proper disposal, tailored for research, scientific, and drug development settings. Adherence to institutional protocols and local regulations is mandatory.

Immediate Safety and Handling Precautions

Before handling this compound for disposal, ensure all necessary personal protective equipment (PPE) is in use. This compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2]

First Aid Measures:

  • Eye Contact: Immediately rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so and continue rinsing. Seek medical attention if irritation persists.[1][2][3]

  • Skin Contact: Wash the affected area with plenty of soap and water.[1][2][3] Remove contaminated clothing and wash it before reuse.[1]

  • Inhalation: Move the individual to fresh air. If they feel unwell, call a poison center or doctor.[1][3]

Hazard and Safety Information

The following table summarizes key hazard information for this compound.

Hazard CategoryClassification & StatementsRecommended Personal Protective Equipment (PPE)
Skin Irritation H315: Causes skin irritation[1][2]Protective gloves, Protective clothing
Eye Irritation H319: Causes serious eye irritation[1][2]Eye protection, Face protection
Respiratory Irritation H335: May cause respiratory irritation[1]Use only in a well-ventilated area[1]
General Handling P261: Avoid breathing dust/fume/gas/mist/vapors/spray[1]Type N95 (US) respirator where dust is generated

Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the safe collection, storage, and disposal of this compound waste.

Step 1: Waste Identification and Classification
  • Identify as Hazardous Waste: this compound must be managed as hazardous chemical waste. It should never be disposed of down the sink or in regular trash.[4][5][6]

  • Consult Regulations: Chemical waste generators are responsible for determining if a substance is classified as hazardous waste according to regulations such as the US EPA guidelines in 40 CFR 261.3.[1] Always consult your institution's Environmental Health & Safety (EH&S) department and local regulations for specific classification requirements.[1]

Step 2: Waste Collection and Container Management
  • Use a Designated Container: Collect solid this compound waste in a clearly labeled, dedicated hazardous waste container.[7] The container must be in good condition, compatible with the chemical, and have a secure lid.[4][5] Using the original product container is often a suitable option.[5]

  • Labeling: Affix a fully completed hazardous waste label to the container as soon as the first particle of waste is added. The label must clearly identify the contents as "Hazardous Waste: this compound".[4]

  • Keep Containers Closed: Waste containers must be kept tightly closed except when actively adding waste.[4][7]

Step 3: Handling Spills and Contaminated Materials
  • Cleanup: In the event of a small spill, carefully sweep up the solid material to avoid generating dust and place it into a suitable, labeled container for disposal.[8]

  • Decontamination: All materials used for spill cleanup (e.g., wipes, absorbent pads, contaminated PPE) must also be treated as hazardous waste and placed in the designated waste container.[4][5]

  • Large Spills: If a spill is large or cannot be cleaned up safely by laboratory personnel, evacuate the area and contact your institution's emergency response or EH&S department immediately.[5]

Step 4: Segregation and Storage
  • Incompatible Materials: this compound is an organic nitro compound and should be stored away from incompatible materials. Note the following incompatibilities:

    • Strong Oxidizing Agents and Strong Bases: Avoid mixing or storing with these materials.[8]

    • Oxidizing Mineral Acids: Mixing with these can potentially generate heat, fire, or toxic gases.[9]

    • General Segregation: Do not mix dissimilar waste streams. For example, keep acids segregated from bases, and oxidizing agents away from organic compounds.[6][10]

  • Storage Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.[7] The SAA should have secondary containment to prevent spills from reaching drains.[5]

Step 5: Arranging for Final Disposal
  • Contact EH&S: Once the container is full or has been in storage for the maximum allowable time (e.g., 9-12 months, depending on local rules), arrange for pickup through your institution's hazardous waste program.[4][5][7]

  • Professional Disposal: Do not attempt to treat or neutralize the chemical waste yourself.[6] The waste must be disposed of through an approved waste disposal plant in accordance with all federal, state, and local regulations.[1][3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Spill Contingency start Identify 4-Nitrocinnamic Acid as Waste ppe Don Appropriate PPE (Gloves, Eye Protection) start->ppe container Select a Labeled, Compatible Hazardous Waste Container ppe->container collect Place Waste into Container container->collect seal Securely Seal Container (Keep Closed) collect->seal spill_q Spill Occurs? collect->spill_q segregate Segregate from Incompatibles (Oxidizers, Bases) seal->segregate store Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment segregate->store pickup Request Pickup via Institutional EH&S store->pickup end Disposal by Approved Waste Facility pickup->end spill_q->seal No cleanup Clean up with appropriate materials, avoiding dust spill_q->cleanup Yes collect_spill Collect all cleanup debris as hazardous waste cleanup->collect_spill collect_spill->collect Add to waste container

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Guide to Handling 4-Nitrocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists working with 4-Nitrocinnamic acid must adhere to stringent safety protocols to mitigate potential risks. This guide provides essential safety and logistical information, including personal protective equipment (PPE) recommendations, handling procedures, and disposal plans to ensure a safe laboratory environment.

While some safety data sheets (SDS) classify this compound as a non-hazardous substance, others indicate that it can cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1][2][3] Given the conflicting information, it is prudent to handle this chemical with a comprehensive safety approach.

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling this compound to minimize exposure and ensure personal safety.

PPE CategoryItemSpecificationRationale
Eye and Face Protection Safety Glasses or GogglesChemical safety goggles or glasses with side shields.Protects eyes from splashes and dust particles.[4]
Face ShieldRecommended when there is a significant risk of splashing.Provides full-face protection from chemical splashes.[5]
Hand Protection GlovesNitrile or butyl rubber gloves.Prevents direct skin contact and potential irritation.[5]
Body Protection Laboratory CoatStandard laboratory coat.Protects skin and personal clothing from contamination.[4]
Protective ClothingAs needed for extensive handling.Provides an additional barrier against spills and contamination.[4]
Respiratory Protection Dust MaskNIOSH-approved N95 or equivalent respirator.Required when dust is generated to prevent respiratory irritation.[5][6]

Chemical and Physical Properties

Understanding the properties of this compound is crucial for safe handling and storage.

PropertyValue
Molecular Formula C₉H₇NO₄
Molecular Weight 193.16 g/mol [7]
Appearance Yellow crystalline powder[8]
Melting Point 289 °C (decomposes)[6]
Solubility Sparingly soluble in water[8]
Occupational Exposure Limits Not available (OSHA PEL, NIOSH REL, ACGIH TLV)[2]

Experimental Protocols

Handling and Storage:

  • Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of dust.[2][4]

  • Avoid Dust Generation: Minimize the creation of dust when handling the solid material.[4]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling.[2]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated location, away from incompatible substances.[2][8]

Spill Management:

  • Containment: In case of a spill, prevent further spread.

  • Cleanup: Carefully sweep or vacuum the spilled solid material, avoiding dust generation.[4] Place the material into a suitable container for disposal.

  • Ventilation: Ensure the area is well-ventilated.[4]

Disposal Plan:

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[2] It should be disposed of at an approved waste disposal plant.[9] Do not let the product enter drains.[4]

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Waste Management a Review SDS b Don Appropriate PPE a->b c Work in Ventilated Area b->c d Weigh and Handle Chemical c->d e Clean Work Area d->e h Segregate Waste d->h f Remove PPE e->f g Wash Hands Thoroughly f->g i Dispose According to Regulations h->i

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Nitrocinnamic acid
Reactant of Route 2
4-Nitrocinnamic acid

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